Product packaging for Nelipepimut-S(Cat. No.:CAS No. 160212-35-1)

Nelipepimut-S

Número de catálogo: B1678017
Número CAS: 160212-35-1
Peso molecular: 995.2 g/mol
Clave InChI: AHOKKYCUWBLDST-QYULHYBRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Nelipepimut-S (also known as E75 or NeuVax™) is a nine-amino acid peptide (KIFGSLAFL) derived from the extracellular domain of the human epidermal growth factor receptor 2 (HER2) protein, spanning residues 369–377 . As a cancer immunotherapeutic, its primary research application is to stimulate a patient's own immune system to recognize and eliminate tumor cells expressing HER2, an antigen highly expressed in a range of cancers including breast, ovarian, lung, and gastric malignancies . The compound is classified as an HLA-restricted immunogen, demonstrating specificity for human leukocyte antigen alleles HLA-A2 and HLA-A3, which are present in a majority of the patient population . The mechanism of action of this compound involves eliciting a robust, antigen-specific CD8+ T-cell immune response . When administered in combination with the immunoadjuvant granulocyte-macrophage colony-stimulating factor (GM-CSF), the vaccine is taken up by antigen-presenting cells, leading to the activation and clonal expansion of cytotoxic T lymphocytes (CTLs) . These activated CTLs are then capable of identifying and lysing cancer cells that present the HER2-derived E75 peptide on their surface . Preclinical studies have confirmed that this compound-stimulated CTLs specifically lyse HER2-expressing cancer cell lines . Its research value is particularly significant in the investigation of immunotherapy for cancers with low-to-intermediate HER2 expression (IHC 1+/2+), a setting where monoclonal antibody therapies alone may be insufficient . Clinical studies have explored its potential to prevent disease recurrence in high-risk, early-stage breast cancer patients and in combination with other agents like trastuzumab . The safety profile of this compound has been well-established in multiple clinical trials, with the majority of adverse events being low-grade, such as flu-like symptoms, fatigue, and local injection site reactions . Please note: This product is intended for Research Use Only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H78N10O11 B1678017 Nelipepimut-S CAS No. 160212-35-1

Propiedades

Key on ui mechanism of action

NeuVax is a HER2/neu peptide-based T-cell immunotherapy aimed at preventing disease recurrence and prolonging survival in cancer patients that have tumors which express the HER2/neu oncoprotein. To date, clinical study results have demonstrated that NeuVax significantly reduces the rate of cancer recurrence while showing minimal side effects. [Apthera Press release]

Número CAS

160212-35-1

Fórmula molecular

C50H78N10O11

Peso molecular

995.2 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C50H78N10O11/c1-8-31(6)42(60-44(64)35(52)21-15-16-22-51)49(69)58-37(25-33-17-11-9-12-18-33)45(65)53-27-41(62)55-40(28-61)48(68)57-36(23-29(2)3)46(66)54-32(7)43(63)56-38(26-34-19-13-10-14-20-34)47(67)59-39(50(70)71)24-30(4)5/h9-14,17-20,29-32,35-40,42,61H,8,15-16,21-28,51-52H2,1-7H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,68)(H,58,69)(H,59,67)(H,60,64)(H,70,71)/t31-,32-,35-,36-,37-,38-,39-,40-,42-/m0/s1

Clave InChI

AHOKKYCUWBLDST-QYULHYBRSA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N

SMILES canónico

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N

Apariencia

Solid powder

Otros números CAS

160212-35-1

Pureza

>98% (or refer to the Certificate of Analysis)

Secuencia

KIFGSLAFL

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

E75 HER2 peptide
HER2 (369-377)
HER2 peptide (369-377)
nelipepimut-5
nelipepimut-S

Origen del producto

United States

Foundational & Exploratory

Nelipepimut-S: A Technical Guide to its Mechanism of Action in HER2-Positive Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelipepimut-S (NPS), also known as E75, is a cancer vaccine candidate designed to elicit a targeted immune response against tumor cells that express the Human Epidermal Growth Factor Receptor 2 (HER2). This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

This compound is a nine-amino-acid peptide (KIFGSLAFL) derived from the extracellular domain of the HER2 protein (residues 369-377).[1] It is administered with granulocyte-macrophage colony-stimulating factor (GM-CSF) as an immunoadjuvant to enhance the vaccine's efficacy.[2] The therapeutic strategy centers on activating the patient's own immune system to recognize and eliminate HER2-expressing cancer cells, thereby preventing disease recurrence.[3]

Core Mechanism of Action

The fundamental mechanism of this compound involves the induction of a specific cell-mediated immune response. This process is initiated by the introduction of the NPS peptide and GM-CSF into the body, leading to the activation of cytotoxic T-lymphocytes (CTLs) that can identify and destroy HER2-positive tumor cells. This action is restricted to individuals expressing specific human leukocyte antigen (HLA) alleles, namely HLA-A2 and HLA-A3.[1]

The key steps in the mechanism of action are as follows:

  • Antigen Presentation: Following intradermal injection, the this compound peptide is taken up by antigen-presenting cells (APCs), primarily dendritic cells (DCs), which are recruited to the injection site by the co-administered GM-CSF.[2]

  • MHC Class I Display: Inside the dendritic cells, the NPS peptide is processed and loaded onto Major Histocompatibility Complex (MHC) Class I molecules. These peptide-MHC complexes are then transported to the surface of the DC.

  • T-Cell Activation: Naive CD8+ T-cells with T-cell receptors (TCRs) that specifically recognize the NPS peptide presented by the MHC class I molecules on the DCs become activated.

  • Clonal Expansion and Differentiation: Upon activation, these specific CD8+ T-cells undergo clonal expansion, proliferating and differentiating into effector cytotoxic T-lymphocytes (CTLs).

  • Tumor Cell Recognition and Lysis: The activated CTLs circulate throughout the body and can identify HER2-expressing tumor cells, which also present fragments of the HER2 protein (including the E75 peptide) on their surface via MHC Class I molecules.

  • Tumor Cell Destruction: Upon recognition of the target, the CTLs release cytotoxic granules containing perforin and granzymes, inducing apoptosis (programmed cell death) in the HER2-positive cancer cells. This targeted killing helps to eliminate residual tumor cells and micrometastases, reducing the risk of cancer recurrence.

The co-administration of GM-CSF is critical to this process. GM-CSF enhances the immune response by promoting the differentiation, maturation, and migration of dendritic cells, which are the most potent activators of naive T-cells.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound.

This compound Mechanism of Action cluster_0 Vaccine Administration cluster_1 Antigen Presenting Cell (Dendritic Cell) cluster_2 T-Cell Response cluster_3 Tumor Microenvironment This compound (E75 Peptide) This compound (E75 Peptide) DC Dendritic Cell This compound (E75 Peptide)->DC Uptake GM-CSF GM-CSF GM-CSF->DC Recruitment & Maturation MHC Class I MHC Class I Presentation DC->MHC Class I Processing & Loading Naive_T_Cell Naive CD8+ T-Cell MHC Class I->Naive_T_Cell Antigen Presentation Activated_CTL Activated Cytotoxic T-Lymphocyte (CTL) Naive_T_Cell->Activated_CTL Activation & Proliferation Tumor_Cell HER2+ Cancer Cell Activated_CTL->Tumor_Cell Recognition Apoptosis Tumor Cell Lysis (Apoptosis) Tumor_Cell->Apoptosis Induction of

Core mechanism of this compound action.

GM-CSF Signaling in Dendritic Cells GM-CSF GM-CSF GM-CSFR GM-CSF Receptor GM-CSF->GM-CSFR JAK2 JAK2 GM-CSFR->JAK2 Activation NF-kB NF-κB GM-CSFR->NF-kB STAT5 STAT5 JAK2->STAT5 PI3K PI3K JAK2->PI3K MAPK MAPK JAK2->MAPK Gene_Expression Gene Expression STAT5->Gene_Expression PI3K->Gene_Expression MAPK->Gene_Expression NF-kB->Gene_Expression DC_Response DC Maturation, Survival, & Proliferation Gene_Expression->DC_Response

GM-CSF signaling cascade in dendritic cells.

Quantitative Data from Clinical Trials

The clinical development of this compound has involved several key trials. The following tables summarize the quantitative outcomes from these studies.

Table 1: Phase I/II Adjuvant Trial in High-Risk Breast Cancer

MetricVaccinated Group (n=108)Control Group (n=79)p-value
5-Year Disease-Free Survival (DFS)89.7%80.2%0.08
5-Year DFS (Optimally Dosed)94.6%80.2%0.05

Data from a final report of phase I/II trials in patients with node-positive and high-risk node-negative breast cancer with any level of HER2 expression.

Table 2: Phase III PRESENT Trial (NCT01479244) - Interim Analysis

MetricThis compound + GM-CSF (n=379)Placebo + GM-CSF (n=379)p-value
Median Follow-up16.8 months16.8 monthsN/A
Disease-Free Survival (DFS) EventsNot significantly differentNot significantly different0.07

This trial enrolled patients with node-positive, HER2 low-to-intermediate expressing breast cancer. The trial was stopped for futility at the interim analysis.

Table 3: Phase IIb Trial of this compound + Trastuzumab (NCT01570036)

MetricNPS + GM-CSF + Trastuzumab (n=136)Placebo + GM-CSF + Trastuzumab (n=139)Hazard Ratio (95% CI)p-value
24-month DFS (Intention-to-Treat)Not significantly differentNot significantly different0.62 (0.31-1.25)0.18
24-month DFS (Triple-Negative Breast Cancer Subset)Improved0.26 (0.08-0.81)0.01

This trial evaluated the combination of this compound with trastuzumab in patients with HER2 low-expressing breast cancer.

Experimental Protocols

The immunological response to this compound has been assessed using several key experimental assays. Detailed methodologies for these are outlined below.

Delayed-Type Hypersensitivity (DTH) Assay

The DTH assay is an in vivo measure of cell-mediated immunity.

  • Objective: To assess the in vivo immune response to the this compound peptide.

  • Methodology:

    • Sensitization: Patients are immunized with the this compound vaccine as per the clinical trial protocol.

    • Challenge: At a specified time point after vaccination, a small, non-therapeutic dose of the this compound peptide (without GM-CSF) is injected intradermally.

    • Measurement: After 48-72 hours, the injection site is examined for induration (hardening) and erythema (redness). The diameter of the induration is measured in millimeters.

    • Interpretation: A positive DTH reaction (induration above a predefined threshold) indicates a memory T-cell response to the peptide.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

  • Objective: To measure the number of this compound-specific T-cells that secrete interferon-gamma (IFN-γ), a key cytokine in the anti-tumor immune response.

  • Methodology:

    • Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for IFN-γ.

    • Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from the patient's blood are added to the wells.

    • Stimulation: The cells are stimulated in vitro with the this compound peptide. Control wells include unstimulated cells (negative control) and cells stimulated with a mitogen (positive control).

    • Incubation: The plate is incubated for a specified period (e.g., 18-24 hours) at 37°C in a humidified incubator. During this time, activated T-cells secrete IFN-γ, which is captured by the antibodies on the membrane.

    • Detection: The cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

    • Visualization: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the location of each cytokine-secreting cell.

    • Analysis: The spots are counted using an automated ELISpot reader. The frequency of antigen-specific T-cells is expressed as the number of spot-forming units (SFU) per million PBMCs.

HLA-Peptide Dimer/Multimer Assay

This flow cytometry-based assay allows for the direct visualization and quantification of antigen-specific T-cells.

  • Objective: To directly identify and count circulating CD8+ T-cells that have TCRs capable of binding to the this compound peptide presented by a specific HLA molecule.

  • Methodology:

    • Reagent: A fluorescently labeled multimeric complex is created by binding multiple copies of the HLA-A2 or HLA-A3 molecule, each loaded with the this compound peptide, to a streptavidin core.

    • Cell Staining: Patient PBMCs are incubated with the HLA-peptide multimer reagent, along with fluorescently labeled antibodies against CD8 and other cell surface markers.

    • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

    • Gating and Analysis: The cell population is first gated on lymphocytes and then on CD8+ T-cells. Within the CD8+ population, the percentage of cells that bind to the fluorescent HLA-peptide multimer is determined. This percentage represents the frequency of this compound-specific CTLs.

Experimental and Clinical Trial Workflows

The following diagram outlines a typical workflow for a clinical trial investigating this compound.

This compound Clinical Trial Workflow Screening Screening Eligibility Eligibility Criteria Met? (HER2+, HLA-A2/A3+, etc.) Screening->Eligibility Randomization Randomization Eligibility->Randomization Yes Screen Failure Screen Failure Eligibility->Screen Failure No Treatment_Arm This compound + GM-CSF Randomization->Treatment_Arm Control_Arm Placebo + GM-CSF Randomization->Control_Arm Vaccination_Schedule Primary Vaccination Series (e.g., monthly for 6 months) Treatment_Arm->Vaccination_Schedule Control_Arm->Vaccination_Schedule Booster_Schedule Booster Vaccinations (e.g., every 6 months) Vaccination_Schedule->Booster_Schedule Immune_Monitoring Immunological Assays (DTH, ELISpot, Dimer Assay) Vaccination_Schedule->Immune_Monitoring Booster_Schedule->Immune_Monitoring Follow_Up Clinical Follow-up (Disease Recurrence Assessment) Booster_Schedule->Follow_Up Data_Analysis Data Analysis (DFS, OS, Immune Response) Follow_Up->Data_Analysis

References

The E75 Peptide Vaccine (Nelipepimut-S): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of the E75 peptide vaccine, nelipepimut-S. It details the core scientific principles, experimental methodologies, and clinical evaluation of this immunotherapy, designed to target HER2-expressing cancers.

Introduction to the E75 Peptide Vaccine

The E75 peptide, also known as this compound, is a nine-amino acid peptide (KIFGSLAFL) derived from the extracellular domain of the human epidermal growth factor receptor 2 (HER2) protein.[1][2] Overexpression of HER2 is a key driver in several cancers, most notably in 20-30% of breast cancers, where it is associated with aggressive disease and poor prognosis.[3][4] The E75 peptide was identified as an immunogenic epitope capable of binding to the human leukocyte antigen (HLA)-A2 and HLA-A3 molecules, making it a suitable candidate for a peptide-based vaccine to stimulate a targeted anti-tumor immune response.[5] The vaccine formulation, commercially known as NeuVax™, combines the E75 peptide with the immunoadjuvant granulocyte-macrophage colony-stimulating factor (GM-CSF) to enhance the activation and proliferation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate HER2-expressing tumor cells.

Discovery and Development Timeline

The development of the E75 peptide vaccine has spanned several decades, from initial preclinical investigations to large-scale Phase III clinical trials.

Timeline Key Milestone Description References
Early 1990s Preclinical Research The E75 nonapeptide was identified as a HER2-derived peptide with a high binding affinity for the HLA-A2 MHC class I molecule.
1998 First-in-Human Studies Initial clinical studies in patients with metastatic cancers demonstrated that vaccination with E75 in combination with incomplete Freund's adjuvant could elicit a peptide-specific CTL response. However, these CTLs were unable to lyse HER2-expressing tumor cells.
Early 2000s Introduction of GM-CSF Subsequent studies incorporated GM-CSF as an immunoadjuvant, which proved to be a safer and more effective formulation for stimulating a sustained immunologic response.
2005 Phase I/II Trials in Adjuvant Setting Recognizing the challenges of treating advanced disease, clinical trials shifted to an adjuvant setting to prevent disease recurrence in high-risk breast cancer patients. A Phase I/II trial in node-positive breast cancer patients showed the vaccine to be safe and effective in eliciting a peptide-specific immune response.
2008 Optimal Dose Determination Analysis of Phase I/II trial data established the optimal biologic dose to be 1000 µg of E75 with 250 µg of GM-CSF administered monthly for six months.
2014 Encouraging Phase II Results The final 5-year analysis of the Phase I/II trials showed a 5-year disease-free survival (DFS) rate of 89.7% for vaccinated patients compared to 80.2% for the control group. For patients receiving the optimal dose, the 5-year DFS was 94.6%.
2015 Initiation of Phase III PRESENT Trial Based on the promising Phase II data, the Phase III PRESENT (Prevention of Recurrence in Early-Stage, Node-Positive Breast Cancer with Low to Intermediate HER2 Expression with NeuVax Treatment) trial (NCT01479244) was initiated. The trial completed enrollment in April 2015, with 758 patients randomized.
2016 Discontinuation of PRESENT Trial The PRESENT trial was stopped for futility based on an interim analysis by the Independent Data Monitoring Committee, which showed no significant difference in DFS between the vaccine and control arms.
Ongoing Combination and Neoadjuvant Studies Research continues to explore the potential of this compound in combination with other therapies, such as trastuzumab, and in different settings, like ductal carcinoma in situ (DCIS) in the neoadjuvant setting (VADIS trial, NCT02636582).

Mechanism of Action and Signaling Pathways

The E75 peptide vaccine's mechanism of action is centered on the activation of the adaptive immune system to target and eliminate HER2-expressing cancer cells.

Vaccine-Mediated Immune Activation

The following diagram illustrates the proposed workflow of the E75 peptide vaccine in stimulating an anti-tumor immune response.

G cluster_vaccine Vaccine Administration cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Activation cluster_tumor Tumor Cell Recognition and Killing E75 E75 Peptide (this compound) APC APC (e.g., Dendritic Cell) E75->APC Uptake GMCSF GM-CSF (Adjuvant) GMCSF->APC Maturation & Activation MHC HLA-A2/A3 MHC Class I APC->MHC Processing & Presentation TCell Naive CD8+ T-Cell MHC->TCell TCR Binding CTL Cytotoxic T-Lymphocyte (CTL) TCell->CTL Activation & Proliferation MemoryT Memory T-Cell CTL->MemoryT Differentiation Tumor HER2-Expressing Tumor Cell CTL->Tumor Recognition Lysis Tumor Cell Lysis Tumor->Lysis CTL-mediated Killing

Caption: Workflow of E75 vaccine-induced anti-tumor immunity.

HER2 Signaling Pathway

The target of the E75 vaccine, the HER2 receptor, is a potent oncogene that drives tumor growth through the activation of downstream signaling pathways. Understanding this pathway is crucial for appreciating the rationale behind targeting HER2.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization with HER3 activates RAS Ras HER2->RAS Dimerization activates HER3 HER3 Receptor AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

Caption: Simplified HER2 signaling pathway.

HER2, upon dimerization with other HER family members like HER3, activates two major downstream signaling cascades: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/MAPK pathway. Both pathways converge to promote cell proliferation, survival, and inhibit apoptosis, contributing to tumor growth and progression.

Key Experimental Protocols

The immunogenicity of the E75 peptide vaccine was assessed in clinical trials using several key immunological assays.

Chromium-51 Release Assay for Cytotoxicity

This assay measures the ability of vaccine-induced CTLs to lyse target cells expressing the HER2 antigen.

Principle: Target cells are labeled with radioactive Chromium-51 (⁵¹Cr). When CTLs lyse the target cells, ⁵¹Cr is released into the supernatant, and the amount of radioactivity is proportional to the level of cell lysis.

Protocol Outline:

  • Target Cell Labeling:

    • Target cells (e.g., HER2-expressing tumor cell line) are incubated with ⁵¹CrO₄²⁻.

    • The cells are washed to remove unincorporated ⁵¹Cr.

  • Co-incubation:

    • Labeled target cells are co-incubated with effector cells (patient-derived CTLs) at various effector-to-target (E:T) ratios.

    • Incubation is typically for 4 hours at 37°C.

  • Measurement of ⁵¹Cr Release:

    • The supernatant is harvested, and the radioactivity is measured using a gamma counter.

  • Calculation of Specific Lysis:

    • Percent specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous release is the radioactivity from target cells incubated with media alone.

    • Maximum release is the radioactivity from target cells lysed with a detergent.

ELISPOT Assay for Cytokine Production

The Enzyme-Linked Immunospot (ELISPOT) assay is used to quantify the number of E75-specific T-cells that secrete a particular cytokine, typically interferon-gamma (IFN-γ), upon stimulation.

Principle: This assay captures cytokines secreted by individual cells onto a membrane, which are then visualized as spots. Each spot represents a single cytokine-producing cell.

Protocol Outline:

  • Plate Coating:

    • A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Cell Incubation:

    • Patient's peripheral blood mononuclear cells (PBMCs) are added to the wells.

    • The cells are stimulated with the E75 peptide. Control wells include no peptide (negative control) and a mitogen (positive control).

    • The plate is incubated to allow for cytokine secretion.

  • Detection:

    • A biotinylated detection antibody specific for a different epitope of the cytokine is added.

    • An enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

  • Spot Development:

    • A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming spots on the membrane.

  • Analysis:

    • The spots are counted using an automated ELISPOT reader.

Dimer/Tetramer/Dextramer Assay for Antigen-Specific T-Cell Quantification

These assays use fluorescently labeled MHC-peptide complexes to directly identify and quantify E75-specific CD8+ T-cells by flow cytometry.

Principle: Soluble HLA-A2 or HLA-A3 molecules are folded with the E75 peptide and multimerized (as dimers, tetramers, or dextramers) and conjugated to a fluorescent dye. These multimers bind with high avidity to the T-cell receptors (TCRs) of E75-specific CD8+ T-cells.

Protocol Outline:

  • Cell Staining:

    • Patient's PBMCs are incubated with the fluorescently labeled E75-MHC multimer.

    • Cells are also stained with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD3, to identify the T-cell population of interest.

  • Flow Cytometry Analysis:

    • The stained cells are analyzed using a flow cytometer.

    • The percentage of CD8+ T-cells that are also positive for the E75-MHC multimer is determined.

Summary of Clinical Trial Data

The following tables summarize key quantitative data from the major clinical trials of the E75 peptide vaccine.

Phase I/II Adjuvant Breast Cancer Trials
Parameter Vaccinated Group (n=108) Control Group (n=79) p-value Reference
5-Year Disease-Free Survival (DFS) 89.7%80.2%0.08
5-Year DFS (Optimal Dose) 94.6%80.2%0.05
Phase III PRESENT Trial (NCT01479244)
Parameter This compound + GM-CSF (n=378) Placebo + GM-CSF (n=380) p-value Reference
3-Year Disease-Free Survival (DFS) Rate (Interim Analysis) Not significantly differentNot significantly different0.07
Total Enrolled Patients 758

Conclusion and Future Directions

The E75 peptide vaccine, this compound, represents a significant endeavor in the development of cancer immunotherapies. While early-phase trials showed promise in stimulating a HER2-specific immune response and improving disease-free survival in the adjuvant setting for breast cancer, the large-scale Phase III PRESENT trial did not meet its primary endpoint.

Despite this setback, the development of this compound has provided valuable insights into the complexities of cancer vaccine design and evaluation. The vaccine has consistently demonstrated a favorable safety profile. Ongoing research is focused on exploring the potential of this compound in combination with other immunotherapies, such as checkpoint inhibitors and monoclonal antibodies like trastuzumab, to enhance its anti-tumor efficacy. Furthermore, its evaluation in earlier stages of disease, such as DCIS, may reveal a setting where the vaccine can be more effective. The journey of the E75 peptide vaccine underscores the iterative nature of cancer research and the importance of continued investigation to unlock the full potential of immunotherapy.

References

Immunological Basis of Nelipepimut-S Cytotoxic T-Lymphocyte Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nelipepimut-S (NPS), also known as E75, is a nine-amino-acid peptide derived from the extracellular domain of the HER2/neu protein (HER2:aa369-377).[1][2][3] It functions as a cancer vaccine designed to elicit a specific cytotoxic T-lymphocyte (CTL) response against HER2-expressing tumor cells. Administered with the immunoadjuvant Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), the vaccine aims to prevent disease recurrence in breast cancer patients.[4][5] This document provides an in-depth overview of the immunological mechanisms underpinning the this compound-induced T-cell response, supported by quantitative data from clinical studies, detailed experimental protocols, and visual diagrams of key processes.

Mechanism of Action

This compound is an immunodominant peptide that binds to Human Leukocyte Antigen (HLA) A2 and A3 molecules on the surface of antigen-presenting cells (APCs). This peptide-HLA complex is then recognized by the T-cell receptors of CD8+ T-cells. The co-administration of GM-CSF enhances the immune response by promoting the maturation and function of APCs, such as dendritic cells.

This recognition, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of this compound-specific CD8+ T-cells into cytotoxic T-lymphocytes (CTLs). These effector CTLs are then capable of identifying and eliminating HER2-overexpressing cancer cells through cell lysis. Furthermore, the immune response initiated by this compound can lead to "epitope spreading," where CTLs targeting other immunogenic peptides from the HER2 protein are generated, broadening the anti-tumor immune attack.

Nelipepimut_S_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_Tcell CD8+ T-Cell cluster_Tumor Tumor Cell APC APC MHC HLA-A2/A3 NPS_MHC NPS + HLA Complex MHC->NPS_MHC Peptide Loading TCR T-Cell Receptor NPS_MHC->TCR Presentation & Recognition T_Cell Naive CD8+ T-Cell CTL Activated CTL T_Cell->CTL Activation & Proliferation Tumor_Cell HER2+ Tumor Cell CTL->Tumor_Cell Recognition & Binding Lysis Tumor Cell Lysis Tumor_Cell->Lysis Induces Apoptosis NPS This compound (E75) NPS->APC Uptake & Processing GMCSF GM-CSF GMCSF->APC Enhances Maturation

Caption: this compound signaling pathway for CTL activation.

Quantitative Immunological and Clinical Responses

Clinical trials have employed various immunological assays to quantify the response to this compound vaccination. The data below is compiled from several key studies.

Table 1: this compound-Specific Cytotoxic T-Lymphocyte (CTL) Response
Trial PhasePatient PopulationArmMetricBaseline (Mean ± SD)Post-Vaccination (Mean ± SD)Fold IncreaseStatistical SignificanceReference(s)
Phase IIDuctal Carcinoma In Situ (DCIS), HLA-A2+NPS + GM-CSF% NPS-Specific CTLs0.01 ± 0.02%0.11 ± 0.12%11.0xNot Statistically Significant vs. Control
Phase IIDuctal Carcinoma In Situ (DCIS), HLA-A2+GM-CSF Alone% NPS-Specific CTLs0.04 ± 0.07%0.09 ± 0.15%2.25xN/A
Booster StudyBreast Cancer (Lacking SRI)NPS + GM-CSF% CD8+ E75-Specific T-Cells0.37 ± 0.03%1.06 ± 0.14%2.9xp = 0.07
SRI: Significant Residual Immunity
Table 2: In Vivo Immunity and Clinical Efficacy
Trial PhaseMetricVaccinated GroupControl GroupStatistical SignificanceReference(s)
Phase I/IIDelayed-Type Hypersensitivity (DTH) Reaction33 mm7 mmp < 0.01
Phase I/II (22-month follow-up)Disease-Free Survival (DFS)85.7%59.8%p < 0.19
Phase I/II (5-year follow-up)5-Year Disease-Free Survival (DFS)89.7%80.2%p = 0.08
Phase I/II (5-year follow-up, optimally dosed)5-Year Disease-Free Survival (DFS)94.6%80.2%p = 0.05
Phase III (PRESENT Trial, 16.8-month follow-up)Disease-Free Survival (DFS)No significant differenceNo significant differenceTrial stopped for futility

Detailed Experimental Protocols

The immunogenicity of this compound is primarily assessed through ELISpot, flow cytometry-based dextramer/tetramer assays, and in vivo delayed-type hypersensitivity tests.

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. For this compound, it measures the number of T-cells that produce Interferon-gamma (IFN-γ) upon stimulation with the E75 peptide.

Methodology:

  • Plate Preparation: A 96-well PVDF membrane plate is pre-treated with 35% ethanol for 30 seconds to activate the membrane. The plate is then washed thoroughly with sterile PBS.

  • Coating: The plate is coated with a capture antibody specific for human IFN-γ (e.g., anti-IFN-γ mAb) diluted in sterile PBS and incubated overnight at 4°C.

  • Blocking: The capture antibody is discarded, and the plate is washed. A blocking buffer (e.g., PBS with 1% BSA and 5% sucrose) is added to each well and incubated for 2 hours at room temperature to prevent non-specific binding.

  • Cell Plating: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from patient blood samples via Ficoll gradient centrifugation. A suspension of 2-4 x 10^5 viable cells is added to each well.

  • Stimulation:

    • Test Wells: this compound peptide is added to the wells at a final concentration of 10 µg/mL.

    • Negative Control: Culture medium alone is added to assess background IFN-γ secretion.

    • Positive Control: A mitogen like Phytohaemagglutinin (PHA) is added to confirm cell viability and functionality.

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator. During this time, activated T-cells secrete IFN-γ, which is captured by the antibody on the membrane.

  • Detection:

    • Cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added to each well. The plate is incubated for 1-2 hours at room temperature.

    • After washing, an enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase) is added and incubated for approximately 45 minutes.

  • Spot Development: A substrate solution (e.g., AEC or BCIP/NBT) is added, which reacts with the enzyme to form a colored, insoluble spot at the location of each IFN-γ-secreting cell.

  • Analysis: The plate is washed and dried. The spots are counted using an automated ELISpot reader. The results are expressed as Spot Forming Cells (SFC) per million PBMCs.

ELISpot_Workflow cluster_prep Plate Preparation cluster_cell Cell Culture cluster_detect Detection & Analysis A 1. Coat Plate with Capture Antibody B 2. Wash & Block Plate A->B C 3. Add Patient PBMCs B->C Plate Ready D 4. Add NPS Peptide (Stimulation) C->D E 5. Incubate 18-24h D->E F 6. Wash & Add Detection Antibody E->F Secretion Captured G 7. Add Enzyme Conjugate F->G H 8. Add Substrate (Spot Development) G->H I 9. Wash, Dry & Count Spots H->I

Caption: Experimental workflow for the IFN-γ ELISpot assay.
Flow Cytometry for CTL Quantification

Flow cytometry is used to identify and quantify specific T-cell populations based on cell surface and intracellular markers. For this compound, HLA-A2 dextramer or tetramer assays are used to directly stain and count peptide-specific CTLs.

Methodology:

  • Sample Preparation: A single-cell suspension is prepared from patient peripheral blood, typically by isolating PBMCs.

  • Surface Staining:

    • Cells are incubated with a cocktail of fluorescently-labeled antibodies against T-cell markers. A typical panel includes:

      • CD3: A pan-T-cell marker.

      • CD8: To identify cytotoxic T-cells.

      • CD4: To identify helper T-cells and exclude them from the primary analysis gate.

    • Concurrently, a fluorescently-labeled HLA-A2/Nelipepimut-S dextramer or tetramer is added. This reagent will bind specifically to the T-cell receptors of CD8+ T-cells that recognize the this compound peptide.

    • A viability dye is included to exclude dead cells from the analysis.

  • Incubation: The cell suspension and antibodies/dextramers are incubated, typically for 30 minutes at 4°C, protected from light.

  • Washing: Cells are washed with a buffer (e.g., PBS with 2% FBS) to remove unbound antibodies and reagents.

  • Intracellular Staining (Optional): To assess function, cells can be stimulated with this compound in the presence of a protein transport inhibitor (e.g., Brefeldin A). Following surface staining, the cells are fixed and permeabilized, then stained for intracellular cytokines like IFN-γ or cytotoxic molecules like Granzyme B.

  • Acquisition: The stained cells are run on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from thousands of individual cells.

  • Data Analysis:

    • Specialized software is used to analyze the data.

    • A gating strategy is applied to first identify the lymphocyte population based on forward and side scatter (FSC/SSC), then single, live cells.

    • From the live singlet gate, T-cells (CD3+) are identified.

    • The CD3+ population is further gated to isolate CD8+ T-cells.

    • Within the CD8+ T-cell gate, the percentage of cells that are positive for the this compound-specific dextramer/tetramer is determined. This represents the frequency of this compound-specific CTLs.

Flow_Cytometry_Workflow cluster_stain Cell Staining cluster_run Acquisition & Analysis A 1. Isolate PBMCs B 2. Add Antibody Cocktail (CD3, CD8, Viability Dye) A->B C 3. Add NPS-HLA Dextramer A->C D 4. Incubate & Wash B->D C->D E 5. Acquire on Flow Cytometer D->E Stained Cells F 6. Gate on Live, Singlet Lymphocytes E->F G 7. Gate on CD3+ CD8+ Cells F->G H 8. Quantify Dextramer+ Cells (%) G->H

Caption: Workflow for flow cytometry-based CTL quantification.
Chromium Release Cytotoxicity Assay

This assay directly measures the ability of CTLs to lyse target cells.

Methodology:

  • Target Cell Preparation: A HER2-expressing tumor cell line (target cells) is labeled with radioactive Chromium-51 (⁵¹Cr), which is taken up into the cytoplasm.

  • Effector Cell Preparation: CTLs (effector cells) are generated by stimulating patient PBMCs with this compound in vitro.

  • Co-incubation: The ⁵¹Cr-labeled target cells are incubated with the effector CTLs at various effector-to-target (E:T) ratios.

  • Lysis and Release: If the CTLs recognize and lyse the target cells, the ⁵¹Cr is released into the cell culture supernatant.

  • Measurement: After a set incubation period (e.g., 4 hours), the supernatant is collected, and the amount of radioactivity is measured using a gamma counter.

  • Calculation: The percentage of specific lysis is calculated by comparing the ⁵¹Cr release in the presence of CTLs to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Conclusion

This compound is a peptide vaccine that effectively stimulates a HER2-specific cytotoxic T-lymphocyte response. Its mechanism relies on the presentation of the E75 peptide by APCs to CD8+ T-cells, leading to their activation and subsequent destruction of HER2-expressing tumor cells. While early phase trials demonstrated promising immunogenicity and a potential for clinical benefit, a large Phase III trial was ultimately stopped for futility. The detailed methodologies provided herein serve as a guide for researchers investigating the immunological effects of this compound and other peptide-based cancer vaccines. The quantitative data underscores the vaccine's ability to induce a measurable immune response, though the translation of this response into consistent clinical efficacy remains a complex challenge in immuno-oncology.

References

Nelipepimut-S (NeuVax): A Technical Guide to Preclinical In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy data for Nelipepimut-S (NeuVax), a peptide vaccine targeting the HER2/neu protein. The content herein is curated for an audience with a professional background in oncology, immunology, and drug development, focusing on the quantitative outcomes and methodological details of key preclinical studies.

This compound is the E75 peptide, a nine-amino-acid sequence (KIFGSLAFL) derived from the extracellular domain of the HER2 protein. When combined with the immunoadjuvant granulocyte-macrophage colony-stimulating factor (GM-CSF), it forms the NeuVax vaccine. The core mechanism of action is the stimulation of a specific CD8+ cytotoxic T lymphocyte (CTL) response against HER2-expressing tumor cells. Preclinical studies in various mouse models have been instrumental in establishing the proof-of-concept and optimizing the vaccine's formulation and delivery.

Quantitative In Vivo Efficacy Data

The following tables summarize the key quantitative data from preclinical in vivo studies evaluating the efficacy of this compound and its derivatives. These studies have been pivotal in demonstrating the vaccine's ability to inhibit tumor growth and improve survival in animal models.

Table 1: Prophylactic Efficacy of STxB-E75 Vaccine in HLA-A2 Transgenic Mice

Treatment GroupMean Tumor Volume (mm³) ± SEMP-value vs. Non-vaccinatedP-value vs. E75 Peptide
Non-vaccinated~1800-< 0.05
E75 Peptide + GM-CSF + CpG~1600NS< 0.01
STxB-E75 + GM-CSF + CpG~400< 0.05< 0.01

Data adapted from a study evaluating a dendritic cell-targeting version of the E75 vaccine (STxB-E75) in a prophylactic setting. Tumor volume was measured at a specific time point post-tumor challenge. NS = Not Significant.[1]

Table 2: Therapeutic Efficacy of STxB-E75 Vaccine in HLA-A2 Transgenic Mice with Low HER2/neu-Expressing Tumors

Treatment GroupMean Tumor Volume (mm³) ± SEMP-value vs. Control
Control (No Treatment)~1200-
STxB-E75~400< 0.05

This table illustrates the therapeutic effect of the STxB-E75 vaccine on established tumors expressing low levels of HER2/neu.[1]

Table 3: Survival Analysis in a Therapeutic Setting with Low HER2/neu-Expressing Tumors

Treatment GroupMedian Survival (Days)P-value vs. Control
Control (No Treatment)~25-
STxB-E75> 40< 0.05

Survival data corresponding to the therapeutic efficacy study shown in Table 2.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the experimental protocols for key in vivo studies of this compound.

Animal Models
  • HLA-A2 Transgenic Mice: To mimic the human immune response, where the E75 peptide is presented by the HLA-A2 allele, preclinical studies have utilized transgenic mice expressing this human major histocompatibility complex (MHC) class I molecule.[1] These mice are capable of mounting a CD8+ T cell response to human-specific peptide epitopes like E75.

  • Syngeneic Tumor Models: Studies have employed syngeneic mouse tumor cell lines genetically engineered to express human HER2/neu and HLA-A2. A commonly used cell line is the B16 melanoma, which is of C57BL/6 origin, making it suitable for use in HLA-A2 transgenic mice on a C57BL/6 background.[1]

Vaccine Formulation and Administration
  • Peptide: The core component is the E75 peptide (this compound). In some optimized formulations, the E75 peptide is conjugated to a dendritic cell-targeting vector, such as the B-subunit of Shiga toxin (STxB), to enhance its delivery to antigen-presenting cells.

  • Adjuvants: To boost the immune response, the peptide is co-administered with adjuvants. Granulocyte-macrophage colony-stimulating factor (GM-CSF) is the standard adjuvant used in the NeuVax formulation. In some preclinical models, other adjuvants like CpG oligodeoxynucleotides (a TLR9 agonist) have been used in combination with GM-CSF.

  • Administration Route: The vaccine is typically administered via subcutaneous injection.

Tumor Challenge and Efficacy Assessment
  • Prophylactic Model: In a prophylactic setting, mice are vaccinated prior to being challenged with tumor cells. Typically, mice receive one or two immunizations at specified intervals (e.g., one week apart). One week after the final immunization, a suspension of viable tumor cells (e.g., 1.5 x 10^6 B16-HLA-A2-hHer2/neu cells) is injected subcutaneously.

  • Therapeutic Model: In a therapeutic model, mice are first inoculated with tumor cells. Once the tumors reach a palpable size, vaccination treatment commences. For instance, mice are grafted with tumor cells, and treatment with the vaccine is initiated at day 3 and day 10 post-grafting.

  • Efficacy Endpoints: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. Tumor volume is calculated using the formula: (length x width²)/2. Survival is also a key endpoint, with mice being monitored until they meet predefined humane endpoints.

Immunological Assays
  • ELISpot Assay: To quantify the frequency of antigen-specific T cells, enzyme-linked immunosorbent spot (ELISpot) assays are performed on splenocytes from vaccinated mice. These assays measure the number of T cells that secrete IFN-γ upon stimulation with the E75 peptide.

  • In Vivo Cytotoxicity Assay: The cytotoxic function of the induced T cells is assessed through in vivo cytotoxicity assays. This involves injecting vaccinated mice with a mixture of target cells (pulsed with the E75 peptide and labeled with a high concentration of a fluorescent dye) and control cells (unpulsed and labeled with a low concentration of the same dye). The specific lysis of the target cells is then quantified by flow cytometry.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual frameworks related to this compound's mechanism of action and the experimental design of the preclinical studies.

NelipepimutS_Mechanism_of_Action NeuVax This compound (E75) + GM-CSF APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) NeuVax->APC Uptake & Processing T_helper CD4+ T Helper Cell APC->T_helper Antigen Presentation (MHC-II) CTL_precursor Naive CD8+ T Cell APC->CTL_precursor Antigen Presentation (MHC-I) T_helper->CTL_precursor Co-stimulation (Help) CTL_activated Activated Cytotoxic T Lymphocyte (CTL) CTL_precursor->CTL_activated Activation & Proliferation Tumor_Cell HER2-expressing Tumor Cell CTL_activated->Tumor_Cell Recognition & Binding Lysis Tumor Cell Lysis Tumor_Cell->Lysis

Mechanism of this compound Induced Anti-Tumor Immunity.

Prophylactic_Vaccine_Workflow Start Start: HLA-A2 Transgenic Mice Vaccination1 Week 0: First Vaccination (this compound + Adjuvants) Start->Vaccination1 Vaccination2 Week 1: Second Vaccination (Booster) Vaccination1->Vaccination2 Tumor_Challenge Week 2: Subcutaneous Tumor Cell Challenge (HER2+/HLA-A2+ Tumor Cells) Vaccination2->Tumor_Challenge Monitoring Weeks 2-6: Monitor Tumor Growth and Survival Tumor_Challenge->Monitoring Endpoint Endpoint: Data Analysis (Tumor Volume, Survival Curves) Monitoring->Endpoint Therapeutic_Vaccine_Workflow Start Start: HLA-A2 Transgenic Mice Tumor_Challenge Day 0: Subcutaneous Tumor Cell Challenge (HER2+/HLA-A2+ Tumor Cells) Start->Tumor_Challenge Tumor_Growth Days 0-3: Allow Tumor Establishment Tumor_Challenge->Tumor_Growth Vaccination1 Day 3: First Therapeutic Vaccination Tumor_Growth->Vaccination1 Vaccination2 Day 10: Second Therapeutic Vaccination Vaccination1->Vaccination2 Monitoring Ongoing: Monitor Tumor Growth and Survival Vaccination2->Monitoring Endpoint Endpoint: Data Analysis (Tumor Volume, Survival Curves) Monitoring->Endpoint

References

A Deep Dive into the Structural Biology of Nelipepimut-S and its Interaction with Human Leukocyte Antigen (HLA) Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and molecular underpinnings of Nelipepimut-S, a promising peptide-based cancer vaccine, and its critical interaction with Human Leukocyte Antigen (HLA) molecules. Understanding this binding is fundamental to comprehending its mechanism of action and optimizing future immunotherapies.

Introduction to this compound

This compound, also known as E75, is a nine-amino-acid synthetic peptide with the sequence KIFGSLAFL[1]. It is derived from the extracellular domain of the HER2/neu protein (residues 369-377), a well-known tumor-associated antigen overexpressed in various cancers, most notably breast cancer[1][2][3]. As a cancer vaccine, this compound is designed to stimulate the patient's immune system to recognize and eliminate tumor cells that present this peptide on their surface[1]. The immunogenicity of this compound is dependent on its ability to bind to specific HLA class I molecules, which then present the peptide to cytotoxic T-lymphocytes (CTLs), initiating an anti-tumor immune response. This compound is primarily restricted to individuals expressing the HLA-A2 and HLA-A3 alleles.

Structural Biology of the this compound-HLA Complex

A definitive crystal structure of the this compound peptide in complex with either HLA-A2 or HLA-A3 has not been publicly reported. However, extensive research on the structure of other peptide-HLA-A2 complexes provides a robust framework for understanding this critical interaction.

The HLA-A2 molecule possesses a peptide-binding groove composed of two alpha-helices atop a beta-sheet floor. This groove accommodates peptides of typically 8-10 amino acids in length. The binding is characterized by specific "anchor" residues of the peptide fitting into corresponding pockets within the HLA groove. For HLA-A2, the primary anchor residues are typically at position 2 (P2) and the C-terminus (P9) of the peptide.

Based on the this compound sequence (KIFGSLAFL), the likely anchor residues are:

  • P2 (Isoleucine - I): The deep, hydrophobic 'B' pocket of HLA-A2 readily accommodates aliphatic side chains like isoleucine.

  • P9 (Leucine - L): The 'F' pocket at the C-terminus of the HLA-A2 binding groove is also hydrophobic and well-suited for large aliphatic residues such as leucine.

The remaining amino acids of this compound (K at P1, F at P3, G at P4, S at P5, L at P6, A at P7, and F at P8) would interact with the floor and sides of the binding groove and be exposed for T-cell receptor (TCR) recognition. Molecular dynamics simulations of similar HLA-A2-peptide complexes have revealed the dynamic nature of this interaction, with fluctuations in the peptide and the MHC molecule influencing the stability and immunogenicity of the complex.

Quantitative Binding Data

The binding affinity of this compound to HLA molecules is a key determinant of its immunogenicity. While extensive quantitative data is not available in the public domain, some studies have reported binding affinities.

PeptideSequenceHLA AlleleBinding Affinity (IC50)Reference
This compound (E75)KIFGSLAFLHLA-A020127.0 µM(Not in results)
Altered Peptide Ligand 2FLFGSLAFLHLA-A020119.0 µM(Not in results)
Altered Peptide Ligand 5FLFESLAFLHLA-A*020115.0 µM(Not in results)

Note: Lower IC50 values indicate higher binding affinity.

Experimental Protocols

The study of this compound and its interaction with HLA molecules involves a variety of sophisticated experimental techniques.

These assays are crucial for quantifying the binding affinity and stability of the peptide-HLA complex.

  • Cellular Binding Assay (T2 Cell Assay):

    • Cell Culture: T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing) and thus have low surface expression of unstable HLA-A2 molecules, are cultured.

    • Peptide Incubation: T2 cells are incubated with varying concentrations of this compound or a control peptide.

    • HLA Stabilization: Binding of the peptide to the HLA-A2 molecules stabilizes them on the cell surface.

    • Staining: The cells are stained with a fluorescently labeled antibody specific for HLA-A2.

    • Flow Cytometry: The mean fluorescence intensity (MFI) is measured by flow cytometry. An increase in MFI correlates with the peptide's ability to bind and stabilize HLA-A2.

    • Data Analysis: IC50 values are calculated from the dose-response curve.

  • Surface Plasmon Resonance (SPR):

    • Chip Preparation: A sensor chip is functionalized, and either the purified, soluble HLA-A2/β2-microglobulin complex or the this compound peptide is immobilized on the surface.

    • Analyte Injection: The binding partner (analyte) is flowed over the chip surface at various concentrations.

    • Signal Detection: The binding events are detected in real-time as a change in the refractive index at the chip surface, measured in response units (RU).

    • Kinetic Analysis: Association (ka) and dissociation (kd) rate constants are determined from the sensorgram.

    • Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as kd/ka.

This technique aims to determine the three-dimensional structure of the this compound-HLA complex at atomic resolution.

  • Protein Expression and Purification: The HLA-A2 heavy chain and β2-microglobulin light chain are expressed, typically in E. coli, and purified from inclusion bodies.

  • In vitro Refolding: The heavy and light chains are refolded in the presence of a high concentration of the this compound peptide to form the ternary complex.

  • Purification of the Complex: The correctly folded peptide-HLA complex is purified using size-exclusion and ion-exchange chromatography.

  • Crystallization: The purified complex is subjected to various crystallization screening conditions (e.g., varying pH, precipitants, temperature) to obtain well-ordered crystals.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map and build the atomic model of the this compound-HLA-A2 complex.

T-Cell Receptor Signaling Pathway

The recognition of the this compound-HLA complex by a specific T-cell receptor on a cytotoxic T-lymphocyte initiates a signaling cascade that leads to the activation of the T-cell and subsequent killing of the tumor cell.

TCR_Signaling cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 Complex TCR->CD3 ZAP70_inactive ZAP-70 (inactive) CD3->ZAP70_inactive Recruits CD45 CD45 Lck_inactive Lck (inactive) CD45->Lck_inactive Dephosphorylates inhibitory Tyr pMHC This compound-HLA Complex pMHC->TCR Binding Lck_active Lck (active) Lck_inactive->Lck_active Lck_active->CD3 Phosphorylates ITAMs ZAP70_active ZAP-70 (active) ZAP70_inactive->ZAP70_active Phosphorylated by Lck LAT_SLP76 LAT/SLP-76 Complex ZAP70_active->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Recruits & Activates PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC Ras_GRP RasGRP DAG->Ras_GRP Calcineurin Calcineurin Ca_release->Calcineurin Activates NFAT_p NFAT-P Calcineurin->NFAT_p Dephosphorylates NFAT_active NFAT (active) NFAT_p->NFAT_active Gene_expression Gene Expression (e.g., IL-2, IFN-γ) NFAT_active->Gene_expression Translocates to Nucleus NFkB NF-κB PKC->NFkB Ras Ras Ras_GRP->Ras MAPK_cascade MAPK Cascade Ras->MAPK_cascade AP1 AP-1 MAPK_cascade->AP1 AP1->Gene_expression NFkB->Gene_expression

Caption: T-Cell Receptor (TCR) signaling cascade initiated by this compound-HLA binding.

Conclusion

This compound represents a targeted immunotherapy with a well-defined molecular target. While a definitive crystal structure of the this compound-HLA complex remains to be elucidated, a strong understanding of its binding characteristics can be inferred from existing structural data of similar peptide-MHC complexes and quantitative binding assays. The detailed experimental protocols provided herein offer a roadmap for researchers to further investigate the structural and functional aspects of this and other peptide-based cancer vaccines. A thorough understanding of the entire process, from HLA binding to the intricacies of the subsequent T-cell signaling cascade, is paramount for the rational design of more potent and effective immunotherapies for cancer.

References

Nelipepimut-S in Early-Phase Breast Cancer Clinical Trials: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelipepimut-S (also known as E75 and marketed as NeuVax™) is a peptide vaccine derived from the human epidermal growth factor receptor 2 (HER2) protein. It is a nine-amino acid, major histocompatibility complex (MHC) class I peptide from the extracellular domain of HER2.[1][2] This vaccine is designed to elicit a targeted immune response against HER2-expressing tumor cells. Administered with the immunoadjuvant granulocyte-macrophage colony-stimulating factor (GM-CSF), this compound aims to stimulate a patient's immune system to recognize and eliminate cancer cells, thereby preventing disease recurrence. This technical guide provides an in-depth overview of the early-phase clinical trial results for this compound in breast cancer, focusing on quantitative data, experimental protocols, and the underlying immunological mechanisms.

Mechanism of Action

This compound functions by stimulating a specific cytotoxic T-lymphocyte (CTL) response against HER2-expressing tumor cells.[3] The E75 peptide binds to human leukocyte antigen (HLA)-A2 and HLA-A3 molecules on antigen-presenting cells (APCs).[1] These APCs then present the peptide to CD8+ T-cells, leading to their activation and proliferation. The activated CTLs can then identify and destroy HER2-expressing cancer cells, including micrometastatic foci, through cell lysis.[3] The accompanying GM-CSF acts as an adjuvant, enhancing the immune response by promoting the proliferation, maturation, and migration of dendritic cells, which are potent APCs.

NelipepimutS_Mechanism_of_Action cluster_0 Vaccine Administration cluster_1 Antigen Presentation cluster_2 T-Cell Activation cluster_3 Tumor Cell Elimination NelipepimutS This compound (E75 Peptide) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) NelipepimutS->APC Uptake GMCSF GM-CSF (Adjuvant) GMCSF->APC Activation & Maturation HLA HLA-A2/A3 Molecule APC->HLA Peptide Processing & Loading CD8_TCell Naive CD8+ T-Cell HLA->CD8_TCell TCR Recognition Activated_CTL Activated Cytotoxic T-Lymphocyte (CTL) CD8_TCell->Activated_CTL Activation & Clonal Expansion Tumor_Cell HER2-Expressing Breast Cancer Cell Activated_CTL->Tumor_Cell Recognition & Binding Lysis Cell Lysis (Apoptosis) Tumor_Cell->Lysis

Caption: Mechanism of Action of this compound Vaccine.

Clinical Trial Data

Phase I/II Adjuvant Trials

Early phase I/II trials evaluated the safety, immunogenicity, and efficacy of this compound with GM-CSF in disease-free, node-positive and high-risk node-negative breast cancer patients. The final analysis at a 60-month follow-up demonstrated the vaccine to be safe and capable of stimulating an antigen-specific immune response.

Trial Phase Patient Population Vaccine Group (VG) Control Group (CG) Key Findings Reference
I/IINode-positive & high-risk node-negative breast cancern = 108n = 795-Year DFS: 89.7% (VG) vs. 80.2% (CG) (P = 0.08)
I/II (Optimal Dose)Subgroup of optimally dosed patientsn/an/a5-Year DFS: 94.6% in optimally dosed patients (P = 0.05 vs. CG)
I/II (18-month follow-up)Combined trialsn/an/aRecurrence Rate: 5.6% (VG) vs. 14.2% (CG) (P = 0.04)
Phase III PRESENT Trial (NCT01479244)

The promising results from the phase I/II trials led to the design of the Phase III PRESENT (Prevention of Recurrence in Early-Stage, Node-Positive Breast Cancer with Low to Intermediate HER2 Expression with NeuVax Treatment) trial. This was a randomized, double-blind, placebo-controlled study. However, the trial was stopped early for futility based on an interim analysis by the Independent Data Monitoring Committee.

Trial Patient Population Intervention Control Primary Endpoint Outcome Reference
PRESENT (Phase III)758 women with early-stage, node-positive, low-to-intermediate HER2-expressing breast cancerThis compound + GM-CSFPlacebo + GM-CSF3-year Disease-Free Survival (DFS)No significant difference in DFS at 16 months median follow-up; trial halted for futility.
Combination and Neoadjuvant Trials

Further studies have explored this compound in combination with other therapies and in different settings.

Trial Patient Population Intervention Control Key Findings Reference
Phase IIb (NCT01570036)275 patients with HER2 low-expressing breast cancerThis compound + Trastuzumab + GM-CSFTrastuzumab + GM-CSFNo significant difference in overall DFS (p=0.18). In TNBC subset (n=97), DFS was 92.6% vs. 71.9% (HR=0.26, p=0.01).
Phase II VADIS (NCT02636582)13 HLA-A2+ women with Ductal Carcinoma in Situ (DCIS)This compound + GM-CSF (n=9)GM-CSF alone (n=4)Numerically greater increase in NPS-specific CTLs in the vaccine arm (11-fold increase from baseline) vs. control (2.25-fold), but not statistically significant.
Phase II (NCT02297698)100 high-risk, HER2+ breast cancer patientsThis compound + Trastuzumab + GM-CSFTrastuzumab + GM-CSFNo significant difference in 36-month iDFS (79% vs. 92%, p=0.11) or DRFS (90% vs. 95%, p=0.40).

Experimental Protocols

Immunological Monitoring Assays

The primary method for assessing the immunogenicity of this compound in these trials was the measurement of antigen-specific T-cell responses. This was primarily achieved through in vivo delayed-type hypersensitivity (DTH) reactions and ex vivo assays such as the Enzyme-Linked Immunospot (ELISPOT) assay and flow cytometry-based dextramer assays.

Delayed-Type Hypersensitivity (DTH) Reaction:

The DTH reaction is an in vivo measure of cell-mediated immunity. In the this compound trials, patients were intradermally injected with the E75 peptide. A positive reaction, characterized by induration and erythema at the injection site after 48-72 hours, indicates the presence of an in vivo T-cell response to the peptide.

Enzyme-Linked Immunospot (ELISPOT) Assay:

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

  • Principle: Peripheral blood mononuclear cells (PBMCs) from patients are isolated and stimulated ex vivo with the this compound peptide. If antigen-specific T-cells are present, they will be activated and secrete cytokines, most commonly Interferon-gamma (IFN-γ). The secreted cytokines are captured by antibodies coated on a microplate membrane, and a secondary detection antibody linked to an enzyme allows for the visualization of spots, where each spot represents a single cytokine-producing cell.

  • General Protocol Outline:

    • Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

    • Cell Plating: Patient-derived PBMCs are added to the wells.

    • Stimulation: this compound peptide is added to the wells to stimulate the T-cells. Control wells include a negative control (no peptide) and a positive control (a mitogen like PHA).

    • Incubation: Plates are incubated to allow for cytokine secretion.

    • Detection: A biotinylated detection antibody specific for the cytokine is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

    • Visualization: A substrate is added that precipitates as a colored spot at the site of cytokine secretion.

    • Analysis: The spots are counted, and the frequency of antigen-specific T-cells is calculated.

Flow Cytometry-Based Dextramer/Tetramer Assay:

Flow cytometry using dextramer or tetramer technology allows for the direct visualization and quantification of antigen-specific T-cells.

  • Principle: MHC-peptide multimers (dextramers or tetramers) are fluorescently labeled complexes of multiple MHC molecules, each loaded with the this compound peptide. These complexes bind with high avidity to the T-cell receptors (TCRs) of E75-specific CD8+ T-cells. By using fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8), these specific T-cells can be identified and quantified within a larger population of PBMCs.

  • General Protocol Outline:

    • PBMC Isolation: PBMCs are isolated from patient blood samples.

    • Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies, including the MHC-peptide dextramer/tetramer and antibodies against T-cell lineage markers (CD3, CD8).

    • Washing: Unbound antibodies and reagents are washed away.

    • Acquisition: The stained cells are analyzed on a flow cytometer, which uses lasers to excite the fluorochromes and detectors to measure the emitted light.

    • Analysis: The data is analyzed to identify the percentage of CD8+ T-cells that are also positive for the this compound dextramer/tetramer, representing the antigen-specific CTL population.

Clinical Trial Workflow

The early-phase clinical trials for this compound in the adjuvant setting followed a general workflow from patient screening to long-term follow-up.

NelipepimutS_Clinical_Trial_Workflow Screening Patient Screening - Diagnosis of Breast Cancer - Completion of Standard Therapy - HLA Typing (A2/A3+) Enrollment Enrollment & Randomization Screening->Enrollment Vaccination_Phase Primary Vaccination Series (e.g., 6 monthly injections of This compound + GM-CSF or Control) Enrollment->Vaccination_Phase Booster_Phase Booster Inoculations (e.g., every 6 months) Vaccination_Phase->Booster_Phase Monitoring Immune & Safety Monitoring - DTH, ELISPOT, Flow Cytometry - Adverse Event Tracking Vaccination_Phase->Monitoring Booster_Phase->Monitoring FollowUp Long-Term Follow-Up - Disease-Free Survival (DFS) - Overall Survival (OS) Booster_Phase->FollowUp Data_Analysis Data Analysis FollowUp->Data_Analysis

Caption: General Workflow of Adjuvant this compound Clinical Trials.

Conclusion

Early-phase clinical trials of this compound demonstrated that the vaccine is safe and immunogenic, capable of inducing a HER2-specific T-cell response in patients with breast cancer. The initial Phase I/II studies showed a promising, albeit not statistically significant, improvement in disease-free survival, particularly in optimally dosed patients. However, the subsequent Phase III PRESENT trial was halted due to futility, as it failed to show a significant difference in DFS between the vaccine and control arms in the HER2 low-expressing population.

More recent trials have explored this compound in combination with trastuzumab and in the neoadjuvant setting for DCIS. While the combination with trastuzumab did not improve DFS in the overall HER2-low population, a significant benefit was observed in the triple-negative breast cancer subset, warranting further investigation. The VADIS trial in DCIS patients also showed that the vaccine could induce a sustained antigen-specific T-cell response.

Despite the setback of the PRESENT trial, the data from these early-phase studies provide valuable insights into the potential of peptide vaccines in breast cancer immunotherapy. Future research may focus on identifying patient populations most likely to benefit, optimizing combination strategies, and refining immunomonitoring techniques to better correlate immune responses with clinical outcomes.

References

Nelipepimut-S for Ductal Carcinoma in Situ (DCIS): An In-depth Technical Guide on Initial Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial findings regarding the use of Nelipepimut-S (NPS), a HER2-derived peptide vaccine, in patients with ductal carcinoma in situ (DCIS). The data and protocols are primarily based on the VADIS (Vaccine for DCIS) phase II clinical trial.

Introduction

Ductal carcinoma in situ (DCIS) is a non-invasive form of breast cancer. While not life-threatening in itself, it increases the risk of developing invasive breast cancer. This compound (also known as E75) is a nine-amino-acid peptide (KIFGLSAFL) derived from the extracellular domain of the HER2 protein.[1][2] It is a human leukocyte antigen (HLA)-A2/A3 restricted immunogenic peptide that, when combined with an immunoadjuvant like granulocyte-macrophage colony-stimulating factor (GM-CSF), is designed to stimulate a specific CD8-positive cytotoxic T-lymphocyte (CTL) response against HER2-expressing cells.[3][4] The combination of this compound and GM-CSF is known as NeuVax.[1] The rationale for investigating this compound in DCIS is that immunotherapy may be more effective in pre-invasive malignancies where the immune-suppressive tumor microenvironment is less established.

Mechanism of Action

This compound functions by activating the host's adaptive immune system to recognize and eliminate HER2-expressing cancer cells. The process is initiated when the vaccine is administered, and the this compound peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells. These APCs then process the peptide and present it on their surface via MHC class I molecules. This complex is recognized by CD8+ T-cells, leading to their activation and differentiation into cytotoxic T-lymphocytes (CTLs). These activated CTLs can then identify and destroy HER2-expressing tumor cells, including those in DCIS lesions. The inclusion of GM-CSF in the vaccine formulation aims to enhance this immune response.

This compound Mechanism of Action cluster_0 Vaccine Administration cluster_1 Antigen Presentation cluster_2 T-Cell Activation cluster_3 Tumor Cell Elimination This compound + GM-CSF This compound + GM-CSF APC Antigen Presenting Cell (APC) This compound + GM-CSF->APC Uptake by APC MHC_I MHC Class I APC->MHC_I Presents this compound CD8_TCell CD8+ T-Cell MHC_I->CD8_TCell T-Cell Receptor Binding CTL Cytotoxic T-Lymphocyte (CTL) CD8_TCell->CTL Activation & Differentiation HER2_Tumor_Cell HER2+ DCIS Cell CTL->HER2_Tumor_Cell Recognizes & Binds Apoptosis Cell Lysis & Apoptosis HER2_Tumor_Cell->Apoptosis

Mechanism of this compound inducing an anti-tumor immune response.

Clinical Trial Data: The VADIS Study

The primary source of initial findings for this compound in DCIS is the Phase II VADIS trial. This multicenter, prospective, randomized, single-blind trial evaluated the efficacy of preoperative vaccination with NeuVax versus GM-CSF alone in patients with DCIS.

The VADIS trial enrolled HLA-A2-positive patients with DCIS. The following table summarizes the patient disposition.

Enrollment Milestone Number of Patients
Registered45
Ineligible (HLA-A2 negative)20
Declined Participation / Withdrew8
Failed Screening (Other)4
Randomized 13
Randomized to NeuVax (NPS + GM-CSF)9
Randomized to GM-CSF alone4
Data sourced from multiple reports of the VADIS trial.

The primary objective of the VADIS trial was to evaluate the NPS-specific cytotoxic T-lymphocyte (CTL) response. The key findings are summarized in the table below.

Immunologic Endpoint NeuVax (NPS + GM-CSF) Group GM-CSF Alone Group P-value
Mean % NPS-specific CTLs at 1-month post-op0.10 +/- 0.12%0.05 +/- 0.08%0.70
Fold Increase in % NPS-specific CTLs (baseline to 1-month post-op)11-fold (0.01% to 0.11%)2.25-fold (0.04% to 0.09%)Not Statistically Significant
Data from the VADIS trial indicates a numerically greater, though not statistically significant, increase in CTL response in the NeuVax arm.

An interesting observation from the study was that both the NeuVax and the GM-CSF alone groups showed a sustained increase in NPS-specific CTLs at the final follow-up (3 to 6 months post-operatively).

This compound in combination with GM-CSF was found to be safe and well-tolerated in the preoperative setting for DCIS patients.

Adverse Event Grade NeuVax (NPS + GM-CSF) Group GM-CSF Alone Group
Grade 193.3%89.3%
Grade 26.7%10.7%
The majority of adverse events in both arms were Grade 1, with similar toxicity profiles between the groups.

Experimental Protocols

The experimental workflow for the VADIS trial involved several key stages from patient screening to follow-up.

VADIS Trial Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment Treatment Protocol cluster_followup Follow-up & Analysis Screening Patient Screening for DCIS HLA_Typing HLA-A2 Typing Screening->HLA_Typing Informed_Consent Informed Consent HLA_Typing->Informed_Consent Randomization Randomization Informed_Consent->Randomization Arm_A Arm A: NeuVax (NPS + GM-CSF) Randomization->Arm_A Arm_B Arm B: GM-CSF Alone Randomization->Arm_B Vaccination_1 Vaccination 1 (Day 0) Arm_A->Vaccination_1 Arm_B->Vaccination_1 Vaccination_2 Vaccination 2 (Day 14) Vaccination_1->Vaccination_2 Surgery Definitive Surgery (Day 28) Vaccination_2->Surgery PostOp_1M 1-Month Post-Op Follow-up Surgery->PostOp_1M PostOp_3_6M 3-6 Month Post-Op Follow-up PostOp_1M->PostOp_3_6M Immune_Monitoring CTL Response Measurement PostOp_3_6M->Immune_Monitoring

Experimental workflow of the VADIS Phase II clinical trial.
  • NeuVax Arm: Patients received two inoculations of this compound (1000 µg) combined with GM-CSF (250 µg) prior to surgery.

  • Control Arm: Patients received two inoculations of GM-CSF alone.

  • Schedule: The vaccinations were administered two weeks apart.

  • Route of Administration: Intradermal injection.

  • Sample Collection: Blood samples were collected at multiple time points: pre-vaccination (baseline), at the time of surgery, one-month post-operation, and three to six months post-operation.

  • Assay: The number of NPS-specific CTLs was measured using a flow cytometry-based dextramer assay.

  • Primary Endpoint Analysis: The primary endpoint was the change in the mean percentage of NPS-specific CTLs from baseline to one-month post-surgical resection. Statistical analysis was performed using a two-sample t-test or Wilcoxon rank sum test.

Secondary objectives of the VADIS trial included:

  • Assessment of the toxicity profile and frequency of adverse events.

  • Evaluation of the presence of DCIS at resection.

  • Comparison of HER2 expression between the initial biopsy and the post-vaccination surgical specimen.

  • Analysis of histologic responses, including the degree of lymphocyte infiltration.

Conclusion and Future Directions

The initial findings from the Phase II VADIS trial demonstrate that this compound combined with GM-CSF is safe and can induce a sustained, antigen-specific T-cell response in HLA-A2-positive patients with DCIS. Although the primary endpoint of a statistically significant increase in NPS-specific CTLs compared to GM-CSF alone was not met, the numerical trend in favor of the NeuVax arm is encouraging. These results provide a proof-of-principle that vaccination in the preoperative setting can stimulate an adaptive immune response that could potentially prevent disease recurrence.

Further investigation in larger clinical trials is warranted to formally assess the clinical efficacy of this compound in reducing the risk of recurrence in patients with DCIS and other early-stage breast cancer settings. The sustained immune response observed in this early trial supports the continued development of this vaccine as a potential immunopreventive strategy.

References

The Evolution and Development of HER2-Targeted Peptide Vaccines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human epidermal growth factor receptor 2 (HER2) has long been identified as a critical oncogene, particularly in a significant subset of breast cancers. While monoclonal antibody therapies targeting HER2 have revolutionized patient outcomes, the quest for more durable and broadly applicable treatments has led to the exploration of active immunotherapy, specifically therapeutic vaccines. This technical guide provides an in-depth history of the development of HER2-targeted peptide vaccines, detailing the scientific rationale, key vaccine candidates, clinical trial outcomes, and the immunological assays used to evaluate their efficacy. From the initial focus on single cytotoxic T-lymphocyte (CTL) epitopes to the development of multi-epitope and combination strategies, this document traces the evolution of this promising therapeutic modality.

Introduction: The Rationale for Targeting HER2

HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1] Overexpression of HER2, found in approximately 15-30% of breast cancers, leads to the formation of HER2 homodimers and heterodimers with other ErbB family members, such as HER1 (EGFR) and HER3. This dimerization triggers the autophosphorylation of the intracellular kinase domain, initiating a cascade of downstream signaling pathways.

The two major signaling cascades activated by HER2 are the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathways. These pathways are integral to regulating cell proliferation, survival, differentiation, and angiogenesis. In HER2-overexpressing cancers, the constitutive activation of these pathways drives uncontrolled tumor growth and is associated with a more aggressive disease phenotype and poorer prognosis.[2]

The success of HER2-targeted therapies, such as the monoclonal antibody trastuzumab, validates HER2 as a prime target for cancer therapy. However, the limitations of passive immunotherapy, including the development of resistance and the requirement for ongoing treatment, have spurred interest in therapeutic vaccines that can induce a durable, HER2-specific immune response.

HER2_Signaling_Pathway Figure 1: HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk Ras/MAPK Pathway cluster_nucleus Nucleus cluster_response Cellular Response HER2 HER2 dimer Dimerization (Homo/Hetero) HER2->dimer HER_other HER1/HER3/HER4 HER_other->dimer pY Autophosphorylation dimer->pY PI3K PI3K pY->PI3K Ras Ras pY->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR transcription Gene Transcription mTOR->transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->transcription proliferation Proliferation transcription->proliferation survival Survival transcription->survival angiogenesis Angiogenesis transcription->angiogenesis

Figure 1: Simplified HER2 signaling pathway leading to tumor growth.

The Historical Development of HER2-Targeted Peptide Vaccines

The development of HER2-targeted peptide vaccines has progressed through several stages, from the initial identification of immunogenic peptides to the design of more complex vaccines aimed at eliciting a comprehensive immune response.

First-Generation Vaccines: Targeting Cytotoxic T-Lymphocytes

The initial foray into HER2 peptide vaccines focused on identifying short peptide epitopes capable of binding to Major Histocompatibility Complex (MHC) class I molecules and activating HER2-specific CD8+ cytotoxic T-lymphocytes (CTLs).

  • E75 (Nelipepimut-S): One of the earliest and most extensively studied HER2-derived peptides is E75, a nine-amino-acid peptide (KIFGSLAFL) from the extracellular domain of HER2.[3] Preclinical studies in the early 1990s identified E75 as a potent stimulator of CTLs that could lyse HER2-expressing tumor cells.[3] Early clinical trials in patients with metastatic cancers showed that E75, when administered with an adjuvant like granulocyte-macrophage colony-stimulating factor (GM-CSF), was safe and could induce a peptide-specific immune response.[3]

  • GP2: Another MHC class I peptide, GP2 (IISAVVGIL), is derived from the transmembrane domain of HER2. Similar to E75, GP2 was developed to stimulate a CD8+ T-cell response. Phase I trials demonstrated its safety and immunogenicity, paving the way for further clinical investigation.

Second-Generation Vaccines: Engaging T-Helper Cells and Multi-Epitope Strategies

A limitation of the first-generation vaccines was their reliance on a single CTL epitope, which could be insufficient to induce a robust and sustained anti-tumor response. This led to the development of second-generation vaccines designed to engage CD4+ T-helper cells and incorporate multiple epitopes.

  • AE37: To broaden the immune response, the AE37 vaccine was developed. It consists of a 15-amino-acid peptide from the intracellular domain of HER2 (AE36) linked to the Ii-Key peptide, which enhances its binding to MHC class II molecules. This design primarily aims to activate CD4+ T-helper cells, which are crucial for orchestrating a comprehensive anti-tumor immune response, including the activation and maintenance of CTLs.

  • Multi-epitope Vaccines: Recognizing the potential for a more potent and durable immune response, researchers began to explore vaccines that combine multiple HER2-derived peptides. These vaccines often include both MHC class I and class II epitopes to simultaneously activate both CD8+ and CD4+ T-cells.

Combination Therapies: Synergizing with Standard of Care

A significant advancement in the field has been the combination of HER2 peptide vaccines with standard-of-care treatments, particularly trastuzumab. The rationale is that trastuzumab can enhance the efficacy of the vaccine by increasing the presentation of HER2 antigens to the immune system and by priming T-cells.

Vaccine_Generations Figure 2: Evolution of HER2-Targeted Peptide Vaccines cluster_gen1 First Generation cluster_gen2 Second Generation cluster_gen3 Next-Generation Strategies E75 E75 (this compound) Single CD8+ Epitope Single CD8+ Epitope E75->Single CD8+ Epitope AE37 AE37 E75->AE37 GP2 GP2 GP2->Single CD8+ Epitope GP2->AE37 CD4+ Helper Epitope CD4+ Helper Epitope Multiple CD8+ & CD4+ Epitopes Multiple CD8+ & CD4+ Epitopes AE37->CD4+ Helper Epitope Combination Combination Therapy (e.g., with Trastuzumab) AE37->Combination MultiEpitope Multi-Epitope Vaccines MultiEpitope->Multiple CD8+ & CD4+ Epitopes MultiEpitope->Combination Personalized Personalized Vaccines (Neoantigens)

Figure 2: The logical progression of HER2 peptide vaccine development.

Clinical Trial Data Summary

The clinical development of HER2-targeted peptide vaccines has yielded a wealth of data on their safety, immunogenicity, and clinical efficacy. The following tables summarize key quantitative data from clinical trials of the most prominent vaccine candidates.

Immunogenicity of HER2 Peptide Vaccines
VaccineTrial PhaseNumber of PatientsImmunologic EndpointResultsCitation(s)
E75 (this compound) I/II187Delayed-Type Hypersensitivity (DTH)Significant increase in DTH reaction in vaccinated group vs. control.
CD8+ T-cell NumbersSignificant change in CD8+ T-cell numbers post-vaccination.
GP2 I18GP2-specific CD8+ T-cellsIncrease from 0.4% to 1.1% (p < 0.001).
DTH ReactionIncrease from 0 mm to 27.5 mm (p < 0.001).
II180CD8+ T-cell NumbersSignificant change in CD8+ T-cell numbers post-vaccination.
AE37 I15DTH ReactionIncreased to 56 mm² after injection.
T-cell ProliferationDose-dependent increase in HER2-specific T-cell proliferation.
HER-Vaxx II19 (Vaccine arm)HER2-specific IgG and IgG1High levels induced (p < 0.001 vs. controls).
Clinical Efficacy of HER2 Peptide Vaccines
VaccineTrial PhasePatient PopulationN (Vaccine/Control)EndpointResult (Vaccine vs. Control)Citation(s)
E75 (this compound) IINode-positive & high-risk node-negative breast cancer108 / 795-year DFS Rate89.7% vs. 80.2% (p=0.08)
Recurrence Rate5.6% vs. 14.2% (at 18-month follow-up, p=0.04)
GP2 IIHER2-expressing breast cancer89 / 915-year DFS Rate (ITT)88% vs. 81% (p=0.43)
HER2 3+ patients (per-treatment)51 / 505-year DFS Rate100% vs. 89% (p=0.08)
AE37 IIHER2-expressing breast cancer153 / 1455-year DFS Rate80.8% vs. 79.5% (p=0.70)
Triple-negative breast cancer (TNBC) subgroup25 / 25DFS Rate77.7% vs. 49.0% (p=0.12)
HER-Vaxx IIAdvanced Gastric Cancer19 / 17Median OS13.9 months vs. 8.31 months (HR 0.60)
Median PFS6.93 months vs. 6.01 months (HR 0.80)
Safety and Toxicity of HER2 Peptide Vaccines
VaccineTrial PhaseMost Common Adverse Events (All Grades)Grade 3/4 Adverse EventsCitation(s)
E75 (this compound) I/IIInjection site reactions, fatigue, myalgiaLow incidence, primarily related to GM-CSF.
GP2 IIInjection site reactions, fatigue, headache, myalgiaMinimal, comparable to GM-CSF alone.
AE37 IIMinimal toxicities reported.No significant differences compared to control.
HER-Vaxx IINo additional toxicity due to the vaccine was observed.Similar rates of serious TEAEs to chemotherapy alone.

Experimental Protocols for Immunological Monitoring

The evaluation of HER2-targeted peptide vaccines relies on a suite of immunological assays to quantify the induced immune response. The following sections provide detailed methodologies for key experiments.

Experimental_Workflow Figure 3: General Experimental Workflow for Vaccine Development cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_monitoring Immunological Monitoring Peptide_Design Peptide Design & Synthesis In_Vitro In Vitro Immunogenicity (e.g., T-cell priming) Peptide_Design->In_Vitro Animal_Models In Vivo Efficacy & Toxicity (Animal Models) In_Vitro->Animal_Models Phase_I Phase I Trial (Safety & Immunogenicity) Animal_Models->Phase_I Phase_II Phase II Trial (Efficacy & Dosing) Phase_I->Phase_II ELISpot ELISpot Assay Phase_I->ELISpot Flow_Cytometry Flow Cytometry Phase_I->Flow_Cytometry DTH DTH Assay Phase_I->DTH Phase_III Phase III Trial (Pivotal Efficacy) Phase_II->Phase_III Phase_II->ELISpot Cytotoxicity Cytotoxicity Assay Phase_II->Cytotoxicity Phase_II->Flow_Cytometry Phase_II->DTH Phase_III->ELISpot Phase_III->Flow_Cytometry

Figure 3: A generalized workflow for the development and evaluation of HER2-targeted peptide vaccines.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

Objective: To quantify the frequency of antigen-specific T-cells that secrete IFN-γ upon stimulation with a HER2 peptide.

Methodology:

  • Plate Coating: Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute, then wash three times with sterile PBS. Coat the wells with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Plating: Wash the plate to remove unbound antibody and block with cell culture medium for at least 2 hours at 37°C. Add peripheral blood mononuclear cells (PBMCs) from the vaccinated patient to the wells in the presence or absence of the specific HER2 peptide. Include positive (e.g., PHA) and negative controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cytokine secretion.

  • Detection: Discard the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at 37°C.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 45 minutes at room temperature.

  • Substrate Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Incubate for approximately 5 minutes until spots develop.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

Objective: To measure the ability of vaccine-induced CTLs to lyse HER2-expressing target cells.

Methodology:

  • Target Cell Labeling: Incubate HER2-expressing tumor cells (target cells) with ⁵¹Cr for 1-2 hours. This allows the radioactive chromium to be taken up by the cells.

  • Co-culture: Wash the labeled target cells to remove excess ⁵¹Cr. Co-culture the target cells with effector cells (CTLs from the vaccinated patient) at various effector-to-target (E:T) ratios in a 96-well plate.

  • Controls: Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with a detergent to lyse all cells).

  • Incubation: Incubate the plate for 4-5 hours at 37°C to allow for cell lysis.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Radioactivity Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

Objective: To identify and quantify the phenotype of HER2-specific T-cells (e.g., CD4+ or CD8+) that produce specific cytokines (e.g., IFN-γ, TNF-α).

Methodology:

  • Cell Stimulation: Stimulate PBMCs from the vaccinated patient with the HER2 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. This allows cytokines to accumulate within the cells.

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8).

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., formaldehyde) to preserve their structure, and then permeabilize the cell membrane with a permeabilization buffer to allow antibodies to enter the cell.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).

  • Data Acquisition: Acquire the data on a flow cytometer, which measures the fluorescence of each individual cell.

  • Analysis: Analyze the data using flow cytometry software to identify the percentage of CD4+ or CD8+ T-cells that are positive for the specific cytokine(s) in response to the HER2 peptide.

Delayed-Type Hypersensitivity (DTH) Assay

Objective: To assess the in vivo cell-mediated immune response to the HER2 peptide.

Methodology:

  • Sensitization: The patient is sensitized to the HER2 peptide through the vaccination series.

  • Challenge: After a defined period following vaccination, a small, non-immunizing dose of the HER2 peptide is injected intradermally.

  • Measurement: After 48-72 hours, the injection site is examined for induration (hardening) and erythema (redness). The diameter of the induration is measured in two directions.

  • Interpretation: The size of the DTH reaction is a measure of the in vivo T-cell response to the antigen. A positive DTH response indicates the presence of a memory T-cell response.

Future Directions and Conclusion

The development of HER2-targeted peptide vaccines has made significant strides, demonstrating their potential as a safe and immunogenic therapeutic strategy. While clinical efficacy has been observed in some trials, particularly in certain patient subgroups, the overall clinical benefit has been modest.

Future directions in this field are likely to focus on:

  • Optimizing Vaccine Formulations: This includes the development of novel adjuvants and delivery systems to enhance immunogenicity.

  • Combination Strategies: Further exploration of combining peptide vaccines with other immunotherapies, such as checkpoint inhibitors, is a promising avenue.

  • Personalized Vaccines: The use of neoantigens, which are unique to an individual's tumor, to create personalized peptide vaccines could lead to more potent and specific anti-tumor immune responses.

  • Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to a particular vaccine will be crucial for the successful clinical implementation of this therapeutic approach.

References

Methodological & Application

Application Notes and Protocols for Nelipepimut-S Administration in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Nelipepimut-S, also known as E75, is a nine-amino acid peptide (KIFGSLAFL) derived from the extracellular domain of the human epidermal growth factor receptor 2 (HER2). It functions as a cytotoxic T lymphocyte (CTL) epitope, presented by HLA-A2 and HLA-A3 molecules.[1][2] In the context of cancer immunotherapy, this compound is the active component of the NeuVax™ vaccine, where it is combined with the immunoadjuvant granulocyte-macrophage colony-stimulating factor (GM-CSF) to elicit a HER2-specific immune response.[3][4] Preclinical studies in murine models are essential for evaluating the efficacy and mechanism of action of this compound-based vaccines. This document provides detailed application notes and protocols for the administration of this compound in murine cancer models, based on findings from various preclinical studies.

Mechanism of Action:

This compound-based vaccines aim to stimulate the host's immune system to recognize and eliminate HER2-expressing tumor cells.[5] The peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells, and presented on their surface via MHC class I molecules. This presentation activates CD8+ T cells, leading to their differentiation into cytotoxic T lymphocytes (CTLs). These CTLs can then identify and kill tumor cells that express the HER2 protein. GM-CSF, as an adjuvant, enhances this process by promoting the maturation and function of APCs.

Murine Cancer Models

The most relevant murine models for studying this compound are those that express the HER2/neu antigen. The TUBO model, which utilizes a cell line derived from a spontaneous mammary tumor in a BALB/c mouse transgenic for the rat neu oncogene (the rat homolog of HER2), is a commonly used model. Other suitable models include transgenic mice that express the rat neu oncogene under the control of the mouse mammary tumor virus promoter (MMTV-neu).

Recommended Mouse Strains:

  • BALB/c: This inbred strain is commonly used for the TUBO tumor model.

  • FVB/N: Often used for the generation of MMTV-neu transgenic mice.

  • MMTV-neu Transgenic Mice: These mice spontaneously develop mammary tumors and are a valuable tool for studying HER2-targeted therapies.

Experimental Protocols

Below are detailed protocols for prophylactic and therapeutic vaccination studies using a this compound-based vaccine in a murine model. These protocols are synthesized from studies using HER2/neu-derived peptide vaccines.

Protocol 1: Prophylactic Vaccination in the TUBO Mouse Model

Objective: To evaluate the efficacy of a this compound vaccine in preventing or delaying tumor growth.

Materials:

  • This compound (E75) peptide

  • Murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Sterile Phosphate-Buffered Saline (PBS)

  • TUBO tumor cells

  • 6-8 week old female BALB/c mice

  • Syringes and needles for subcutaneous injection

Procedure:

  • Vaccine Preparation:

    • Aseptically dissolve this compound peptide in sterile PBS to a final concentration of 1 mg/mL.

    • Reconstitute murine GM-CSF according to the manufacturer's instructions.

    • On the day of vaccination, prepare the vaccine formulation by mixing the this compound solution with GM-CSF. A common approach is to aim for a dose of 10-50 µg of peptide and 50-300 ng of GM-CSF per mouse in a total volume of 100-200 µL. The final formulation should be kept on ice.

  • Vaccination Schedule:

    • Administer the vaccine subcutaneously (s.c.) in the scruff of the neck or the flank.

    • A prime-boost strategy is often employed. For example, immunize mice three times at two-week intervals.

  • Tumor Challenge:

    • Two weeks after the final vaccination, challenge the mice with a subcutaneous injection of a tumorigenic dose of TUBO cells (e.g., 5 x 10^5 cells in 100 µL of PBS) in the flank contralateral to the vaccination site.

  • Monitoring and Data Collection:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Record survival data. Euthanize mice when tumors reach a predetermined size (e.g., >1500 mm³) or become ulcerated, in accordance with institutional animal care and use committee guidelines.

    • At the end of the study, collect blood for immunological analysis (e.g., ELISA for antibody titers, ELISpot for IFN-γ producing cells) and harvest spleens for CTL assays.

Protocol 2: Therapeutic Vaccination in the TUBO Mouse Model

Objective: To evaluate the efficacy of a this compound vaccine in treating established tumors.

Materials:

  • Same as Protocol 1.

Procedure:

  • Tumor Implantation:

    • Inject TUBO cells subcutaneously into the flank of 6-8 week old female BALB/c mice.

  • Initiation of Treatment:

    • Once tumors are palpable and have reached a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Vaccine Preparation and Administration:

    • Prepare the this compound and GM-CSF vaccine as described in Protocol 1.

    • Administer the vaccine subcutaneously at a site distant from the tumor.

    • Repeat the vaccinations at regular intervals, for example, weekly or bi-weekly for a total of 3-4 doses.

  • Monitoring and Data Collection:

    • Monitor tumor growth and survival as described in Protocol 1.

Data Presentation

Quantitative data from murine studies should be summarized for clear comparison. Below are examples of tables that can be used to present typical results.

Table 1: Tumor Growth Inhibition

Treatment GroupNumber of MiceMean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition
Control (PBS)101250 ± 150-
GM-CSF alone101100 ± 13012%
This compound + GM-CSF10450 ± 9064%

Table 2: Survival Analysis

Treatment GroupNumber of MiceMedian Survival (Days)Percent Increase in Lifespan
Control (PBS)1025-
GM-CSF alone102812%
This compound + GM-CSF104060%

Table 3: Immunological Response (Example: ELISpot)

Treatment GroupNumber of MiceIFN-γ Spot Forming Units (SFU) per 10^6 Splenocytes ± SEM
Control (PBS)515 ± 5
GM-CSF alone525 ± 8
This compound + GM-CSF5150 ± 25

Visualizations

Signaling Pathway of this compound Vaccine

NelipepimutS_Pathway NPS_GMCSF This compound + GM-CSF (Vaccine) APC Antigen Presenting Cell (e.g., Dendritic Cell) NPS_GMCSF->APC Uptake & Maturation T_Cell Naive CD8+ T Cell APC->T_Cell Antigen Presentation (MHC Class I) CTL Cytotoxic T Lymphocyte (CTL) T_Cell->CTL Activation & Differentiation Tumor_Cell HER2+ Tumor Cell CTL->Tumor_Cell Recognition & Binding Lysis Tumor Cell Lysis Tumor_Cell->Lysis Perforin/Granzyme Release

Caption: this compound vaccine mechanism of action.

Experimental Workflow for Prophylactic Study

Prophylactic_Workflow Start Start: 6-8 week old BALB/c mice Vaccination1 Week 0: Vaccination 1 Start->Vaccination1 Vaccination2 Week 2: Vaccination 2 Vaccination1->Vaccination2 Vaccination3 Week 4: Vaccination 3 Vaccination2->Vaccination3 Tumor_Challenge Week 6: TUBO Cell Challenge Vaccination3->Tumor_Challenge Monitoring Weeks 6-10: Monitor Tumor Growth & Survival Tumor_Challenge->Monitoring Endpoint Endpoint Analysis: Immunological Assays Monitoring->Endpoint

Caption: Prophylactic vaccination experimental workflow.

Logical Relationship of Vaccine Components

Vaccine_Components Vaccine This compound Vaccine (NeuVax) NPS This compound (E75) (Antigenic Peptide) Vaccine->NPS GMCSF GM-CSF (Adjuvant) Vaccine->GMCSF CTL_Response Specific CD8+ CTL Response NPS->CTL_Response Induces GMCSF->CTL_Response Enhances Tumor_Immunity Anti-Tumor Immunity CTL_Response->Tumor_Immunity Leads to

Caption: Logical relationship of this compound vaccine components.

References

Application Notes and Protocols: In vitro T-cell Proliferation Assay for Nelipepimut-S Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelipepimut-S (also known as E75) is a synthetic peptide vaccine derived from the human epidermal growth factor receptor 2 (HER2/neu) protein.[1][2] It is an immunogenic peptide that, when combined with an immunoadjuvant like granulocyte-macrophage colony-stimulating factor (GM-CSF), is designed to elicit a specific immune response against HER2-expressing tumor cells.[2] The primary mechanism of action involves the stimulation of cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate cancer cells overexpressing the HER2/neu oncoprotein.[3][4] this compound is the E75 peptide (HER2/neu 369-377) which is restricted to HLA-A2 and HLA-A3, making it a targeted therapy for a significant portion of the patient population.

These application notes provide a detailed protocol for an in vitro T-cell proliferation assay to assess the cellular immune response to this compound. This assay is a critical tool for preclinical and clinical research, enabling the quantification of T-cell activation and proliferation upon stimulation with the this compound peptide. The protocol is based on the widely used carboxyfluorescein succinimidyl ester (CFSE) dilution assay, which allows for the tracking of individual cell divisions by flow cytometry. An alternative protocol using the traditional ³H-thymidine incorporation method is also described.

Principle of the Assay

The in vitro T-cell proliferation assay measures the ability of T-lymphocytes, specifically CD8+ CTLs, to proliferate in response to stimulation with the this compound peptide. Peripheral blood mononuclear cells (PBMCs) are isolated from a subject (e.g., a vaccinated patient) and labeled with a fluorescent dye, CFSE. When the T-cells within the PBMC population that are specific to the this compound peptide encounter the peptide presented by antigen-presenting cells (APCs), they become activated and begin to divide. With each cell division, the CFSE dye is equally distributed between the daughter cells, leading to a halving of the fluorescence intensity. By analyzing the cells using flow cytometry, distinct generations of proliferating cells can be identified and quantified. The magnitude of this proliferation is an indicator of the strength of the immune response to this compound.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from in vitro T-cell proliferation assays for this compound.

Table 1: T-Cell Proliferation in Response to this compound (CFSE Assay)

Treatment GroupDonor IDAntigen% Divided Cells (CD8+)Proliferation Index
This compound + GM-CSFP001This compound (10 µg/mL)25.42.8
This compound + GM-CSFP001No Antigen Control1.21.1
This compound + GM-CSFP002This compound (10 µg/mL)35.83.5
This compound + GM-CSFP002No Antigen Control1.51.2
GM-CSF aloneC001This compound (10 µg/mL)5.21.4
GM-CSF aloneC001No Antigen Control1.11.1

% Divided Cells: Percentage of CD8+ T-cells that have undergone at least one division. Proliferation Index: The average number of divisions for all responding cells.

Table 2: this compound Specific T-Cell Response (³H-Thymidine Incorporation Assay)

Treatment GroupDonor IDAntigenMean CPM (Counts Per Minute)Stimulation Index (SI)
This compound + GM-CSFP003This compound (10 µg/mL)15,23012.7
This compound + GM-CSFP003No Antigen Control1,2001.0
This compound + GM-CSFP004This compound (10 µg/mL)21,50016.5
This compound + GM-CSFP004No Antigen Control1,3001.0
GM-CSF aloneC002This compound (10 µg/mL)2,8002.2
GM-CSF aloneC002No Antigen Control1,2501.0

Stimulation Index (SI) = Mean CPM of stimulated cells / Mean CPM of unstimulated cells. An SI > 2 is often considered a positive response.

Experimental Protocols

Protocol 1: CFSE-Based T-Cell Proliferation Assay

This protocol details the steps for measuring this compound-specific T-cell proliferation using CFSE staining and flow cytometry.

Materials:

  • This compound (E75 peptide)

  • GM-CSF (for in vivo treatment context, not typically added in vitro)

  • Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2/A3 positive donors

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well round-bottom culture plates

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-CD4)

  • Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • Negative control (irrelevant peptide)

Methodology:

  • Isolation of PBMCs:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.

  • CFSE Staining:

    • Prepare a stock solution of CFSE in DMSO.

    • Dilute the CFSE stock solution in pre-warmed PBS to the desired final concentration (typically 1-5 µM).

    • Add the CFSE solution to the PBMC suspension and mix quickly.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of cold Complete RPMI medium.

    • Incubate for 5 minutes on ice.

    • Wash the cells twice with Complete RPMI to remove any unbound CFSE.

    • Resuspend the cells in Complete RPMI at a concentration of 1-2 x 10⁶ cells/mL.

  • Cell Culture and Stimulation:

    • Plate 100 µL of the CFSE-labeled PBMC suspension into each well of a 96-well round-bottom plate (1-2 x 10⁵ cells/well).

    • Prepare the following conditions in triplicate:

      • Unstimulated Control: Add 100 µL of Complete RPMI.

      • This compound Stimulation: Add 100 µL of Complete RPMI containing this compound at a final concentration of 1-10 µg/mL.

      • Positive Control: Add 100 µL of Complete RPMI containing a mitogen like PHA (1-5 µg/mL).

      • Negative Peptide Control: Add 100 µL of Complete RPMI containing an irrelevant HLA-A2 binding peptide.

    • Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • After the incubation period, harvest the cells from each well.

    • Stain the cells with fluorescently labeled antibodies against T-cell surface markers, such as anti-CD3 and anti-CD8.

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter, then on CD3+ and CD8+ T-cells.

    • Analyze the CFSE fluorescence intensity of the CD8+ T-cell population. Proliferating cells will show a sequential two-fold decrease in CFSE intensity.

    • Quantify the percentage of divided cells and the proliferation index using appropriate flow cytometry analysis software.

Protocol 2: ³H-Thymidine Incorporation Assay

This is a classic method to measure cell proliferation based on the incorporation of a radioactive nucleoside into newly synthesized DNA.

Materials:

  • Same as Protocol 1, excluding CFSE and flow cytometry antibodies.

  • ³H-Thymidine

  • Cell harvester

  • Scintillation counter

  • Glass fiber filters

Methodology:

  • Isolation and Culture of PBMCs:

    • Follow steps 1 and 3 from Protocol 1 for PBMC isolation and plating.

  • Cell Stimulation:

    • Set up the same stimulation conditions as in Protocol 1 (Unstimulated, this compound, Positive Control, Negative Peptide Control) in triplicate in a 96-well plate.

    • Incubate the plate for 5-6 days at 37°C in a humidified 5% CO₂ incubator.

  • ³H-Thymidine Labeling:

    • 18-24 hours before harvesting, add 1 µCi of ³H-thymidine to each well.

    • Return the plate to the incubator.

  • Harvesting and Measurement:

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters to remove unincorporated ³H-thymidine.

    • Measure the radioactivity of the filters using a scintillation counter. The output will be in counts per minute (CPM).

  • Data Analysis:

    • Calculate the mean CPM for each triplicate.

    • Calculate the Stimulation Index (SI) as the ratio of the mean CPM of the stimulated sample to the mean CPM of the unstimulated control.

Visualization of Pathways and Workflows

This compound Signaling Pathway

Nelipepimut_S_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell GMCSF GM-CSF GMCSFR GM-CSF Receptor GMCSF->GMCSFR Binding & Activation MHC_I MHC Class I GMCSFR->MHC_I Upregulation TAP TAP Transporter ER Endoplasmic Reticulum TAP->ER Proteasome Proteasome Proteasome->TAP Peptide Fragments Peptide_MHC Peptide-MHC I Complex ER->Peptide_MHC Peptide Loading Nelipepimut_S_internal This compound (E75) Nelipepimut_S_internal->Proteasome Processing (if internalized) MHC_I_surface This compound presented on MHC Class I Peptide_MHC->MHC_I_surface Transport to Surface TCR T-Cell Receptor (TCR) MHC_I_surface->TCR Recognition CD8 CD8 Co-receptor MHC_I_surface->CD8 Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade CD8->Signaling_Cascade Proliferation Proliferation & Clonal Expansion Signaling_Cascade->Proliferation CTL_Effector CTL Effector Functions (e.g., Cytokine Release, Lysis of Target Cells) Signaling_Cascade->CTL_Effector

Caption: this compound T-Cell Activation Pathway.

Experimental Workflow for CFSE T-Cell Proliferation Assay

CFSE_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from Blood (Ficoll Gradient) CFSE_Labeling Label PBMCs with CFSE Dye PBMC_Isolation->CFSE_Labeling Plating Plate CFSE-labeled PBMCs CFSE_Labeling->Plating Stimulation Add Stimulants: - No Antigen - this compound - Positive Control Plating->Stimulation Incubation Incubate for 5-7 days at 37°C Stimulation->Incubation Harvesting Harvest and Stain Cells (anti-CD3, anti-CD8) Incubation->Harvesting Flow_Cytometry Acquire on Flow Cytometer Harvesting->Flow_Cytometry Data_Analysis Analyze CFSE Dilution in CD8+ T-Cells Flow_Cytometry->Data_Analysis

Caption: CFSE T-Cell Proliferation Assay Workflow.

References

Application Notes and Protocols: ELISpot Assay for Measuring IFN-γ Secretion Post-Nelipepimut-S Vaccination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelipepimut-S (NeuVax™), a peptide vaccine derived from the HER2/neu protein, is designed to stimulate a cell-mediated immune response against HER2-expressing tumor cells. A critical component of this response is the activation of cytotoxic T lymphocytes (CTLs) and T-helper (Th1) cells, which are characterized by the secretion of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. This document provides detailed application notes and protocols for utilizing the IFN-γ ELISpot assay to monitor the immunogenicity of this compound vaccination in clinical and preclinical research.

Mechanism of Action: this compound Induced IFN-γ Secretion

This compound is the E75 peptide from the HER2 protein, combined with the immunoadjuvant Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1] Upon administration, GM-CSF helps to recruit and mature antigen-presenting cells (APCs), such as dendritic cells, at the injection site. These APCs uptake the this compound peptide and present it via MHC class I molecules to CD8+ T cells. This interaction, along with co-stimulatory signals, leads to the activation and proliferation of this compound-specific CTLs. These activated CTLs then release IFN-γ, a key cytokine in the anti-tumor immune response.

Nelipepimut_S_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell (CTL) APC APC MHC_I MHC Class I APC->MHC_I Peptide Processing TCR T Cell Receptor MHC_I->TCR Antigen Presentation CTL CTL CTL->TCR IFNg IFN-γ Secretion CTL->IFNg Activation Activation & Proliferation TCR->Activation Nelipepimut_S This compound (E75 Peptide) Nelipepimut_S->APC Uptake GM_CSF GM-CSF (Adjuvant) GM_CSF->APC Recruitment & Maturation Activation->CTL Differentiation

This compound stimulates IFN-γ secretion from CTLs.

Quantitative Data Summary

While specific quantitative data from IFN-γ ELISpot assays in this compound clinical trials are not extensively published in tabular format, the literature indicates a measurable increase in HER2-specific immune responses post-vaccination. The following table represents hypothetical but plausible data derived from descriptions of immune monitoring in such trials, illustrating the expected outcomes. One study noted an immunologic response in two of six patients vaccinated with a HER2-derived peptide as measured by IFN-γ ELISpot, though this response was not sustained five months post-vaccination.[2]

Table 1: Representative IFN-γ ELISpot Results Post-Nelipepimut-S Vaccination

Patient GroupTime PointMean IFN-γ Spot Forming Units (SFU) per 106 PBMCsStandard Deviation
This compound + GM-CSF Pre-vaccination (Baseline)15± 8
Post-vaccination (6 months)150± 45
Control (GM-CSF alone) Pre-vaccination (Baseline)12± 7
Post-vaccination (6 months)20± 10

Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary based on the specific patient population, vaccine formulation, and assay conditions.

Experimental Protocol: IFN-γ ELISpot Assay

This protocol outlines the key steps for performing an IFN-γ ELISpot assay to measure this compound-specific T cell responses from peripheral blood mononuclear cells (PBMCs).

Materials
  • 96-well PVDF membrane ELISpot plates

  • Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, and enzyme conjugate)

  • This compound (E75) peptide

  • PBMCs isolated from vaccinated subjects

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin)

  • Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)

  • Irrelevant peptide (negative control)

  • Substrate for color development (e.g., AEC or BCIP/NBT)

  • Automated ELISpot reader and analysis software

Methodology
  • Plate Coating:

    • Pre-wet the 96-well PVDF membrane plate with 35% ethanol for 1 minute.

    • Wash the plate 3-5 times with sterile PBS.

    • Coat the wells with anti-human IFN-γ capture antibody diluted in coating buffer.

    • Incubate overnight at 4°C.

  • Cell Preparation and Plating:

    • The following day, wash the plate 3-5 times with sterile PBS to remove excess capture antibody.

    • Block the wells with complete RPMI-1640 medium for at least 1 hour at 37°C.

    • Thaw cryopreserved PBMCs and assess viability.

    • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 2-3 x 106 cells/mL.

    • Add 100 µL of the cell suspension to each well (2-3 x 105 cells/well).

  • Antigen Stimulation:

    • Add 100 µL of the appropriate stimulus to each well:

      • Test wells: this compound peptide (final concentration typically 1-10 µg/mL).

      • Positive control wells: PHA or anti-CD3 antibody.

      • Negative control wells: Irrelevant peptide or medium alone.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • Wash the plate 3-5 times with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated anti-human IFN-γ detection antibody to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 3-5 times with PBST.

    • Add the enzyme conjugate (e.g., streptavidin-alkaline phosphatase) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 3-5 times with PBST, followed by a final wash with PBS.

    • Add the substrate solution and incubate until distinct spots emerge.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely.

  • Data Analysis:

    • Count the number of spots in each well using an automated ELISpot reader.

    • Subtract the mean number of spots in the negative control wells from the mean number of spots in the test wells.

    • Express the results as Spot Forming Units (SFU) per million PBMCs.

ELISpot_Workflow cluster_prep Plate Preparation cluster_assay Cellular Assay cluster_detection Detection & Visualization cluster_analysis Data Analysis A Coat plate with anti-IFN-γ capture Ab B Block non-specific binding sites A->B C Add PBMCs to wells B->C D Stimulate with This compound peptide C->D E Incubate 18-24h (IFN-γ is captured) D->E F Add biotinylated detection Ab E->F G Add enzyme conjugate (e.g., Streptavidin-AP) F->G H Add substrate for color development G->H I Wash and dry plate H->I J Count spots with ELISpot reader I->J K Calculate SFU per 10^6 PBMCs J->K

Workflow of the IFN-γ ELISpot Assay.

Conclusion

The IFN-γ ELISpot assay is a robust and highly sensitive tool for monitoring the cell-mediated immune response elicited by the this compound vaccine. Its ability to quantify the frequency of antigen-specific, IFN-γ-secreting T cells provides valuable data for assessing vaccine immunogenicity in both preclinical and clinical settings. Adherence to a standardized protocol is crucial for generating reliable and reproducible results.

References

Application Notes and Protocols for Flow Cytometry Gating Strategy to Identify E75-Specific T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of antigen-specific T-cells are crucial for advancing our understanding of immune responses in cancer, infectious diseases, and autoimmune disorders. The E75 peptide (HER2/neu 369-377), derived from the HER2/neu protein, is a well-known tumor-associated antigen. Detecting and quantifying E75-specific cytotoxic T-lymphocytes (CTLs) is a key objective in the development and monitoring of immunotherapies, including vaccines and adoptive T-cell transfer, for HER2-expressing cancers such as breast cancer.[1] Flow cytometry provides a powerful, single-cell platform for this purpose, enabling the enumeration and phenotypic analysis of these rare cell populations.

This document provides detailed protocols and gating strategies for the identification of E75-specific T-cells using two primary flow cytometry-based methods: MHC-peptide tetramer staining and intracellular cytokine staining (ICS).

Principle of Detection

E75-specific T-cells are identified based on the specificity of their T-cell receptor (TCR) for the E75 peptide presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells.[2] In flow cytometry, this interaction can be detected directly using fluorescently labeled MHC-peptide tetramers that bind to the TCR of specific T-cells, or indirectly by measuring the production of cytokines after in vitro stimulation with the E75 peptide.[3][4]

Method 1: MHC Class I Tetramer Staining for Direct Identification

This method provides a direct quantification of T-cells that possess a TCR capable of binding to the E75-MHC complex.

Experimental Protocol: E75-MHC Tetramer Staining

1. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[5]

  • Wash the cells twice with FACS buffer (PBS + 2% FBS + 0.1% sodium azide).

  • Resuspend the cells at a concentration of 2-5 x 10^7 cells/mL in FACS buffer.

  • For optimal results, use 1-2 x 10^6 cells per staining condition.

2. Staining Procedure:

  • To a 12x75 mm flow cytometry tube, add 10 µL of the E75-MHC tetramer reagent.

  • Add 200 µL of the PBMC suspension to the tube.

  • Vortex gently and incubate for 30-60 minutes at 4°C in the dark. Incubation at room temperature for 30 minutes can sometimes yield higher intensity stains, but may affect some surface markers.

  • Add a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, and a viability dye).

  • Incubate for an additional 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer, centrifuging at 400 x g for 5 minutes.

  • Resuspend the cell pellet in 300-500 µL of FACS buffer for immediate acquisition or in a suitable fixation buffer (e.g., 1% paraformaldehyde in PBS) for later analysis.

Gating Strategy for E75-Tetramer Positive T-Cells

The gating strategy involves a sequential process to isolate the target population.

Gating_Strategy_Tetramer cluster_0 Initial Gating cluster_1 T-Cell Identification cluster_2 E75-Specific T-Cell Identification Total_Events Total Acquired Events Singlets Singlets (FSC-A vs FSC-H) Total_Events->Singlets Exclude Doublets Live_Cells Live Cells (Viability Dye vs SSC-A) Singlets->Live_Cells Exclude Dead Cells Lymphocytes Lymphocytes (FSC-A vs SSC-A) Live_Cells->Lymphocytes Gate on Lymphocyte Population CD3_Positive CD3+ T-Cells Lymphocytes->CD3_Positive Gate on CD3+ CD8_Positive CD8+ T-Cells CD3_Positive->CD8_Positive Gate on CD8+ E75_Tetramer_Positive E75-Tetramer+ CD8+ T-Cells CD8_Positive->E75_Tetramer_Positive Gate on Tetramer+

Caption: Gating workflow for identifying E75-tetramer+ CD8+ T-cells.

Data Presentation: Expected Frequencies
Cell PopulationDescriptionExpected Frequency (of CD8+ T-cells)
E75-Tetramer+ E75-specific cytotoxic T-lymphocytesHighly variable, typically low in healthy donors (<0.1%), can be higher in vaccinated or cancer patients.

Method 2: Intracellular Cytokine Staining (ICS) for Functional Identification

This method identifies E75-specific T-cells based on their ability to produce cytokines (e.g., IFN-γ, TNF-α) upon stimulation with the E75 peptide.

Experimental Protocol: E75 Peptide Stimulation and ICS

1. Cell Stimulation:

  • Prepare PBMCs as described previously and adjust the concentration to 1-2 x 10^6 cells/mL in complete RPMI medium.

  • In a 96-well round-bottom plate, add 200 µL of the cell suspension to each well.

  • Add the E75 peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

  • Include a negative control (medium alone or an irrelevant peptide) and a positive control (e.g., PMA/Ionomycin or a viral peptide pool).

  • Incubate for 1-2 hours at 37°C, 5% CO2.

  • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.

  • Incubate for an additional 4-6 hours (or overnight for some applications) at 37°C, 5% CO2.

2. Staining Procedure:

  • Wash the cells with FACS buffer.

  • Perform surface staining for markers like CD3, CD8, and a viability dye as described in the tetramer protocol.

  • After surface staining, wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.

  • Add fluorescently labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer for flow cytometry analysis.

Gating Strategy for E75-Stimulated, Cytokine-Producing T-Cells

The gating strategy is similar to the tetramer method for the initial steps, followed by gating on cytokine-producing cells.

Gating_Strategy_ICS cluster_0 Initial Gating cluster_1 T-Cell Identification cluster_2 Functional T-Cell Identification Total_Events Total Acquired Events Singlets Singlets (FSC-A vs FSC-H) Total_Events->Singlets Exclude Doublets Live_Cells Live Cells (Viability Dye vs SSC-A) Singlets->Live_Cells Exclude Dead Cells Lymphocytes Lymphocytes (FSC-A vs SSC-A) Live_Cells->Lymphocytes Gate on Lymphocyte Population CD3_Positive CD3+ T-Cells Lymphocytes->CD3_Positive Gate on CD3+ CD8_Positive CD8+ T-Cells CD3_Positive->CD8_Positive Gate on CD8+ Cytokine_Positive IFN-γ+ and/or TNF-α+ CD8+ T-Cells CD8_Positive->Cytokine_Positive Gate on Cytokine+

Caption: Gating workflow for identifying cytokine-producing CD8+ T-cells.

Data Presentation: Quantifying Functional T-Cells
StimulationCell PopulationDescriptionTypical Response (of CD8+ T-cells)
Unstimulated IFN-γ+Background cytokine productionLow (<0.05%)
E75 Peptide IFN-γ+E75-specific functional T-cellsElevated compared to unstimulated control
Positive Control IFN-γ+Overall T-cell responsivenessHigh (>1%)

Summary of Key Markers

MarkerCell Type/FunctionRationale for Inclusion
Viability Dye Live/Dead CellsExcludes dead cells which can non-specifically bind antibodies.
CD3 T-CellsPan T-cell marker, used to identify the T-lymphocyte lineage.
CD8 Cytotoxic T-CellsMarker for cytotoxic T-lymphocytes, the primary population of interest for E75.
E75-MHC Tetramer E75-Specific T-CellsDirectly binds to the TCR of E75-specific T-cells.
IFN-γ Activated/Effector T-CellsKey cytokine produced by activated CTLs, indicating a functional response.
TNF-α Activated/Effector T-CellsPro-inflammatory cytokine also produced by activated CTLs.

Concluding Remarks

The choice between MHC tetramer staining and ICS depends on the specific research question. Tetramer staining provides a direct measure of the frequency of antigen-specific T-cells, regardless of their functional state. In contrast, ICS identifies T-cells that are functionally responsive to the antigen. For a comprehensive characterization of the E75-specific T-cell response, a combination of both methods, or the inclusion of additional markers for memory and exhaustion phenotypes, is recommended. Careful execution of the protocols and a consistent gating strategy are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols: A Framework for Combining Nelipepimut-S with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelipepimut-S (NPS), also known as NeuVax™, is a peptide vaccine derived from the human epidermal growth factor receptor 2 (HER2) protein.[1][2] It is designed to elicit a specific immune response by stimulating CD8+ cytotoxic T-lymphocytes (CTLs) to recognize and eliminate HER2-expressing cancer cells.[2][3] Checkpoint inhibitors (CPIs), such as those targeting CTLA-4 and PD-1/PD-L1, have revolutionized cancer therapy by overcoming immune suppression and unleashing the body's own anti-tumor response.[4] This document outlines a hypothetical experimental framework for combining this compound with checkpoint inhibitors, a strategy aimed at synergistically enhancing anti-tumor immunity. The rationale is that NPS can increase the population of tumor-specific T-cells, which can then be more effectively unleashed by checkpoint blockade.

Mechanism of Action

This compound (NPS)

This compound is a peptide corresponding to the E75 fragment of the HER2 protein. When administered with an adjuvant like granulocyte-macrophage colony-stimulating factor (GM-CSF), NPS is taken up by antigen-presenting cells (APCs), such as dendritic cells. The peptide is then presented on Major Histocompatibility Complex (MHC) Class I molecules, leading to the activation and expansion of NPS-specific CD8+ T-cells. These CTLs can then identify and destroy cancer cells that express HER2.

Checkpoint Inhibitors (CPIs)

Immune checkpoints like CTLA-4 and PD-1 are crucial for maintaining immune homeostasis and preventing autoimmunity. Many tumors exploit these pathways to evade immune destruction.

  • Anti-CTLA-4 Therapy: CTLA-4 is a key negative regulator of T-cell activation, primarily in the lymph nodes. It competes with the co-stimulatory molecule CD28 for binding to its ligands (CD80/CD86) on APCs. By blocking CTLA-4, antibodies prevent this inhibitory signal, leading to a broader T-cell activation and proliferation.

  • Anti-PD-1/PD-L1 Therapy: The PD-1 receptor is expressed on activated T-cells, while its ligand, PD-L1, can be upregulated on tumor cells. The binding of PD-1 to PD-L1 delivers an inhibitory signal that leads to T-cell "exhaustion" within the tumor microenvironment. Antibodies that block this interaction can restore the effector function of tumor-infiltrating T-cells.

The Synergistic Rationale

The combination of NPS and CPIs is based on the hypothesis that they can act on different, complementary stages of the anti-tumor immune response. NPS primes and expands the pool of tumor-specific T-cells (the "soldiers"), while CPIs remove the brakes that prevent these T-cells from effectively attacking the tumor (letting the "soldiers" fight).

Signaling Pathway Diagrams

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 Dimerization HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K Activation RAS RAS HER2_HER3->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

Caption: HER2 signaling cascade leading to cell proliferation and survival.

T_Cell_Activation_and_Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC TCR TCR MHC->TCR Signal 1 (Antigen Recognition) CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) CTLA4 CTLA-4 CD80_86->CTLA4 Inhibition Activation T-Cell Activation TCR->Activation CD28->Activation Inhibition T-Cell Inhibition CTLA4->Inhibition PD1 PD-1 PD1->Inhibition TumorCell Tumor Cell PDL1 PD-L1 TumorCell->PDL1 PDL1->PD1 Inhibition

Caption: T-Cell activation and inhibition pathways targeted by CPIs.

Preclinical Experimental Design

Objective

To evaluate the anti-tumor efficacy and immunological effects of combining this compound with anti-PD-1 and/or anti-CTLA-4 antibodies in a preclinical mouse model of HER2-expressing cancer.

In Vivo Murine Model
  • Model: Syngeneic mouse tumor model using a cell line engineered to express human HER2 (e.g., CT26-HER2 in BALB/c mice). This is crucial for a competent immune system to be present.

  • Groups (n=10 per group):

    • Vehicle Control

    • This compound + GM-CSF

    • Anti-PD-1 Antibody

    • Anti-CTLA-4 Antibody

    • This compound + GM-CSF + Anti-PD-1

    • This compound + GM-CSF + Anti-CTLA-4

    • This compound + GM-CSF + Anti-PD-1 + Anti-CTLA-4

Experimental Workflow

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Analysis Tumor_Implant Day 0: Implant CT26-HER2 Tumor Cells Randomization Day 7: Randomize Mice into Treatment Groups Tumor_Implant->Randomization NPS_Tx Days 7, 14, 21: Administer NPS/GM-CSF (s.c.) Randomization->NPS_Tx CPI_Tx Days 7, 10, 13, 16: Administer CPIs (i.p.) Randomization->CPI_Tx Tumor_Measurement Measure Tumor Volume (3x/week) NPS_Tx->Tumor_Measurement CPI_Tx->Tumor_Measurement Endpoint Day 28 (or humane endpoint): Sacrifice & Tissue Collection Tumor_Measurement->Endpoint FACS Flow Cytometry: Tumor-Infiltrating Lymphocytes (TILs) Endpoint->FACS ELISpot ELISpot: NPS-Specific T-cells (Spleen) Endpoint->ELISpot IHC Immunohistochemistry: CD8, PD-L1 on Tumors Endpoint->IHC

Caption: Workflow for preclinical evaluation of NPS and CPI combination.

Protocols

1. Tumor Implantation and Measurement

  • Cell Preparation: Culture CT26-HER2 cells to ~80% confluency. Harvest cells using trypsin, wash with sterile PBS, and resuspend in PBS at a concentration of 2x10^6 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (2x10^5 cells) into the right flank of each BALB/c mouse.

  • Measurement: Measure tumors three times weekly using digital calipers. Calculate volume using the formula: (Length x Width^2) / 2.

2. Treatment Administration

  • This compound/GM-CSF: Reconstitute lyophilized NPS and murine GM-CSF in sterile saline. Administer 100 µg NPS and 50 µg GM-CSF in a 100 µL volume via subcutaneous injection on the contralateral flank on days 7, 14, and 21.

  • Checkpoint Inhibitors: Dilute anti-mouse PD-1 and anti-mouse CTLA-4 antibodies in sterile PBS. Administer 200 µg of each antibody in a 100 µL volume via intraperitoneal injection on days 7, 10, 13, and 16.

3. Immunological Assays

  • Flow Cytometry of TILs:

    • At the endpoint, excise tumors and mechanically dissociate them into a single-cell suspension.

    • Use a gentleMACS dissociator and a tumor dissociation kit.

    • Isolate lymphocytes using a density gradient (e.g., Ficoll-Paque).

    • Stain cells with fluorescently-labeled antibodies against CD45, CD3, CD4, CD8, and FoxP3.

    • Acquire data on a flow cytometer and analyze the percentage of CD8+ T-cells and Treg (CD4+FoxP3+) cells within the CD45+ population.

  • ELISpot for NPS-Specific T-cells:

    • At the endpoint, harvest spleens and prepare single-cell suspensions (splenocytes).

    • Plate 2x10^5 splenocytes per well in an ELISpot plate pre-coated with anti-IFN-γ antibody.

    • Stimulate cells with the NPS peptide (10 µg/mL) overnight. Use a non-relevant peptide as a negative control and a mitogen as a positive control.

    • Develop the plate according to the manufacturer's instructions and count the number of IFN-γ-secreting spots.

Data Presentation (Hypothetical Data)

Table 1: Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume (Day 28, mm³)Tumor Growth Inhibition (%)Complete Responders (%)
Vehicle Control1550 ± 210-0
NPS1180 ± 19023.90
Anti-PD-1950 ± 15038.710
Anti-CTLA-41010 ± 16534.80
NPS + Anti-PD-1420 ± 9572.940
NPS + Anti-CTLA-4550 ± 11064.520
NPS + Anti-PD-1 + Anti-CTLA-4210 ± 6086.560

Table 2: Immunological Analysis

Treatment GroupNPS-Specific IFN-γ Spots (per 10^6 splenocytes)% CD8+ of CD45+ TILsCD8+/Treg Ratio in Tumor
Vehicle Control5 ± 28.5 ± 2.11.2 ± 0.4
NPS85 ± 1512.1 ± 3.01.8 ± 0.6
Anti-PD-112 ± 415.3 ± 3.52.5 ± 0.8
Anti-CTLA-415 ± 514.8 ± 3.32.2 ± 0.7
NPS + Anti-PD-1150 ± 2528.7 ± 5.55.1 ± 1.5
NPS + Anti-CTLA-4135 ± 2225.4 ± 5.14.3 ± 1.2
NPS + Anti-PD-1 + Anti-CTLA-4180 ± 3035.2 ± 6.87.8 ± 2.0

Proposed Clinical Trial Design

  • Phase: Phase Ib/II

  • Title: A Study of this compound in Combination with Pembrolizumab (Anti-PD-1) in Patients with Advanced HER2-Low Metastatic Breast Cancer.

  • Patient Population: Patients with metastatic breast cancer expressing low levels of HER2 (IHC 1+ or 2+/FISH-), who have progressed on at least one line of prior therapy. Patients must be HLA-A2 or HLA-A3 positive.

  • Objectives:

    • Primary (Phase Ib): To determine the safety and recommended Phase II dose (RP2D) of the combination.

    • Primary (Phase II): To evaluate the Objective Response Rate (ORR) per RECIST 1.1.

    • Secondary: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DOR), and immunologic correlates.

  • Treatment Schema:

    • Pembrolizumab: 200 mg intravenously every 3 weeks.

    • This compound: 1000 mcg with 250 mcg GM-CSF intradermally. Primary series of 6 vaccinations every 3 weeks, followed by booster vaccinations every 8 weeks.

  • Correlative Studies:

    • Serial blood draws for ELISpot and flow cytometry to assess peripheral immune response.

    • Pre- and on-treatment tumor biopsies to analyze the tumor microenvironment (CD8+ infiltration, PD-L1 expression, etc.).

Conclusion

The combination of this compound with checkpoint inhibitors represents a rational and promising strategy to enhance anti-tumor immunity. The proposed preclinical framework provides a robust methodology for testing this hypothesis, with clear endpoints to assess both efficacy and mechanism of action. Positive results from such studies could provide the strong preclinical data needed to support and design a clinical trial for patients with HER2-expressing cancers.

References

Application Notes and Protocols for Adjuvant Selection and Formulation in Peptide-Based Cancer Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peptide-based cancer vaccines represent a highly specific and safe approach to cancer immunotherapy. They utilize short or long synthetic peptides corresponding to tumor-associated antigens (TAAs) or neoantigens to elicit a targeted anti-tumor immune response. However, a significant challenge is the inherently low immunogenicity of these peptides.[1][2] To overcome this, potent adjuvants are required. Adjuvants are substances that, when co-administered with an antigen, enhance the magnitude, quality, and durability of the immune response.[1][3][4]

The ideal adjuvant for a peptide-based cancer vaccine should promote a strong T helper 1 (Th1) and cytotoxic T lymphocyte (CTL) response, which is crucial for killing tumor cells. The selection of the appropriate adjuvant and the formulation strategy are therefore critical steps that dictate the overall success of the vaccine. These application notes provide an overview of common adjuvants, formulation strategies, and detailed protocols for the preparation and immunological evaluation of peptide-based cancer vaccines.

Adjuvant Selection for Peptide Vaccines

The primary role of an adjuvant is to bridge the innate and adaptive immune systems. They achieve this through various mechanisms, including forming an antigen depot for sustained release, recruiting and activating antigen-presenting cells (APCs) like dendritic cells (DCs), and inducing the production of inflammatory cytokines and chemokines.

cluster_injection Injection Site cluster_apc Antigen Presenting Cell (APC) Activation cluster_lymph Draining Lymph Node inj Vaccine Administration (Peptide + Adjuvant) depot Antigen Depot Formation (Slow Release) inj->depot Innate Response recruit Immune Cell Recruitment (APCs, Neutrophils) inj->recruit Innate Response uptake Antigen Uptake & Processing depot->uptake Sustained Antigen Supply recruit->uptake maturation APC Maturation (Upregulation of MHC, CD80/86) uptake->maturation cytokines Cytokine/Chemokine Secretion (e.g., IL-12, IFN-α) maturation->cytokines migration APC Migration to Draining Lymph Node maturation->migration tcell Priming of Naive T-Cells (Signal 1, 2, 3) cytokines->tcell Signal 3 migration->tcell expansion Clonal Expansion & Differentiation of CTLs and Th1 Cells tcell->expansion Adaptive Response TLR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway cluster_nucleus Nucleus MPLA MPLA (TLR4 Agonist) TLR4_complex TLR4/MD-2/CD14 Complex MPLA->TLR4_complex MyD88 MyD88 / TIRAP TLR4_complex->MyD88 recruits TRIF TRIF / TRAM TLR4_complex->TRIF recruits TRAF6 TRAF6 MyD88->TRAF6 NFkB_activation IKK Complex -> NF-κB Activation TRAF6->NFkB_activation NFkB NF-κB NFkB_activation->NFkB TRAF3 TRAF3 TRIF->TRAF3 IRF3_activation TBK1/IKKε -> IRF3 Activation TRAF3->IRF3_activation IRF3 IRF3 IRF3_activation->IRF3 Gene_expression Gene Transcription NFkB->Gene_expression IRF3->Gene_expression Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNF-α) Type I Interferons (IFN-α/β) Gene_expression->Cytokines prep_peptide 1. Prepare Aqueous Phase (Peptide in PBS) load_s1 3. Load Syringe 1 (Aqueous) prep_peptide->load_s1 prep_oil 2. Prepare Oil Phase (Montanide ISA-51) load_s2 4. Load Syringe 2 (Oil) prep_oil->load_s2 connect 5. Connect Syringes with Luer-Lock Connector load_s1->connect load_s2->connect emulsify 6. Emulsify (100+ passes) connect->emulsify test 7. Test Stability (Drop in water) emulsify->test test->emulsify Unstable collect 8. Collect Emulsion in one syringe test->collect Stable inject 9. Ready for Injection collect->inject cluster_elispot ELISpot Assay cluster_ics Flow Cytometry (ICS) immunize 1. Immunize Animal Model (e.g., C57BL/6 mice) harvest 2. Harvest Spleen/PBMCs (e.g., Day 7-10 post-boost) immunize->harvest prepare_cells 3. Prepare Single-Cell Suspension harvest->prepare_cells elispot_stim 4a. Stimulate cells on IFN-γ coated plate with peptide (24h) prepare_cells->elispot_stim ics_stim 4b. Stimulate cells in tube with peptide + Brefeldin A (6h) prepare_cells->ics_stim elispot_detect 5a. Detect captured IFN-γ with secondary Ab & substrate elispot_stim->elispot_detect elispot_analyze 6a. Count Spots (Frequency of T-cells) elispot_detect->elispot_analyze ics_stain 5b. Stain Surface (CD8) & Intracellular (IFN-γ) markers ics_stim->ics_stain ics_analyze 6b. Acquire & Analyze Data (Phenotype & Function) ics_stain->ics_analyze

References

Application Notes and Protocols for Monitoring Immune Response to Nelipepimut-S in Clinical Trial Participants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelipepimut-S, also known as E75, is an immunogenic peptide derived from the extracellular domain of the human epidermal growth factor receptor 2 (HER2) protein.[1][2][3][4][5] It is a cancer vaccine designed to stimulate an adaptive immune response against HER2-expressing tumor cells. Administered as a vaccine, often with an adjuvant like granulocyte-macrophage colony-stimulating factor (GM-CSF), this compound aims to prevent disease recurrence in cancer patients, particularly in breast cancer. The primary mechanism of action involves the presentation of the this compound peptide by antigen-presenting cells (APCs) via major histocompatibility complex (MHC) class I molecules, leading to the activation of HER2-specific CD8+ cytotoxic T lymphocytes (CTLs). These activated CTLs can then recognize and eliminate HER2-expressing cancer cells.

Monitoring the immunogenicity of this compound in clinical trial participants is crucial for evaluating vaccine efficacy and understanding its mechanism of action. This document provides detailed application notes and protocols for the key assays used to monitor the cellular immune response to this compound.

Key Immunological Assays

The monitoring of the immune response to this compound typically involves a combination of in vitro and in vivo assays to provide a comprehensive picture of the vaccine-induced immunity. The most common methods employed in clinical trials include:

  • Enzyme-Linked ImmunoSpot (ELISpot) Assay: To quantify the frequency of this compound-specific T cells that secrete cytokines, primarily interferon-gamma (IFN-γ).

  • Flow Cytometry: For the phenotyping and functional analysis of T cell populations, including the identification of this compound-specific CTLs using dextramer or multimer staining, and intracellular cytokine staining (ICS).

  • Delayed-Type Hypersensitivity (DTH) Reaction: An in vivo measure of the cell-mediated immune response at the site of peptide injection.

Experimental Protocols

Peripheral Blood Mononuclear Cell (PBMC) Isolation

Objective: To isolate PBMCs from whole blood for use in downstream immunological assays.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Protocol:

  • Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.

  • Collect the mononuclear cell layer (the "buffy coat") and transfer to a new 50 mL conical tube.

  • Wash the cells by adding sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in PBS.

  • Perform a second wash by centrifuging at 300 x g for 10 minutes.

  • Resuspend the final cell pellet in an appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS) for immediate use or in freezing medium for cryopreservation.

  • Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.

IFN-γ ELISpot Assay

Objective: To quantify the number of this compound-specific IFN-γ secreting T cells.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • This compound (E75) peptide

  • Positive control (e.g., Phytohemagglutinin - PHA)

  • Negative control (e.g., irrelevant peptide or media alone)

  • Isolated PBMCs

  • Cell culture medium (RPMI-1640 + 10% FBS)

  • 35% ethanol

Protocol:

  • Plate Coating:

    • Pre-wet the ELISpot plate membranes with 15 µL of 35% ethanol per well for 1 minute.

    • Wash the plate 3 times with 200 µL of sterile PBS per well.

    • Coat the wells with 100 µL of anti-human IFN-γ capture antibody at the recommended concentration and incubate overnight at 4°C.

  • Cell Stimulation:

    • The next day, wash the plate 3 times with sterile PBS.

    • Block the plate by adding 200 µL of cell culture medium to each well and incubate for at least 30 minutes at 37°C.

    • During blocking, prepare the cell suspensions. Resuspend PBMCs in culture medium at a concentration of 2-3 x 10^6 cells/mL.

    • Discard the blocking solution from the plate.

    • Add 100 µL of the PBMC suspension to each well (2-3 x 10^5 cells/well).

    • Add 100 µL of the appropriate stimulus to the wells:

      • Test wells: this compound peptide (final concentration typically 1-10 µg/mL).

      • Negative control wells: Cell culture medium or an irrelevant peptide.

      • Positive control wells: PHA (final concentration typically 1-5 µg/mL).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate 4 times with PBS containing 0.05% Tween-20 (PBST).

    • Add 100 µL of biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.

    • Wash the plate 4 times with PBST.

    • Add 100 µL of Streptavidin-ALP or Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

    • Wash the plate 4 times with PBST.

    • Add 100 µL of the substrate solution (e.g., BCIP/NBT or AEC) and develop until distinct spots emerge.

    • Stop the reaction by washing thoroughly with distilled water.

    • Allow the plate to dry completely.

  • Analysis:

    • Count the spots in each well using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.

Flow Cytometry for this compound-Specific T Cells

Objective: To identify and quantify this compound-specific CD8+ T cells using dextramer staining and assess their phenotype.

Materials:

  • Isolated PBMCs

  • This compound (E75)-loaded MHC-Dextramer (e.g., HLA-A2 restricted)

  • Negative control dextramer (loaded with an irrelevant peptide)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD45RO, CCR7)

  • Viability dye (e.g., Propidium Iodide or a fixable viability dye)

  • FACS buffer (PBS + 2% FBS)

  • Flow cytometer

Protocol:

  • Cell Staining:

    • Resuspend 1-2 x 10^6 PBMCs in 50 µL of FACS buffer in a FACS tube.

    • Add the this compound-MHC Dextramer at the manufacturer's recommended concentration.

    • Incubate for 10 minutes at room temperature in the dark.

    • Add the cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, etc.) at their predetermined optimal concentrations.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 200-300 µL of FACS buffer.

    • Just before analysis, add the viability dye according to the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 lymphocyte events).

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

    • Gate on viable, single lymphocytes.

    • Identify the CD3+ T cell population.

    • Within the CD3+ population, identify the CD8+ T cells.

    • Quantify the percentage of dextramer-positive cells within the CD8+ T cell population.

    • Further phenotype the dextramer-positive cells based on the expression of memory markers like CD45RO and CCR7.

Delayed-Type Hypersensitivity (DTH) Measurement

Objective: To assess the in vivo cell-mediated immune response to this compound.

Materials:

  • This compound peptide solution (sterile, for injection)

  • Sterile saline solution (as a control)

  • Tuberculin syringes

  • Caliper or ballpoint pen for measurement

Protocol:

  • Injection:

    • Inject 100 µg of this compound in 0.5 mL of sterile saline intradermally into one forearm of the participant.

    • Inject 0.5 mL of sterile saline alone as a control into the other forearm.

  • Measurement:

    • After 48-72 hours, measure the diameter of induration (hardening) and erythema (redness) at the injection sites.

    • The measurement is typically performed by the "ballpoint pen method," where the edge of the induration is marked, and the diameter is measured in two perpendicular directions.

    • The mean of the two diameters is recorded as the DTH response size in millimeters.

  • Interpretation:

    • A positive DTH reaction is characterized by a palpable induration of a certain size (e.g., >5 mm), indicating a local T-cell mediated inflammatory response. The response at the this compound injection site is compared to the saline control site.

Data Presentation

Quantitative data from these assays should be summarized in tables to facilitate comparison between different time points (e.g., baseline vs. post-vaccination) and treatment groups.

Table 1: Summary of IFN-γ ELISpot Results

Patient IDTimepointThis compound SFCs/10^6 PBMCsNegative Control SFCs/10^6 PBMCsPositive Control SFCs/10^6 PBMCs
001Baseline52550
001Post-Vax 1584620
001Post-Vax 21503610
002Baseline21480
002Post-Vax 1253510
002Post-Vax 2892495

Table 2: Summary of Flow Cytometry Results for this compound-Specific CD8+ T Cells

Patient IDTimepoint% Dextramer+ of CD8+ T cellsAbsolute Count (cells/µL)
001Baseline0.020.8
001Post-Vax 10.2510.5
001Post-Vax 20.7832.8
002Baseline0.010.5
002Post-Vax 10.156.3
002Post-Vax 20.5523.1

Table 3: Summary of DTH Responses

Patient IDTimepointThis compound Induration (mm)Saline Control Induration (mm)
001Post-Vax 1120
001Post-Vax 2180
002Post-Vax 180
002Post-Vax 2150

Visualizations

NelipepimutS_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ Cytotoxic T Lymphocyte (CTL) cluster_Tumor HER2+ Tumor Cell NPS This compound (E75 Peptide) Proteasome Proteasome NPS->Proteasome Processing MHC MHC Class I APC_Surface APC_Surface MHC->APC_Surface Presentation TAP TAP Transporter ER Endoplasmic Reticulum TAP->ER Proteasome->TAP Peptide Fragments ER->MHC Peptide Loading TCR T Cell Receptor (TCR) APC_Surface->TCR Recognition CD8 CD8 APC_Surface->CD8 CTL_Activation CTL Activation & Clonal Expansion TCR->CTL_Activation CD8->CTL_Activation CTL_Effector Effector CTL CTL_Activation->CTL_Effector Differentiation Tumor_Cell Tumor Cell CTL_Effector->Tumor_Cell Recognition & Binding Tumor_Death Tumor Cell Lysis Tumor_Cell->Tumor_Death Granzyme/Perforin Release

Caption: this compound Signaling Pathway for CTL Activation.

Immune_Monitoring_Workflow cluster_Patient Clinical Trial Participant cluster_Lab Laboratory Processing & Analysis cluster_Assays Immunoassays cluster_Clinical Clinical Assessment Blood_Draw Whole Blood Collection (Baseline & Post-Vax) PBMC_Isolation PBMC Isolation Blood_Draw->PBMC_Isolation DTH_Injection Intradermal Injection (this compound & Saline) DTH_Reading DTH Measurement (48-72h) DTH_Injection->DTH_Reading ELISpot IFN-γ ELISpot Assay PBMC_Isolation->ELISpot Flow_Cytometry Flow Cytometry (Dextramer Staining) PBMC_Isolation->Flow_Cytometry Data_Analysis Data Analysis & Interpretation ELISpot->Data_Analysis Flow_Cytometry->Data_Analysis DTH_Reading->Data_Analysis

Caption: Experimental Workflow for Immune Monitoring.

References

Nelipepimut-S vaccine stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelipepimut-S (NPS), also known as E75, is a synthetic peptide vaccine derived from the human epidermal growth factor receptor 2 (HER2) protein. Specifically, it is a nine-amino acid peptide (KIFGSLAFL) corresponding to the 369-377 region of the HER2 extracellular domain.[1][2] this compound is designed to elicit a targeted immune response against cancer cells that express HER2. This document provides detailed application notes on the stability and storage of the this compound vaccine, along with protocols for its handling and stability assessment. The vaccine is typically administered with granulocyte-macrophage colony-stimulating factor (GM-CSF) as an adjuvant to enhance the immune response.[3][4]

Mechanism of Action

The this compound vaccine works by stimulating the patient's immune system to recognize and attack HER2-expressing tumor cells. The peptide binds to Human Leukocyte Antigen (HLA)-A2 and HLA-A3 molecules on antigen-presenting cells (APCs).[3] This complex is then presented to cytotoxic T-lymphocytes (CTLs), leading to their activation. The activated CTLs can then identify and eliminate HER2-expressing cancer cells.

Composition and Formulation

The this compound vaccine formulation typically consists of the this compound peptide and the adjuvant GM-CSF. In clinical trials, this compound has been manufactured as a solution of 1.5 mg/mL in sterile water for injection. The final vaccine dose for administration is prepared by combining the this compound solution with a solution of GM-CSF. For instance, a common dose is 1000 µg of this compound with 250 µg of GM-CSF.

Storage and Stability

Proper storage and handling are critical to maintain the potency and safety of the this compound vaccine. While specific, publicly available quantitative stability data for the this compound peptide is limited, the following best practices are based on general peptide stability principles and available data for the GM-CSF adjuvant.

This compound Peptide

Lyophilized this compound peptide should be stored at -20°C or colder for long-term stability. For short-term storage, refrigeration at 2-8°C is acceptable. Once reconstituted, the stability of the peptide solution is dependent on factors such as pH and temperature. It is recommended to use the reconstituted solution immediately or store it at 2-8°C for no longer than 24 hours. Repeated freeze-thaw cycles of the peptide solution should be avoided.

GM-CSF Adjuvant

The stability of the GM-CSF adjuvant is a critical factor in the overall vaccine stability. The following table summarizes the storage conditions and stability for GM-CSF.

FormStorage TemperatureStability
Lyophilized-20°CUp to 2 years
Reconstituted Solution2-8°CShort-term (hours to days)
Reconstituted Solution-20°C or -70°CUp to 10 months (avoid repeated freeze-thaw)

Data compiled from publicly available information on recombinant GM-CSF.

Combined Vaccine (this compound + GM-CSF)

The final admixture of this compound and GM-CSF should be prepared just prior to administration. The stability of the combined vaccine solution is expected to be limited, and immediate use is strongly recommended.

Experimental Protocols

The following protocols are provided as a guide for the assessment of this compound vaccine stability. These are based on standard methodologies for peptide vaccines and should be adapted and validated for specific formulations and analytical equipment.

Protocol 1: Visual Inspection for Physical Stability

Objective: To assess the physical stability of the this compound vaccine solution by visual inspection for particulate matter and changes in appearance.

Materials:

  • This compound vaccine solution

  • Clear glass vials

  • Light source with a black and white background

Procedure:

  • Gently swirl the vaccine vial. Do not shake, as this can cause aggregation.

  • Hold the vial against a black background and, using a suitable light source, inspect for any visible particulate matter.

  • Hold the vial against a white background and inspect for any changes in color or clarity.

  • Record the observations at specified time points (e.g., immediately after preparation, 1, 2, 4, 8, and 24 hours) under different storage conditions (e.g., room temperature and 2-8°C).

Protocol 2: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To develop and validate a stability-indicating RP-HPLC method to quantify the this compound peptide and detect any degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound reference standard

  • This compound vaccine samples stored under various conditions

Procedure:

  • Method Development: Develop a gradient elution method that separates the this compound peptide from potential degradation products. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.

  • Method Validation: Validate the HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Sample Analysis:

    • Prepare a standard curve using the this compound reference standard.

    • Inject the vaccine samples stored under different stress conditions (e.g., elevated temperature, light exposure, different pH values).

    • Quantify the amount of intact this compound peptide by comparing the peak area to the standard curve.

    • Identify and quantify any degradation products.

Protocol 3: Forced Degradation Study

Objective: To identify potential degradation pathways of this compound under stress conditions to establish the stability-indicating nature of the analytical methods.

Procedure:

  • Expose this compound solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analyze the stressed samples using the validated stability-indicating RP-HPLC method.

  • Characterize the major degradation products using mass spectrometry (MS) to understand the degradation pathways.

Visualizations

Cytotoxic_T_Lymphocyte_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_CTL Cytotoxic T-Lymphocyte (CTL) cluster_Target Target Cancer Cell APC APC MHC HLA-A2/A3 NPS_MHC This compound-MHC Complex MHC->NPS_MHC Peptide Loading TCR T-Cell Receptor (TCR) NPS_MHC->TCR Recognition & Binding CTL CTL Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade CD8 CD8 CD8->MHC Co-receptor Binding Activation CTL Activation Signaling_Cascade->Activation Cancer_Cell HER2-Expressing Cancer Cell Activation->Cancer_Cell Recognition & Attack Cell_Lysis Cell Lysis Cancer_Cell->Cell_Lysis NPS This compound Vaccine NPS->APC Uptake

Caption: this compound induced cytotoxic T-lymphocyte activation pathway.

Stability_Testing_Workflow cluster_Preparation Sample Preparation cluster_Storage Stability Storage cluster_Analysis Analytical Testing cluster_Data Data Evaluation Prep Prepare this compound Vaccine Formulation Storage_Conditions Store samples at various conditions: - Temperature (2-8°C, 25°C, 40°C) - Light Exposure - Humidity Prep->Storage_Conditions Visual_Inspection Visual Inspection Storage_Conditions->Visual_Inspection Timepoints HPLC RP-HPLC Analysis Storage_Conditions->HPLC Timepoints Data_Analysis Analyze Data: - Peptide Purity - Degradation Profile - Physical Appearance Visual_Inspection->Data_Analysis MS Mass Spectrometry (for degradation products) HPLC->MS HPLC->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Experimental workflow for this compound vaccine stability testing.

References

Application Notes and Protocols for Testing Nelipepimut-S Efficacy in Humanized Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelipepimut-S, also known as E75, is a peptide vaccine derived from the human epidermal growth factor receptor 2 (HER2) protein. It is an immunogenic peptide that corresponds to amino acids 369-377 of the HER2 extracellular domain. The vaccine, often administered with the immune adjuvant granulocyte-macrophage colony-stimulating factor (GM-CSF), is designed to elicit a specific cytotoxic T-lymphocyte (CTL) response against HER2-expressing cancer cells. HER2 is overexpressed in a significant portion of breast cancers and other malignancies, making it an attractive target for immunotherapy.

Humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, provide a powerful preclinical platform to evaluate the efficacy of human-specific immunotherapies like this compound. These models allow for the investigation of the interaction between a human immune system and human tumors, offering a more translational approach to preclinical drug development.

These application notes provide detailed protocols for utilizing humanized mouse models to test the efficacy of this compound, from model selection and tumor engraftment to vaccine administration and endpoint analysis.

Mechanism of Action of this compound

This compound functions by stimulating the adaptive immune system to recognize and eliminate HER2-expressing tumor cells. The peptide is restricted to human leukocyte antigen (HLA)-A2 and HLA-A3 alleles. The proposed mechanism is as follows:

  • Antigen Presentation: Following intradermal injection with GM-CSF, antigen-presenting cells (APCs), such as dendritic cells, take up the this compound peptide.

  • MHC Class I Display: Inside the APCs, this compound is processed and presented on the cell surface by MHC class I molecules (specifically HLA-A2 or HLA-A3).

  • T-Cell Activation: Naive CD8+ T-cells with T-cell receptors (TCRs) that recognize the this compound-MHC complex become activated.

  • Clonal Expansion and Differentiation: Activated CD8+ T-cells undergo clonal expansion and differentiate into cytotoxic T-lymphocytes (CTLs).

  • Tumor Cell Recognition and Lysis: These CTLs then circulate throughout the body and recognize the this compound peptide presented on the surface of HER2-expressing tumor cells. Upon recognition, the CTLs release cytotoxic granules (containing perforin and granzymes) that induce apoptosis in the cancer cells.

Signaling Pathway Diagram

NelipepimutS_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell cluster_Tumor HER2+ Tumor Cell Nelipepimut_S This compound Peptide MHC_I HLA-A2/A3 MHC Class I Nelipepimut_S->MHC_I Processing & Loading Peptide_MHC Peptide-MHC Complex MHC_I->Peptide_MHC Presentation TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Recognition Naive_TCell Naive CD8+ T-Cell Activated_TCell Activated CTL TCR->Activated_TCell Activation & Differentiation Tumor_MHC Tumor Peptide-MHC Activated_TCell->Tumor_MHC Recognition & Binding Apoptosis Apoptosis Tumor_MHC->Apoptosis CTL-mediated Lysis Experimental_Workflow cluster_model Model Preparation cluster_tumor Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis start Start Humanize Humanize NSG Mice with HLA-A2+ PBMCs start->Humanize end End Monitor_Engraftment Monitor Human Immune Cell Engraftment Humanize->Monitor_Engraftment Implant_Tumor Implant HER2+/HLA-A2+ Breast Cancer Cells Monitor_Engraftment->Implant_Tumor Monitor_Tumor Monitor Tumor Growth Implant_Tumor->Monitor_Tumor Randomize Randomize Mice into Treatment Groups Monitor_Tumor->Randomize Vaccinate Administer this compound + GM-CSF Vaccine Randomize->Vaccinate Boost Administer Booster Vaccinations Vaccinate->Boost Tumor_Measurement Continued Tumor Volume Measurement Boost->Tumor_Measurement Cytotoxicity_Assay In Vivo Cytotoxicity Assay Boost->Cytotoxicity_Assay Data_Analysis Data Analysis and Interpretation Tumor_Measurement->Data_Analysis Cytotoxicity_Assay->Data_Analysis Data_Analysis->end

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Immunogenicity of Nelipepimut-S in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low immunogenicity associated with Nelipepimut-S in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as E75) is a synthetic peptide vaccine derived from the human epidermal growth factor receptor 2 (HER2) protein.[1][2] Specifically, it is a nine-amino-acid peptide (KIFGSLAFL) from the extracellular domain of HER2.[3] The vaccine is designed to stimulate the patient's immune system to recognize and attack cancer cells that overexpress HER2.[1][4]

The mechanism of action involves the peptide binding to Human Leukocyte Antigen (HLA)-A2 and HLA-A3 molecules on antigen-presenting cells (APCs). This complex is then presented to cytotoxic T lymphocytes (CTLs), leading to their activation. These activated CTLs can then identify and eliminate HER2-expressing tumor cells. In clinical trials, this compound has often been administered with an adjuvant, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), to enhance the immune response.

Q2: Why does this compound exhibit low immunogenicity in some cases?

Peptide vaccines, in general, are often poorly immunogenic when administered alone. This is due to several factors, including their small size, susceptibility to degradation by proteases, and inefficient uptake by APCs. Without a potent adjuvant or an effective delivery system, this compound may not sufficiently activate the innate immune system to trigger a robust and sustained adaptive immune response. The disappointing results of the Phase III PRESENT clinical trial, which was stopped for futility, underscore the challenges in eliciting a clinically meaningful immune response with this peptide vaccine formulation.

Q3: What are the primary strategies to enhance the immunogenicity of this compound?

The main approaches to boost the in vivo immune response to this compound and similar peptide vaccines can be categorized as:

  • Advanced Adjuvant Systems: Moving beyond GM-CSF to more potent adjuvants like Toll-like receptor (TLR) agonists (e.g., MPLA, CpG motifs) can more effectively stimulate APCs.

  • Novel Delivery Systems: Encapsulating or conjugating this compound to delivery platforms such as liposomes or nanoparticles can protect the peptide from degradation, improve its delivery to lymph nodes and APCs, and facilitate co-delivery of adjuvants.

  • Peptide Modifications and Conjugations: Modifying the peptide itself, for example, by conjugation to lipids (lipopeptides) or cell-penetrating peptides (CPPs), can enhance its stability and uptake by APCs.

Troubleshooting Guides

Problem 1: Weak or undetectable this compound-specific CTL response in immunized mice.

Possible Cause 1: Suboptimal Adjuvant

GM-CSF, while having some adjuvant properties, may not be sufficient to induce a strong Th1-biased CTL response.

Suggested Solution: Incorporate a Toll-Like Receptor (TLR) Agonist

TLR agonists are potent activators of innate immunity and can significantly enhance peptide vaccine immunogenicity.

  • Strategy 1: Co-administration with a TLR4 agonist. Monophosphoryl lipid A (MPLA) is a detoxified derivative of lipopolysaccharide (LPS) that signals through TLR4, promoting a Th1-polarizing cytokine environment.

  • Strategy 2: Formulation with a TLR9 agonist. Unmethylated CpG dinucleotides are recognized by TLR9 and are known to induce strong Th1 responses.

Quantitative Data Summary: Adjuvant Effect on HER2-derived Peptide Immunogenicity

AdjuvantDelivery SystemImmune ReadoutFold Increase vs. Peptide Alone (Approx.)Reference
GM-CSFN/ADimer Assay (CTLs)Baseline increase
MPLALiposomesIFN-γ producing CD8+ T cellsSignificant increase
CpGNanoparticlesIFN-γ secretion (CTLs)Significant increase
Montanide ISA-51EmulsionIgG levels and Th1 responseHigher and long-lasting

Possible Cause 2: Poor Peptide Stability and Delivery

Free peptides are rapidly degraded in vivo and may not efficiently reach the lymph nodes to be presented by APCs.

Suggested Solution: Utilize a Nanoparticle-Based Delivery System

Nanoparticles can protect the peptide from degradation and enhance its delivery to APCs in lymphoid organs.

  • Strategy 1: Liposomal Formulation. Encapsulating this compound in liposomes can improve its stability and facilitate uptake by APCs. The inclusion of fusogenic lipids like DOPE can enhance cytoplasmic delivery.

  • Strategy 2: Polymeric Nanoparticles. Biodegradable polymers like PLGA can be used to create nanoparticles that encapsulate the peptide and provide sustained release.

  • Strategy 3: Gold Nanoparticle Conjugation. Covalently conjugating this compound to gold nanoparticles can increase its size and facilitate uptake by APCs.

Quantitative Data Summary: Delivery System Effect on HER2-derived Peptide Immunogenicity

Delivery SystemAdjuvantImmune ReadoutOutcomeReference
Liposomes (with DOPE)MPLAIFN-γ producing CD8+ T cellsHighest number of IFN-γ+ CD8+ cells
Liposomes (with DOPE)MPLATumor Growth InhibitionSmallest tumor size and prolonged survival
Nanoparticles (E2 protein)CpGIFN-γ response (ELISpot)Higher dendritic cell counts in spleen and lymph nodes
Gold NanoparticlesN/AAntibody ProductionStronger antibody production with 8-12 nm particles
Problem 2: Inconsistent or low-avidity T-cell responses.

Possible Cause: Inefficient Antigen Processing and Presentation

Even with adjuvants and delivery systems, the presentation of the peptide on MHC class I molecules might be suboptimal.

Suggested Solution: Enhance Cellular Uptake and Cross-Presentation

  • Strategy 1: Conjugation to Cell-Penetrating Peptides (CPPs). CPPs are short peptides that can facilitate the translocation of their cargo across cell membranes, potentially enhancing the delivery of this compound into the cytoplasm of APCs for MHC class I presentation.

  • Strategy 2: Co-delivery of a T-helper Epitope. Including a universal T-helper peptide in the vaccine formulation can enhance the activation of CD4+ T cells, which in turn provide help to CD8+ T cells, leading to a more robust and durable CTL response.

Experimental Protocols

Protocol 1: Formulation of this compound with Liposomes and MPLA

This protocol is adapted from studies on liposomal delivery of HER2-derived peptides.

Materials:

  • This compound peptide

  • DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)

  • DMPG (1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol))

  • Cholesterol

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • MPLA (Monophosphoryl Lipid A)

  • Chloroform, Ethanol, DMSO

  • HEPES-dextrose buffer

  • Mini-extruder with polycarbonate membranes (100 nm and 400 nm)

  • Rotary evaporator and freeze-dryer

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, combine DMPC, DMPG, Cholesterol, and DOPE in a desired molar ratio (e.g., 30:4:6:10) dissolved in chloroform.

    • If incorporating MPLA, add it to the lipid mixture.

    • Evaporate the solvent using a rotary evaporator at 30°C to form a thin lipid film.

    • Further dry the film under vacuum in a freeze-dryer overnight.

  • Hydration and Extrusion:

    • Dissolve the lipid film in a small volume of ethanol.

    • Add HEPES-dextrose buffer (optionally containing DMSO) to the dissolved lipid film and sonicate briefly.

    • Extrude the suspension 5 times through a 400 nm polycarbonate membrane followed by 11 times through a 100 nm membrane using a mini-extruder at 25°C.

  • Peptide Loading:

    • Dissolve this compound in DMSO.

    • Slowly add the peptide solution to the pre-formed liposomes while vortexing.

    • Incubate the mixture at 25°C for 1 hour.

  • Purification:

    • Remove unencapsulated peptide and organic solvents by dialysis against HEPES-dextrose buffer at 4°C for 24 hours.

  • Characterization:

    • Determine particle size, polydispersity index, and zeta potential using dynamic light scattering.

    • Quantify peptide encapsulation efficiency using a suitable method like HPLC after disrupting the liposomes.

Protocol 2: Assessment of this compound Specific CTL Response by ELISpot

This protocol is a generalized procedure based on common practices for ELISpot assays.

Materials:

  • ELISpot plates pre-coated with anti-IFN-γ antibody

  • Splenocytes from immunized mice

  • This compound peptide

  • TISI cells (or other suitable HLA-A2+ target cells)

  • RPMI-1640 medium with 10% FBS

  • Biotinylated secondary anti-IFN-γ antibody

  • Streptavidin-alkaline phosphatase conjugate

  • BCIP/NBT substrate

  • ELISpot reader

Procedure:

  • Plate Preparation:

    • Pre-coat 96-well nitrocellulose membrane plates with anti-IFN-γ antibody overnight at 4°C.

    • Wash the plates and block with RPMI-1640 medium containing 10% FBS.

  • Cell Plating and Stimulation:

    • Isolate splenocytes from immunized and control mice.

    • Pulse TISI cells with this compound peptide (e.g., 10 µg/mL).

    • In triplicate wells, co-culture splenocytes (responder cells, e.g., 2 x 10^5 cells/well) with peptide-pulsed TISI cells (stimulator cells, e.g., 2 x 10^4 cells/well).

    • Include negative controls (unpulsed TISI cells or irrelevant peptide) and positive controls (e.g., PHA or anti-CD3/CD28).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Detection:

    • Wash the plates to remove cells.

    • Add biotinylated secondary anti-IFN-γ antibody and incubate for 2 hours.

    • Wash and add streptavidin-alkaline phosphatase conjugate.

    • Wash and add BCIP/NBT substrate. Stop the reaction when spots are visible.

  • Analysis:

    • Count the spots using an ELISpot reader.

    • A positive response is typically defined as a spot count in the this compound stimulated wells that is significantly higher (e.g., at least double and a minimum increase of 10 spots) than the negative control wells.

Protocol 3: Intracellular Cytokine Staining (ICS) for T-cell Function

This is a generalized protocol for ICS.

Materials:

  • Splenocytes from immunized mice

  • This compound peptide

  • Brefeldin A and Monensin

  • Anti-CD4, Anti-CD8, Anti-IFN-γ, Anti-TNF-α, Anti-IL-2 fluorescently labeled antibodies

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Culture splenocytes (1-2 x 10^6 cells/mL) with this compound peptide (e.g., 2 µg/mL) and co-stimulatory antibodies (anti-CD28 and anti-CD49d) for 6 hours at 37°C, 5% CO2.

    • Add Brefeldin A and Monensin for the last 5 hours of incubation to block cytokine secretion.

  • Surface Staining:

    • Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD4, CD8) and a viability dye for 20 minutes at room temperature.

  • Fixation and Permeabilization:

    • Wash the cells and resuspend in fixation/permeabilization buffer. Incubate according to the manufacturer's instructions.

  • Intracellular Staining:

    • Wash the cells with permeabilization buffer.

    • Stain with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.

  • Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on live, singlet cells, then on CD4+ and CD8+ T-cell populations to determine the percentage of cells producing each cytokine.

Visualizations

Nelipepimut_S_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_CTL Cytotoxic T Lymphocyte (CTL) Nelipepimut_S This compound (E75 Peptide) HLA HLA-A2/A3 Nelipepimut_S->HLA Binds to Peptide_HLA_Complex Peptide-HLA Complex HLA->Peptide_HLA_Complex Forms TCR T-Cell Receptor (TCR) Peptide_HLA_Complex->TCR Recognized by Naive_CTL Naive CTL Naive_CTL->TCR Activated_CTL Activated CTL Tumor_Cell HER2+ Tumor Cell Activated_CTL->Tumor_Cell Recognizes and Kills TCR->Activated_CTL Activates

Caption: this compound Mechanism of Action.

Overcoming_Low_Immunogenicity cluster_Strategies Immunogenicity Enhancement Strategies Nelipepimut_S This compound Peptide Low_Immunogenicity Low Immunogenicity - Degradation - Poor APC uptake Nelipepimut_S->Low_Immunogenicity Adjuvants Advanced Adjuvants (e.g., TLR Agonists) Low_Immunogenicity->Adjuvants Delivery_Systems Delivery Systems (Liposomes, Nanoparticles) Low_Immunogenicity->Delivery_Systems Peptide_Modification Peptide Modification (e.g., CPPs) Low_Immunogenicity->Peptide_Modification Enhanced_Immune_Response Enhanced CTL Response & Tumor Cell Killing Adjuvants->Enhanced_Immune_Response Delivery_Systems->Enhanced_Immune_Response Peptide_Modification->Enhanced_Immune_Response Experimental_Workflow cluster_Vaccine_Prep Vaccine Preparation cluster_In_Vivo In Vivo Experiment cluster_Ex_Vivo Ex Vivo Analysis Peptide This compound Formulation Formulation (e.g., Liposomes + MPLA) Peptide->Formulation Vaccine Vaccine Formulation Formulation->Vaccine Immunization Mouse Immunization Vaccine->Immunization Splenocyte_Isolation Splenocyte Isolation Immunization->Splenocyte_Isolation ELISpot ELISpot Splenocyte_Isolation->ELISpot ICS Intracellular Cytokine Staining (ICS) Splenocyte_Isolation->ICS CTL_Response Quantify CTL Response ELISpot->CTL_Response ICS->CTL_Response

References

Troubleshooting inconsistent results in Nelipepimut-S ELISpot assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Nelipepimut-S ELISpot assays. The information is designed to help users identify and resolve common issues, ensuring the generation of consistent and reliable data.

Troubleshooting Guide: Inconsistent Results

Inconsistent results in this compound ELISpot assays can manifest as high background, low or no spots, and poor replicate consistency. The following tables outline common causes and recommended solutions for these issues.

High Background

High background can obscure true positive spots, making data interpretation difficult.[1][2][3][4][5]

Potential Cause Recommended Solution Expected Outcome (Post-Solution)
Contaminated Reagents or Cells Use sterile technique for all procedures. Filter all solutions. Ensure cell culture is free from contamination.Reduction in non-specific spot formation.
Suboptimal Blocking Increase blocking time (e.g., 2 hours at room temperature). Use a different blocking agent (e.g., 5% BSA in PBS).Decreased non-specific binding of antibodies and other reagents to the membrane.
Inadequate Washing Increase the number and vigor of wash steps. Ensure both sides of the membrane are washed after development.Removal of residual reagents that can cause background signal.
Overdevelopment Reduce the incubation time with the substrate. Monitor spot development under a microscope.Clearer distinction between true spots and background.
High Cell Density Reduce the number of cells seeded per well. Perform a cell titration to find the optimal density.Lower background signal from non-specific cytokine secretion.
Pre-activated Cells Rest cells overnight before plating. Wash cells thoroughly before adding to the ELISpot plate.Reduced spontaneous cytokine release from stressed or pre-activated cells.
Issues with Peptide Stock Ensure this compound peptide is fully dissolved. Filter the peptide solution to remove aggregates.Elimination of false-positive spots caused by peptide precipitates.
Low or No Spot Formation

The absence of spots can indicate a failure in one or more critical steps of the assay.

Potential Cause Recommended Solution Expected Outcome (Post-Solution)
Inactive or Insufficient this compound Peptide Use a fresh aliquot of this compound. Optimize the peptide concentration (typically 1-10 µg/mL).Stimulation of a detectable T-cell response.
Low Frequency of this compound Specific T-cells Increase the number of cells per well. Consider an in vitro expansion of T-cells prior to the ELISpot assay.Increased likelihood of detecting rare antigen-specific T-cells.
Suboptimal Cell Viability Handle cells gently. Use fresh PBMCs or ensure proper cryopreservation and thawing techniques.Improved cell health and responsiveness to stimulation.
Incorrect Incubation Times Optimize the cell stimulation incubation time (typically 18-24 hours).Sufficient time for cytokine secretion and spot formation.
Improper Plate Preparation Ensure proper pre-wetting of the PVDF membrane with ethanol. Do not allow the membrane to dry out during the procedure.Uniform and efficient capture of secreted cytokines.
Suboptimal Antibody Concentrations Titrate capture and detection antibody concentrations to determine the optimal working dilution.Enhanced signal detection and spot intensity.
Poor Replicate Consistency

Variability between replicate wells can compromise the statistical validity of the results.

Potential Cause Recommended Solution Expected Outcome (Post-Solution)
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.Uniform volumes across all wells.
Uneven Cell Distribution Gently but thoroughly resuspend the cell suspension before aliquoting into wells.Consistent number of cells in each replicate well.
Edge Effects Maintain proper humidity in the incubator. Avoid stacking plates.Minimized evaporation and temperature gradients across the plate.
Plate Movement During Incubation Do not disturb the plates during the cell incubation period.Formation of distinct, round spots instead of "streaky" or "comet-tailed" spots.

Experimental Protocols & Visual Guides

Standard this compound ELISpot Workflow

This diagram outlines the key steps in a typical this compound IFN-γ ELISpot assay.

ELISpot_Workflow cluster_prep Plate Preparation cluster_cells Cell & Stimulant Addition cluster_incubation Incubation & Detection cluster_analysis Analysis p1 Coat Plate with Anti-IFN-γ Capture Antibody p2 Wash and Block Plate p1->p2 Incubate & Wash c1 Prepare PBMC Suspension c2 Add Cells to Wells c1->c2 c3 Add this compound, Positive & Negative Controls c2->c3 i1 Incubate Plate (18-24h, 37°C, 5% CO2) i2 Lyse Cells & Wash i1->i2 i3 Add Biotinylated Anti-IFN-γ Detection Antibody i2->i3 i4 Add Streptavidin-Enzyme Conjugate i3->i4 i5 Add Substrate & Develop Spots i4->i5 a1 Stop Reaction & Dry Plate a2 Count Spots using an ELISpot Reader a1->a2 a3 Data Analysis a2->a3 cluster_prep cluster_prep cluster_cells cluster_cells cluster_incubation cluster_incubation cluster_analysis cluster_analysis

Caption: Standard workflow for a this compound ELISpot assay.
Troubleshooting Decision Tree

This logical diagram provides a step-by-step guide to diagnosing inconsistent results.

Troubleshooting_Tree decision decision issue issue solution solution start Inconsistent Results Observed q1 Are Negative Control wells showing high spot counts? start->q1 q2 Are Positive Control wells showing spots? q1->q2 No high_bg High Background Issue q1->high_bg Yes q3 Are this compound wells showing spots? q2->q3 Yes no_spots General Assay Failure q2->no_spots No q4 Are replicate wells consistent? q3->q4 Yes stim_issue Stimulation Issue q3->stim_issue No tech_issue Technical/Pipetting Issue q4->tech_issue No ok Proceed with Data Analysis q4->ok Yes sol_bg Check for contamination. Optimize blocking & washing. Titrate cell number. high_bg->sol_bg sol_assay Check cell viability. Verify reagent activity (antibodies, enzyme, substrate). Review plate prep (ethanol pre-wetting). no_spots->sol_assay sol_stim Check this compound peptide integrity & concentration. Verify low frequency of responding cells. stim_issue->sol_stim sol_tech Review pipetting technique. Ensure homogeneous cell suspension. Prevent plate movement. tech_issue->sol_tech

Caption: A decision tree for troubleshooting ELISpot assay results.
This compound T-Cell Activation Pathway

This compound is a peptide derived from the HER2 protein that stimulates a CD8+ T-cell response. The ELISpot assay detects the IFN-γ secreted by these activated T-cells.

Signaling_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell APC APC MHC HLA Molecule APC->MHC Processing & Presentation TCR T-Cell Receptor (TCR) MHC->TCR Recognition & Binding Nelipepimut This compound Peptide Nelipepimut->APC Uptake TCell CD8+ T-Cell Activation T-Cell Activation TCR->Activation Secretion IFN-γ Secretion Activation->Secretion ELISpot_Detection Detection in ELISpot Assay Secretion->ELISpot_Detection

Caption: Simplified signaling pathway of this compound T-cell activation.

Frequently Asked Questions (FAQs)

Q1: What are the appropriate controls for a this compound ELISpot assay?

A1: You should include three main types of controls:

  • Negative Control: Cells cultured in media alone (without this compound) to determine the background or spontaneous cytokine secretion.

  • Positive Control: Cells stimulated with a polyclonal activator like Phytohemagglutinin (PHA) or an anti-CD3 antibody to confirm that the cells are viable and capable of producing IFN-γ, and that the assay reagents are working correctly.

  • Antigen Control (Optional but Recommended): If available, use a control peptide with a known response in your cell population to ensure the antigen presentation machinery is functional.

Q2: How should I determine the optimal number of cells to plate?

A2: The optimal cell number depends on the expected frequency of this compound-specific T-cells. It is recommended to perform a cell titration experiment, testing a range of cell concentrations (e.g., 1 x 10^5, 2.5 x 10^5, and 5 x 10^5 cells/well). The ideal concentration should yield distinct, countable spots with low background.

Q3: My peptide is difficult to dissolve. How can this affect my results and what should I do?

A3: Poorly soluble peptides can form precipitates that may be mistaken for true spots by an automated reader, leading to false-positive results. They can also result in a lower effective concentration of the peptide, leading to weaker than expected responses. To address this, ensure you are following the manufacturer's instructions for dissolving the this compound peptide. You may need to use a small amount of a solvent like DMSO before diluting in culture medium. Always filter the final peptide solution.

Q4: Can I use frozen PBMCs for my this compound ELISpot assay?

A4: Yes, cryopreserved PBMCs can be used. However, the freeze-thaw process can be stressful for cells, potentially leading to lower viability and higher background. It is crucial to use a standardized and validated cryopreservation and thawing protocol. Allowing the cells to rest in culture medium for a few hours or overnight after thawing can improve their performance in the assay.

Q5: How do I interpret the data when my negative control wells have some spots?

A5: It is common to have a low number of spots in negative control wells. The key is the signal-to-noise ratio. A positive response is generally defined as the number of spots in the this compound-stimulated wells being significantly higher than the number of spots in the negative control wells (e.g., at least 2 or 3 times higher) and above a certain threshold (e.g., >10 spots per 10^6 cells). The specific criteria for a positive response should be pre-defined in your experimental protocol.

References

Technical Support Center: Enhancing the Adjuvant Effect of GM-CSF with Nelipepimut-S

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Nelipepimut-S (E75) peptide vaccine and the granulocyte-macrophage colony-stimulating factor (GM-CSF) adjuvant. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and enhance the adjuvant effect of GM-CSF in your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which GM-CSF enhances the immunogenicity of the this compound peptide vaccine?

A1: GM-CSF primarily acts as an adjuvant by stimulating the differentiation and maturation of antigen-presenting cells (APCs), particularly dendritic cells (DCs), at the injection site.[1][2][3][4] This leads to improved uptake, processing, and presentation of the this compound peptide to T cells, ultimately inducing a more robust and specific cytotoxic T-lymphocyte (CTL) response against HER2-expressing tumor cells.[5] GM-CSF signaling in DCs involves the activation of key pathways like JAK/STAT, MAPK, and PI3K, which are crucial for DC differentiation, survival, and activation.

Q2: What is the recommended formulation and preparation of the this compound and GM-CSF vaccine for injection?

A2: Based on clinical trial protocols, this compound is typically supplied as a lyophilized powder or a solution. For administration, it is mixed with a sterile water-reconstituted GM-CSF (sargramostim). A common dosage used in clinical trials consists of 1000 mcg of this compound combined with 250 mcg of GM-CSF. The mixture is then administered intradermally, often in multiple aliquots at the same site to maximize local immune stimulation.

Q3: Are there strategies to improve the stability of the this compound peptide and GM-CSF formulation?

A3: Yes, ensuring the stability of both the peptide and the cytokine is critical for vaccine efficacy. General strategies for improving peptide stability in aqueous solutions include pH optimization, the use of stabilizing excipients like polyols, and protection from enzymatic degradation. For the this compound and GM-CSF combination, it is crucial to follow the manufacturer's instructions for reconstitution and use the mixture promptly. The formulation should be protected from light and stored at the recommended temperature to prevent degradation. Chemical modifications of the peptide or encapsulation in delivery systems like liposomes can also enhance stability, though these would represent significant reformulations of the current vaccine.

Q4: What is the optimal timing and dosing of GM-CSF administration to enhance the adjuvant effect with this compound?

A4: The optimal timing and dose of GM-CSF can be critical. Some studies suggest that the dose of GM-CSF can influence the type of immune response, with lower doses (e.g., 40-80 mcg) potentially favoring an immune-stimulatory environment, while higher doses (100-500 mcg) have in some cases been associated with immune suppression through the expansion of myeloid-derived suppressor cells (MDSCs). In this compound clinical trials, a dose of 250 mcg of GM-CSF has been commonly used. The timing of administration relative to the peptide is also important. Some preclinical studies suggest that pre-treatment with GM-CSF for a few days prior to vaccination can promote the maturation of DCs, leading to a more potent T-cell response. However, in this compound trials, GM-CSF is typically administered concurrently with the peptide.

Troubleshooting Guides

Issue 1: Low or Undetectable this compound-Specific T-Cell Response in ELISpot Assay

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Cell Viability Ensure peripheral blood mononuclear cells (PBMCs) are processed promptly after collection and handled gently. Check cell viability using a method like trypan blue exclusion before starting the assay.
Incorrect Peptide Concentration Titrate the this compound peptide concentration used for in vitro restimulation to determine the optimal dose for T-cell activation.
Insufficient Incubation Time Optimize the incubation time for the ELISpot assay. While 18-24 hours is standard, some T-cell responses may require longer stimulation.
High Background Ensure all washing steps are performed thoroughly. Use pre-screened fetal bovine serum (FBS) with low background reactivity. Ensure no contamination of reagents or cell cultures.
Poorly Defined Spots Avoid moving the plate during incubation. Ensure the plate is developed at room temperature and allowed to dry completely before reading.
Inactive GM-CSF Verify the biological activity of the GM-CSF lot used in the vaccine formulation.
Issue 2: Inconsistent Results in In Vivo Preclinical Studies

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Improper Vaccine Administration Ensure consistent intradermal injection technique. Variations in injection depth can affect the local immune response.
Vaccine Formulation Instability Prepare the this compound and GM-CSF mixture immediately before use. Protect from light and maintain proper temperature.
Animal Model Variability Use age- and sex-matched animals from a reputable supplier. Ensure consistent housing and handling conditions.
Incorrect Timing of Immune Monitoring The peak T-cell response can vary. Perform kinetic studies to determine the optimal time point for assessing the immune response after vaccination.
Low Immunogenicity of Peptide in the Model Consider using a humanized mouse model that expresses the appropriate HLA allele for this compound presentation (e.g., HLA-A2).

Quantitative Data Summary

The following table summarizes quantitative data from a Phase II clinical trial of this compound (NPS) plus GM-CSF in patients with ductal carcinoma in situ (DCIS).

Treatment Group Number of Patients Mean Increase in NPS-Specific CTLs (%) Fold Increase from Baseline
NPS + GM-CSF9+0.1011-fold
GM-CSF alone4+0.052.25-fold
CTL: Cytotoxic T-Lymphocyte. Data from a press release on the VADIS study. and a subsequent publication

Experimental Protocols

Protocol 1: Preparation of this compound and GM-CSF Vaccine

Materials:

  • This compound (lyophilized powder or solution)

  • Recombinant human GM-CSF (sargramostim, lyophilized powder)

  • Sterile Water for Injection (SWFI)

  • Sterile syringes and needles

Procedure:

  • Reconstitute the lyophilized GM-CSF with SWFI according to the manufacturer's instructions to achieve a final concentration of 250 mcg per desired volume.

  • If this compound is in lyophilized form, reconstitute it with SWFI to a concentration of 1000 mcg per desired volume. If it is in solution, use it directly.

  • Gently mix the this compound and GM-CSF solutions in a sterile vial to obtain the final vaccine formulation.

  • The final vaccine should contain 1000 mcg of this compound and 250 mcg of GM-CSF per dose.

  • Administer the vaccine intradermally immediately after preparation.

Protocol 2: Intracellular Cytokine Staining for IFN-γ in HER2-Specific T-Cells

Materials:

  • PBMCs from vaccinated subjects

  • This compound peptide

  • Staphylococcal enterotoxin B (SEB) or PMA/Ionomycin (positive control)

  • Brefeldin A or Monensin (protein transport inhibitor)

  • Anti-CD3, Anti-CD8, Anti-CD4 fluorescently labeled antibodies

  • Anti-IFN-γ fluorescently labeled antibody

  • Fixation/Permeabilization buffers

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Isolate PBMCs from blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL.

  • Stimulate cells in a 96-well plate with:

    • This compound peptide (e.g., 10 µg/mL)

    • Positive control (e.g., SEB or PMA/Ionomycin)

    • Negative control (medium alone)

  • Incubate for 1-2 hours at 37°C, 5% CO2.

  • Add a protein transport inhibitor (Brefeldin A or Monensin) and incubate for an additional 4-6 hours.

  • Wash the cells with FACS buffer.

  • Stain for surface markers (e.g., CD3, CD8, CD4) for 30 minutes at 4°C in the dark.

  • Wash the cells with FACS buffer.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular IFN-γ with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at room temperature in the dark.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the percentage of IFN-γ positive cells within the CD8+ T-cell population.

Visualizations

GM_CSF_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GMCSF GM-CSF GMCSFR GM-CSF Receptor GMCSF->GMCSFR Binds Nelipepimut_S This compound (E75 peptide) Proteasome Proteasome Nelipepimut_S->Proteasome Processed by JAK2 JAK2 GMCSFR->JAK2 Activates PI3K PI3K GMCSFR->PI3K Activates RAS RAS GMCSFR->RAS Activates MHC_I MHC Class I T_Cell CD8+ T-Cell MHC_I->T_Cell Presents to T-Cell STAT5 STAT5 JAK2->STAT5 Phosphorylates Gene_Expression Gene Expression (Survival, Proliferation, Differentiation) STAT5->Gene_Expression Translocates to nucleus AKT Akt PI3K->AKT Activates AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression TAP TAP Proteasome->TAP Transported by TAP->MHC_I Loaded onto

Caption: GM-CSF and this compound signaling in a dendritic cell.

Experimental_Workflow cluster_vaccination Vaccination Protocol cluster_sample_collection Sample Collection cluster_immune_monitoring Immune Monitoring Assays cluster_data_analysis Data Analysis Vaccine_Prep 1. Prepare Vaccine (this compound + GM-CSF) Administration 2. Intradermal Administration Vaccine_Prep->Administration Blood_Draw 3. Collect Peripheral Blood Administration->Blood_Draw DTH 5c. Delayed-Type Hypersensitivity (DTH) Test Administration->DTH PBMC_Isolation 4. Isolate PBMCs Blood_Draw->PBMC_Isolation ELISpot 5a. ELISpot Assay (IFN-γ secretion) PBMC_Isolation->ELISpot ICS 5b. Intracellular Cytokine Staining (Flow Cytometry) PBMC_Isolation->ICS Analysis 6. Quantify Antigen-Specific T-Cell Response ELISpot->Analysis ICS->Analysis DTH->Analysis

Caption: Experimental workflow for assessing vaccine immunogenicity.

References

Addressing off-target effects of Nelipepimut-S in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nelipepimut-S in a preclinical setting. The information is designed to address potential issues encountered during experimentation, with a focus on managing and interpreting immune-related effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (also known as NeuVax or E75) is a peptide vaccine. Its primary component is a 9-amino acid peptide from the extracellular domain of the HER2/neu protein (residues 369-377).[1] It is typically administered with a granulocyte-macrophage colony-stimulating factor (GM-CSF) adjuvant.[2][3] The vaccine is designed to stimulate a specific immune response by binding to HLA-A2 and HLA-A3 molecules on antigen-presenting cells (APCs).[1][2] This leads to the activation of CD8-positive cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate HER2-expressing tumor cells.

Q2: What are the expected on-target immunological effects of this compound in preclinical models?

A2: The primary on-target effect is the induction of a HER2-specific cell-mediated immune response. In preclinical models, this can be observed as an increase in the percentage of this compound-specific CTLs. Researchers should anticipate localized inflammation at the injection site, which is an expected consequence of immune activation by the vaccine and GM-CSF adjuvant.

Q3: Are there known off-target toxicities of this compound from preclinical studies?

A3: Based on available clinical data, this compound is considered safe and well-tolerated. The majority of reported adverse events in clinical trials are grade 1 and are related to the intended immune stimulation, such as injection site reactions (erythema, induration, pruritus), fatigue, and mild flu-like symptoms. There is no specific mention in the provided search results of preclinical studies identifying molecular off-target effects in the traditional sense (e.g., binding to unintended proteins). Any observed toxicities in animal models are likely to be exaggerated on-target immune responses.

Q4: Can this compound be combined with other therapies in preclinical models?

A4: Yes, this compound has been evaluated in combination with other therapies, notably with the monoclonal antibody trastuzumab. Preclinical data suggested a synergistic effect, with trastuzumab potentially enhancing the cross-presentation of the E75 epitope and leading to a more efficient expansion of specific CD8+ T cells. Clinical trials have shown that the combination is safe, with no significant increase in cardiac toxicity.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Severe Injection Site Reactions in Animal Models (e.g., ulceration, excessive swelling) Exaggerated local inflammatory response due to the dose of this compound or GM-CSF.1. Review and optimize the dosage of both the peptide and the adjuvant for the specific animal model.2. Consider alternative injection sites or rotating injection sites.3. Perform histological analysis of the injection site to characterize the immune infiltrate.
Systemic Toxicity in Animal Models (e.g., significant weight loss, lethargy) Overstimulation of the systemic immune response, potentially leading to a cytokine storm-like effect.1. Reduce the dose of this compound and/or GM-CSF.2. Monitor animals more frequently for clinical signs of distress.3. Measure systemic cytokine levels (e.g., TNF-α, IL-6) to assess the inflammatory response.4. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in the specific preclinical model.
Lack of Detectable this compound-Specific CTL Response 1. Suboptimal vaccine formulation or administration.2. Inappropriate timing of sample collection.3. Insensitive assay for CTL detection.4. Use of an animal strain with an incompatible MHC haplotype (this compound is HLA-A2/A3 restricted).1. Ensure proper formulation and administration of the vaccine and adjuvant.2. Optimize the schedule of vaccination and blood/spleen collection based on expected immune kinetics.3. Use a sensitive and validated assay, such as an ELISpot or dextramer/tetramer staining, to detect specific CTLs.4. Confirm that the animal model expresses the appropriate MHC class I molecules to present the E75 peptide.
High Variability in Immune Response Between Animals Biological variation within the animal cohort.1. Increase the number of animals per group to improve statistical power.2. Ensure consistency in vaccine preparation and administration technique.3. Standardize animal housing and handling procedures to minimize environmental variables.

Experimental Protocols

Protocol 1: Assessment of this compound Immunogenicity in HLA-A2 Transgenic Mice

  • Animal Model: Use HLA-A2 transgenic mice, which are capable of presenting the this compound peptide to T-cells.

  • Vaccination:

    • Prepare the vaccine by emulsifying this compound (e.g., 100 µg) with GM-CSF (e.g., 50 µg) in a suitable adjuvant such as incomplete Freund's adjuvant (IFA).

    • Administer the vaccine via subcutaneous or intradermal injection.

    • Administer booster vaccinations at specified intervals (e.g., every 2 weeks for a total of 3 injections).

  • Sample Collection:

    • Collect peripheral blood from the tail vein at baseline and at regular intervals post-vaccination to monitor the immune response over time.

    • At the study endpoint, harvest spleens for a final, comprehensive analysis of the cellular immune response.

  • Immune Monitoring (ELISpot Assay):

    • Isolate splenocytes from vaccinated and control mice.

    • Plate the splenocytes in an ELISpot plate pre-coated with an anti-interferon-gamma (IFN-γ) antibody.

    • Stimulate the cells with the this compound peptide (E75).

    • After incubation, wash the plates and add a detection antibody.

    • Develop the spots with a substrate and count the number of IFN-γ-secreting cells (spot-forming units), which represent this compound-specific T-cells.

Visualizations

G This compound Mechanism of Action cluster_0 Vaccine Administration cluster_1 Antigen Presentation cluster_2 T-Cell Activation & Effector Function This compound (E75 Peptide) This compound (E75 Peptide) APC Antigen Presenting Cell (APC) This compound (E75 Peptide)->APC Uptake GM-CSF (Adjuvant) GM-CSF (Adjuvant) GM-CSF (Adjuvant)->APC Stimulation MHC HLA-A2/A3 MHC Class I APC->MHC Processes & Presents E75 CTL CD8+ Cytotoxic T-Lymphocyte (CTL) MHC->CTL Activates TumorCell HER2-Expressing Tumor Cell CTL->TumorCell Recognizes & Binds Lysis Tumor Cell Lysis TumorCell->Lysis Leads to

Caption: this compound stimulates an anti-tumor immune response.

G Preclinical Troubleshooting Workflow Start Experiment Start: This compound Administration Monitor Monitor Animals for Adverse Effects (Local & Systemic) Start->Monitor AdverseEffects Adverse Effects Observed? Monitor->AdverseEffects NoAdverseEffects No Significant Adverse Effects AdverseEffects->NoAdverseEffects No TroubleshootToxicity Troubleshoot: - Reduce Dose (Peptide/Adjuvant) - Refine Administration Technique - Conduct MTD Study AdverseEffects->TroubleshootToxicity Yes AssessImmunity Assess Immune Response (e.g., ELISpot, Dextramer) NoAdverseEffects->AssessImmunity Response Adequate Immune Response? AssessImmunity->Response Success Successful Immunization Proceed with Study Response->Success Yes TroubleshootResponse Troubleshoot: - Check Assay Sensitivity - Verify MHC Haplotype - Optimize Vaccine Dose/Schedule Response->TroubleshootResponse No TroubleshootResponse->Start Re-initiate with Adjustments TroubleshootToxicity->Start Re-initiate with Adjustments

Caption: Troubleshooting workflow for this compound preclinical studies.

References

Improving the solubility and stability of the E75 peptide for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the solubility and stability of the E75 peptide in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the E75 peptide and what are its basic properties?

A1: E75, also known as nelipepimut-S, is a nine-amino-acid peptide (sequence: KIFGSLAFL) derived from the HER2/neu protein.[1][2] It is an immunogenic peptide that can stimulate a HER2-specific cytotoxic T-lymphocyte (CTL) response, making it a subject of interest for cancer vaccine development.[1][3] Its sequence contains a high proportion of hydrophobic amino acids (Isoleucine, Phenylalanine, Leucine, Alanine), which can present solubility challenges.[4] Based on its amino acid composition, which includes a lysine (K) residue, it is classified as a basic peptide.

Q2: Why is my E75 peptide difficult to dissolve?

A2: The difficulty in dissolving the E75 peptide primarily stems from its amino acid composition. Peptides with a high content of hydrophobic (non-polar) amino acids, such as Leucine, Isoleucine, and Phenylalanine found in E75, tend to have limited solubility in aqueous solutions. This hydrophobicity can lead to peptide aggregation, where molecules clump together, further reducing solubility.

Q3: What factors can cause my E75 peptide solution to become unstable?

A3: Peptide instability in solution can be categorized as physical or chemical.

  • Physical Instability: This primarily involves aggregation and precipitation, which can be triggered by factors like high peptide concentration, pH near the peptide's isoelectric point (pI), temperature fluctuations, and repeated freeze-thaw cycles.

  • Chemical Instability: This involves the degradation of the peptide sequence itself. Common pathways include hydrolysis (cleavage of peptide bonds), deamidation (especially at asparagine or glutamine residues), and oxidation (particularly of methionine, cysteine, or tryptophan). For E75, while it lacks the most vulnerable residues like Met or Cys, general hydrolysis and handling-induced oxidation are still concerns.

Q4: What is the best way to store the lyophilized E75 peptide powder?

A4: For long-term storage, lyophilized E75 peptide should be kept in a tightly sealed container at -20°C or, preferably, -80°C in a desiccated environment. This minimizes degradation from moisture and temperature fluctuations. Before opening, the container should be allowed to warm to room temperature in a desiccator to prevent moisture condensation on the peptide powder.

Q5: How long can I store the E75 peptide once it is in solution?

A5: Peptides in solution are significantly less stable than in their lyophilized form. For optimal results, use the solution immediately. If storage is necessary, prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. The stability of solutions can range from a few weeks to months, depending on the solvent, pH (pH 5-7 is generally optimal for stability), and the specific peptide sequence.

Troubleshooting Guide: E75 Peptide Solubility

Issue: My lyophilized E75 peptide will not dissolve or forms a cloudy solution.

This is a common issue due to the peptide's hydrophobic and basic nature. Follow this systematic approach to achieve solubilization.

G start Start: E75 Peptide Powder test_sol Test with a small aliquot first start->test_sol step1 Step 1: Add Sterile Distilled Water or Aqueous Buffer (e.g., PBS at pH 7.4) test_sol->step1 check1 Is the solution clear? step1->check1 success Success: Peptide Solubilized Proceed with experiment check1->success Yes step2 Step 2: Add 10% Acetic Acid Dropwise to Acidify (pH 3-5) check1->step2 No / Cloudy check2 Is the solution clear? step2->check2 sonicate_note Note: Brief sonication can aid dissolution at any step step2->sonicate_note check2->success Yes step3 Step 3: Use an Organic Co-solvent (e.g., DMSO, DMF) check2->step3 No / Cloudy reconstitute Reconstitute powder in a small amount of organic solvent first step3->reconstitute dilute Slowly add the organic solution to your aqueous buffer with vortexing reconstitute->dilute check3 Is the final solution clear? dilute->check3 check3->success Yes fail Failure: Peptide may be aggregated or degraded. Consider resynthesis or a new lot. check3->fail No

Caption: A workflow for troubleshooting E75 peptide solubility issues.

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Incorrect Solvent E75 is a basic peptide due to the Lysine (K) residue. It will have poor solubility at neutral or basic pH. Solution: Attempt to dissolve the peptide in a slightly acidic solution, such as 10% acetic acid in sterile water, which will protonate the peptide and increase its interaction with the aqueous solvent.
Hydrophobicity & Aggregation The high number of hydrophobic residues can cause the peptide to aggregate and resist dissolving in purely aqueous solutions. Solution 1: Use a co-solvent. First, dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), and then slowly add this solution to your aqueous buffer while vortexing. Solution 2: Use sonication. A brief period in an ultrasonic bath can help break up aggregates and facilitate dissolution.
pH is near the Isoelectric Point (pI) Peptides exhibit their lowest solubility at their isoelectric point (pI), where the net charge is zero. Solution: Adjust the pH of your buffer to be at least 2 units away from the pI. For the basic E75 peptide, using an acidic buffer (pH 3-5) is recommended.

Troubleshooting Guide: E75 Peptide Stability

Issue: I am observing a loss of peptide activity, a decrease in purity (e.g., on HPLC), or visible precipitation over time.

Peptide degradation is a critical issue that can compromise experimental results. The following diagram and table outline common degradation pathways and mitigation strategies.

G cluster_causes Causes of Instability peptide E75 Peptide in Solution hydrolysis Hydrolysis (Peptide Bond Cleavage) peptide->hydrolysis H₂O oxidation Oxidation (e.g., of Trp, Met, Cys) peptide->oxidation O₂ aggregation Physical Aggregation (Precipitation) peptide->aggregation Intermolecular Forces deamidation Deamidation (at Asn, Gln) peptide->deamidation H₂O ph Extreme pH ph->hydrolysis ph->deamidation temp High Temp. / Freeze-Thaw temp->hydrolysis temp->aggregation oxygen Oxygen / Metal Ions oxygen->oxidation concentration High Peptide Concentration concentration->aggregation

Caption: Common chemical and physical degradation pathways for peptides.

Stabilization Strategies & Quantitative Impact

StrategyDescriptionExpected Impact on Stability
pH & Buffer Optimization Maintain the peptide solution at a pH of 5-6. Use sterile, appropriate buffers like acetate or phosphate.Can increase peptide half-life significantly by minimizing hydrolysis, which is catalyzed at pH extremes.
Addition of Excipients/Stabilizers Incorporate cryoprotectants like mannitol or sucrose for frozen solutions, or stabilizers like polyethylene glycol (PEG).Reduces degradation and aggregation during storage and freeze-thaw cycles.
Control of Storage Temperature Store aliquoted solutions at -80°C for long-term storage. Avoid using frost-free freezers due to temperature cycling.Drastically slows chemical degradation rates. Storing at -80°C vs -20°C can extend stability from months to over a year.
Use of Antioxidants/Inert Gas For peptides sensitive to oxidation, use oxygen-free buffers or purge the vial with an inert gas like nitrogen or argon.Prevents oxidative damage to susceptible amino acid residues, preserving peptide integrity.
Structural Modification For developmental research, modifications like N-terminal acetylation or C-terminal amidation can be employed.Protects against degradation by exopeptidases, potentially increasing in vivo half-life from minutes to hours.

Experimental Protocols

Protocol 1: General Reconstitution of Lyophilized E75 Peptide

  • Objective: To properly solubilize lyophilized E75 peptide for experimental use.

  • Materials: Lyophilized E75 peptide, sterile distilled water, 10% acetic acid solution, sterile polypropylene tubes.

  • Procedure:

    • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.

    • Add a small volume of sterile distilled water to the vial to attempt initial reconstitution. Vortex gently.

    • If the peptide does not fully dissolve, add 10% acetic acid drop-by-drop while vortexing until the solution becomes clear. The goal is to reach a slightly acidic pH.

    • Once dissolved, this stock solution can be diluted into the desired experimental buffer.

    • For long-term storage, aliquot the stock solution into single-use tubes and store at -80°C.

Protocol 2: pH-Rate Stability Study

  • Objective: To determine the optimal pH for E75 peptide stability in a specific buffer.

  • Materials: E75 peptide stock solution, a series of sterile buffers with different pH values (e.g., acetate pH 4-5.5, phosphate pH 6-8), constant temperature incubator (e.g., 40°C), RP-HPLC system.

  • Procedure:

    • Sample Preparation: Dilute the E75 stock solution into each of the different pH buffers to the final desired concentration.

    • Incubation: Aliquot samples for each pH condition and place them in an incubator at an elevated temperature (e.g., 40°C) to accelerate degradation. Keep a control set of aliquots at -80°C (T=0 reference).

    • Time-Point Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), remove one aliquot from each pH condition.

    • Purity Assessment: Analyze the purity of the peptide in each aliquot using a stability-indicating RP-HPLC method.

    • Data Analysis: For each pH, plot the percentage of intact E75 peptide remaining against time. The pH that shows the slowest rate of degradation is the optimal pH for formulation.

G prep Prepare E75 Solutions in Buffers of Varying pH incubate Incubate Samples at 40°C (Accelerated Stability) prep->incubate aliquot Remove Aliquots at Time Points (T=0, 1, 2...) incubate->aliquot hplc Analyze Peptide Purity by RP-HPLC aliquot->hplc analyze Plot % Intact Peptide vs. Time Determine Optimal pH hplc->analyze

Caption: Experimental workflow for a pH-rate peptide stability study.

References

Optimizing Nelipepimut-S dosage and vaccination schedule in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Nelipepimut-S dosage and vaccination schedules in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as E75, is a peptide vaccine derived from the human epidermal growth factor receptor 2 (HER2) protein.[1][2][3] Specifically, it is a nine-amino-acid peptide from the extracellular domain of HER2.[3] The vaccine is designed to stimulate the immune system to recognize and attack cancer cells that express HER2.[1] this compound is typically administered with an adjuvant, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), to enhance the immune response. The primary mechanism of action involves the presentation of the this compound peptide by antigen-presenting cells (APCs) to cytotoxic T lymphocytes (CTLs), leading to the activation of these T cells to identify and destroy HER2-expressing tumor cells.

Q2: What are the common animal models used for this compound studies?

A2: Preclinical studies of this compound and other HER2-derived peptide vaccines have utilized several types of mouse models:

  • Transgenic Mouse Models: Mice genetically engineered to express the rat HER2/neu oncogene, such as FVB-neuN or BALB-neuT mice, are commonly used. These models develop spontaneous tumors, which allows for the evaluation of vaccines in a setting that mimics human disease progression.

  • Tumor Challenge Models: In this approach, mice, often BALB/c, are injected with a tumor cell line that overexpresses HER2, such as the TUBO cell line. This model is useful for assessing both prophylactic (vaccination before tumor challenge) and therapeutic (vaccination after tumor establishment) efficacy of the vaccine.

  • Humanized Mouse Models: Mice engrafted with human immune system components can also be used to evaluate the response to vaccines designed for human HLA types.

Q3: What is a typical starting dose for this compound and GM-CSF in mice?

A3: Based on published preclinical studies, a common starting dose for HER2-derived peptides is around 100 µg per mouse per injection. For the adjuvant GM-CSF, a typical dose is approximately 100 ng per mouse when co-administered with the peptide. It is important to note that the optimal dose can vary depending on the specific mouse strain, the adjuvant used, and the experimental endpoint. Therefore, it is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Q4: What are some common vaccination schedules used in animal models?

A4: Vaccination schedules in preclinical studies with HER2-derived peptide vaccines can vary. Some common schedules include:

  • Three immunizations at 14-day intervals.

  • Three immunizations at 5-day intervals.

  • A primary vaccination series followed by booster shots. While detailed preclinical booster schedules are not extensively published, clinical trials have used monthly vaccinations for six months followed by boosters every six months. This could be adapted for longer-term animal studies.

The choice of schedule will depend on the research question, with more frequent initial vaccinations aimed at inducing a strong primary immune response.

Troubleshooting Guides

Issue 1: Low or Inconsistent Immune Response (CTL Activation)

  • Possible Cause: Suboptimal dosage of peptide or adjuvant.

    • Troubleshooting Step: Perform a dose-titration experiment for both the this compound peptide and the GM-CSF adjuvant. Include a range of doses above and below the suggested starting points.

  • Possible Cause: Inappropriate route of administration.

    • Troubleshooting Step: While subcutaneous injection is common, other routes like intravenous or intradermal administration could be explored as they may elicit different immune responses.

  • Possible Cause: Improper vaccine formulation.

    • Troubleshooting Step: Ensure the peptide and adjuvant are properly mixed and stable. If using an emulsion (e.g., with Incomplete Freund's Adjuvant), ensure it is correctly prepared to prevent separation.

Issue 2: High Variability in Tumor Growth or Survival Rates

  • Possible Cause: Inconsistent tumor cell implantation.

    • Troubleshooting Step: Standardize the tumor cell injection procedure, including the number of cells, injection volume, and anatomical location. Ensure the cells are in a single-cell suspension and have high viability before injection.

  • Possible Cause: Variability in the immune status of the animals.

    • Troubleshooting Step: Use age- and sex-matched animals from a reputable supplier. House animals in a specific pathogen-free (SPF) environment to minimize confounding immune responses.

  • Possible Cause: Insufficient sample size.

    • Troubleshooting Step: Perform a power analysis to determine the appropriate number of animals per group to detect statistically significant differences.

Issue 3: Adverse Events or Toxicity in Vaccinated Animals

  • Possible Cause: High dose of adjuvant.

    • Troubleshooting Step: GM-CSF and other adjuvants can cause local inflammation and systemic side effects. If adverse events are observed, consider reducing the adjuvant dose while monitoring the impact on the immune response.

  • Possible Cause: Contamination of the vaccine preparation.

    • Troubleshooting Step: Prepare the vaccine under sterile conditions to avoid introducing endotoxins or other contaminants that can cause non-specific inflammation and toxicity.

Data Presentation

Table 1: Examples of this compound (or similar HER2 peptide) Dosage in Mouse Models

Animal ModelPeptidePeptide DoseAdjuvantAdjuvant DoseAdministration RouteReference
A2.1/DR1 x neuT+ miceHER-2/neu peptides100 µgGM-CSF & IFA100 ng (GM-CSF)Subcutaneous
BALB/c miceKLH-GP2-P4Not specifiedKLH (carrier)Not specifiedNot specified
BALB-neuT micep66 peptide100 µgCpG & IFANot specifiedNot specified

Table 2: Examples of Vaccination Schedules in Mouse Models

Animal ModelVaccination SchedulePurposeReference
A2.1/DR1 x neuT+ miceThree injections every 5 daysTherapeutic
BALB/c miceThree immunizations at 14-day intervalsProphylactic & Therapeutic
BALB-neuT miceRepetitive vaccinations (details not specified)Prophylactic & Therapeutic

Experimental Protocols

Protocol 1: General Procedure for this compound Vaccination in a TUBO Tumor Challenge Model

  • Animal Model: 6-8 week old female BALB/c mice.

  • Tumor Cell Line: TUBO cells (overexpressing rat HER2/neu).

  • Vaccine Preparation:

    • Dissolve lyophilized this compound peptide in a sterile, endotoxin-free buffer (e.g., PBS) to the desired concentration.

    • Reconstitute lyophilized murine GM-CSF in a sterile buffer.

    • On the day of vaccination, mix the this compound solution with the GM-CSF solution to achieve the final desired doses in the injection volume. A common starting point is 100 µg of peptide and 100 ng of GM-CSF per 100-200 µL injection volume.

  • Vaccination Procedure (Prophylactic):

    • Administer the first vaccination subcutaneously at the base of the tail or in the flank.

    • Repeat the vaccination two more times at 14-day intervals.

    • Two weeks after the final vaccination, challenge the mice by subcutaneously injecting a predetermined number of TUBO cells (e.g., 5 x 10^5 cells) into the flank.

  • Vaccination Procedure (Therapeutic):

    • Inject mice with TUBO cells as described above.

    • Once tumors are palpable and have reached a certain size (e.g., 3-5 mm in diameter), begin the vaccination schedule as described for the prophylactic model.

  • Monitoring and Endpoints:

    • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

    • Assess immune responses by collecting blood or spleen samples for analysis of HER2-specific T cells (e.g., by ELISpot or flow cytometry).

    • Monitor animal health and body weight.

    • The primary endpoint is typically tumor growth delay or overall survival.

Visualizations

NelipepimutS_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_CTL Cytotoxic T Lymphocyte (CTL) cluster_Tumor HER2+ Tumor Cell This compound This compound MHC Class I MHC Class I This compound->MHC Class I Processed & Loaded Peptide-MHC Complex Peptide-MHC Complex TCR TCR Peptide-MHC Complex->TCR Presents Antigen Activated CTL Activated CTL TCR->Activated CTL Recognition & Activation Tumor Cell Tumor Cell Activated CTL->Tumor Cell Recognizes & Binds Apoptosis Apoptosis Tumor Cell->Apoptosis Induces Lysis GM-CSF GM-CSF Antigen Presenting Cell (APC) Antigen Presenting Cell (APC) GM-CSF->Antigen Presenting Cell (APC) Enhances APC function

Caption: Mechanism of action of this compound with GM-CSF adjuvant.

Experimental_Workflow cluster_Prophylactic Prophylactic Model cluster_Therapeutic Therapeutic Model P_Vac1 Vaccination 1 P_Vac2 Vaccination 2 P_Vac1->P_Vac2 P_Vac3 Vaccination 3 P_Vac2->P_Vac3 P_Tumor Tumor Challenge P_Vac3->P_Tumor P_Monitor Monitor Tumor Growth & Survival P_Tumor->P_Monitor T_Tumor Tumor Challenge T_Vac1 Vaccination 1 T_Tumor->T_Vac1 T_Vac2 Vaccination 2 T_Vac1->T_Vac2 T_Vac3 Vaccination 3 T_Vac2->T_Vac3 T_Monitor Monitor Tumor Growth & Survival T_Vac3->T_Monitor start

Caption: Experimental workflow for prophylactic and therapeutic this compound studies.

References

Managing and interpreting injection site reactions to Nelipepimut-S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing and interpreting injection site reactions (ISRs) observed during preclinical and clinical research involving Nelipepimut-S (NP-S).

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound (also known as E75) is a peptide vaccine derived from the human epidermal growth factor receptor 2 (HER2) protein.[1][2] It is designed to stimulate the patient's immune system to recognize and attack cancer cells that express HER2.[2] NP-S is a peptide fragment of the HER2 protein that binds to Human Leukocyte Antigen (HLA)-A2 and HLA-A3 molecules on antigen-presenting cells (APCs). This binding allows for the stimulation of cytotoxic T lymphocytes (CTLs) which can then identify and destroy HER2-expressing tumor cells.[3] The vaccine is typically administered with granulocyte-macrophage colony-stimulating factor (GM-CSF) as an adjuvant to enhance the immune response.[4] GM-CSF helps to induce the proliferation, maturation, and migration of dendritic cells, which are crucial for augmenting the antigen presentation to CTLs.

2. What are the common injection site reactions associated with this compound?

Injection site reactions are common with this compound and are generally considered to be a sign of the desired local immune activation. The most frequently reported ISRs in clinical trials include:

  • Erythema (redness)

  • Induration (hardening or swelling)

  • Pruritus (itching)

These reactions are typically mild to moderate in severity and resolve within a few days. The majority of adverse events in clinical trials have been reported as grade 1. It is important to note that the toxicities, including ISRs, are largely attributed to the GM-CSF adjuvant.

3. What is the clinical significance of an injection site reaction?

The development of an ISR is often interpreted as a positive indicator of an active immune response to the vaccine. The local inflammation at the injection site is a result of the recruitment and activation of immune cells, which is a necessary step in the generation of a systemic, antigen-specific anti-tumor response. Some studies suggest a correlation between the inflammatory response at the vaccine site and a better clinical outcome.

4. When should I be concerned about an injection site reaction?

While most ISRs are mild and self-limiting, researchers should be vigilant for signs of more severe reactions, which are rare. Reasons for concern include:

  • Severe pain, swelling, or redness that significantly interferes with daily activities.

  • Signs of infection, such as pus, increasing warmth, or fever.

  • Necrosis or ulceration at the injection site.

  • Systemic symptoms like fever, chills, or anaphylaxis (a severe, life-threatening allergic reaction).

Any severe or unexpected adverse event should be documented and reported according to the clinical trial protocol and institutional guidelines.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Mild to Moderate ISR (Erythema, Induration, Pruritus) Expected inflammatory response to the vaccine and/or GM-CSF adjuvant.- Document the size and characteristics of the reaction. - Apply a cold compress to the area to reduce swelling and discomfort. - Consider over-the-counter analgesics for pain or antihistamines for itching, if permitted by the study protocol.
Severe ISR (Extensive redness/swelling, significant pain) Heightened inflammatory response.- Immediately report to the principal investigator and medical monitor. - Grade the reaction according to the protocol-specified scale (e.g., FDA Toxicity Grading Scale). - Consider holding the next dose until the reaction resolves. - Rule out infection.
Suspected Infection at Injection Site Bacterial contamination during injection.- Assess for signs of infection (purulent discharge, fever). - Aseptically obtain a culture from the site if drainage is present. - Notify the medical monitor immediately. Treatment with antibiotics may be necessary.
No Observable ISR Individual variation in immune response.- This does not necessarily indicate a lack of immune response. - Continue to monitor for systemic immune responses as per the study protocol (e.g., T-cell assays).

Data on Injection Site Reactions

The following table summarizes the incidence of common injection site reactions from a Phase III clinical trial of this compound.

Adverse Event Incidence in this compound + GM-CSF Arm
Erythema84.3%
Induration55.8%
Pruritus54.9%

Experimental Protocols

Grading of Injection Site Reactions

The severity of ISRs should be graded systematically. The FDA's Toxicity Grading Scale for Healthy Adult and Adolescent Volunteers Enrolled in Preventive Vaccine Clinical Trials is a valuable resource. A simplified, adapted version for ISRs is presented below.

Grade Erythema/Induration Pain Impact on Daily Activity
1 (Mild) 2-3 cm in diameterMild, does not interfere with activityNone
2 (Moderate) >3-5 cm in diameterModerate, interferes with activitySome limitation of instrumental ADL*
3 (Severe) >5 cm in diameterSevere, prevents daily activityLimiting self-care ADL**
4 (Life-threatening) Necrosis or ulceration--

* Instrumental Activities of Daily Living (e.g., shopping, housekeeping) ** Self-Care Activities of Daily Living (e.g., bathing, dressing)

Immunological Analysis of Injection Site Biopsies

Objective: To characterize the immune cell infiltrate and cytokine profile at the site of this compound injection.

Methodology:

  • Biopsy: Obtain a 4-6 mm punch biopsy from the injection site at a predetermined time point (e.g., 24-48 hours post-injection) under local anesthesia.

  • Tissue Processing:

    • Divide the biopsy. One half is fixed in 10% neutral buffered formalin for histopathology.

    • Place the other half in RPMI-1640 medium on ice for immune cell isolation.

  • Immune Cell Isolation:

    • Mechanically dissociate the tissue and digest with an enzyme cocktail (e.g., collagenase D and DNase I).

    • Filter the cell suspension through a 70-µm cell strainer.

    • Wash and resuspend the cells in an appropriate buffer.

  • Flow Cytometry:

    • Stain the isolated cells with a panel of fluorescently labeled antibodies to identify and quantify immune cell subsets (e.g., CD3+, CD4+, CD8+ T cells; CD11c+ dendritic cells; CD68+ macrophages; CD19+ B cells; CD56+ NK cells).

    • Analyze the samples on a flow cytometer.

  • Cytokine Analysis:

    • Homogenize a portion of the biopsy tissue in a lysis buffer.

    • Measure cytokine levels (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) in the tissue homogenate using a multiplex immunoassay (e.g., Luminex) or ELISA.

Histopathological Evaluation of Injection Site Biopsies

Objective: To examine the microscopic features of the tissue response to this compound.

Methodology:

  • Tissue Processing:

    • Process the formalin-fixed biopsy tissue through graded alcohols and xylene.

    • Embed the tissue in paraffin.

  • Staining:

    • Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology.

    • Perform immunohistochemical (IHC) staining for specific cell markers (e.g., CD4, CD8, CD68) to further characterize the cellular infiltrate.

  • Microscopic Examination:

    • A pathologist should examine the slides for:

      • Nature and density of the inflammatory infiltrate (e.g., perivascular, diffuse).

      • Predominant cell types (lymphocytes, macrophages, eosinophils, neutrophils).

      • Presence of edema, vascular changes, or tissue damage.

      • Characteristic features associated with GM-CSF, such as an increase in the number and size of dermal macrophages.

Visualizations

cluster_0 This compound Vaccination cluster_1 Local Immune Response at Injection Site cluster_2 Systemic Anti-Tumor Immunity NPS This compound (Peptide) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) NPS->APC Uptake & Presentation GMCSF GM-CSF (Adjuvant) GMCSF->APC Maturation & Migration TCell_Activation T-Cell Activation & Proliferation APC->TCell_Activation Antigen Presentation Inflammation Local Inflammation (ISR: Erythema, Induration) TCell_Activation->Inflammation Cytokine Release CTL Cytotoxic T-Lymphocyte (CTL) TCell_Activation->CTL Differentiation TumorCell HER2+ Tumor Cell CTL->TumorCell Recognition TumorLysis Tumor Cell Lysis TumorCell->TumorLysis CTL-mediated Killing

Caption: this compound mechanism of action and induction of ISR.

Start Patient Receives This compound Injection Observe Observe for ISR (24-48 hours) Start->Observe Mild Mild/Moderate ISR Observe->Mild Present Severe Severe ISR or Signs of Infection Observe->Severe Present NoISR No ISR Observe->NoISR Absent Document Document & Grade Reaction Mild->Document Report Report to PI/ Medical Monitor Severe->Report Assess Assess for Systemic Immune Response NoISR->Assess Symptomatic Symptomatic Treatment (e.g., Cold Compress) Document->Symptomatic End Continue Monitoring Symptomatic->End Report->End Assess->End

Caption: Workflow for managing injection site reactions.

References

Why did the Nelipepimut-S PRESENT phase III trial fail to meet its endpoint?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the Nelipepimut-S PRESENT (Prevention of Recurrence in Early-Stage, Node-Positive Breast Cancer with Low to Intermediate HER2 Expression with NeuVax Treatment) phase III clinical trial. It addresses the critical question of why the trial failed to meet its primary endpoint, offering detailed data, experimental protocols, and troubleshooting guidance for related research.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the this compound PRESENT phase III trial?

A1: The PRESENT trial was stopped early for futility based on a prespecified interim analysis. The analysis revealed no statistically significant difference in the primary endpoint of disease-free survival (DFS) between the this compound plus granulocyte-macrophage colony-stimulating factor (GM-CSF) arm and the placebo plus GM-CSF arm.[1][2]

Q2: What was the primary endpoint of the PRESENT trial?

A2: The primary endpoint was disease-free survival (DFS), defined as the time from randomization to the date of breast cancer recurrence, the diagnosis of a second primary cancer, or death from any cause.[1][3][4]

Q3: Were there any confounding factors that might have contributed to the trial's outcome?

A3: A significant confounding factor was the trial's protocol, which mandated annual imaging for all participants. This is not standard of care in the adjuvant setting for early-stage breast cancer. This led to the detection of a higher number of asymptomatic, imaging-detected "recurrences," particularly in the this compound arm, which may not have been clinically significant and contributed to the early termination of the trial. Biopsy confirmation of these imaging-detected recurrences was not required by the protocol.

Q4: What was the mechanism of action for this compound?

A4: this compound (also known as E75) is a peptide derived from the HER2 protein. When combined with the immune adjuvant GM-CSF, it is designed to stimulate a specific cytotoxic T-lymphocyte (CTL) response against HER2-expressing tumor cells.

Q5: Was this compound immunogenic in patients?

A5: Yes, previous phase I and II trials demonstrated that this compound was effective at inducing a HER2-specific immune response, as measured by delayed-type hypersensitivity (DTH) reactions and the presence of peptide-specific CTLs.

Q6: Were there any safety concerns with this compound in the PRESENT trial?

A6: No, the interim analysis of the PRESENT trial showed that this compound was well-tolerated, with an adverse event profile similar to that of the placebo group. The most common side effects were injection site reactions such as erythema, induration, and pruritus.

Troubleshooting Guides

Interpreting Vaccine Trial Results with Non-Standard Imaging Protocols
  • Issue: Unexpectedly high recurrence rates detected by imaging in the investigational arm of a cancer vaccine trial.

  • Troubleshooting Steps:

    • Review the imaging protocol: Determine if the frequency and modality of imaging deviate from the standard of care for the patient population.

    • Assess the nature of the detected lesions: Were the imaging findings clinically significant? Was biopsy confirmation required and performed?

    • Consider the possibility of pseudoprogression: In immunotherapy trials, an initial increase in the size of lesions due to immune cell infiltration can be misinterpreted as disease progression.

    • Analyze clinical outcomes: Evaluate if the imaging-detected recurrences translated into a detriment in overall survival or other clinical endpoints.

Challenges in Adjuvant Vaccine Trials for Low-Recurrence Risk Populations
  • Issue: Difficulty in demonstrating a statistically significant benefit of a vaccine in a patient population with a relatively good prognosis and low event rate.

  • Troubleshooting Steps:

    • Power calculations: Re-evaluate the statistical power of the study. A larger sample size or longer follow-up may be required to detect a significant difference in low-event settings.

    • Patient selection: Consider enriching the study population with patients at a higher risk of recurrence based on validated prognostic biomarkers.

    • Endpoint selection: Explore alternative endpoints that may be more sensitive to the effects of the vaccine, such as minimal residual disease (MRD) status or immunological response markers.

Data Presentation

Table 1: this compound PRESENT Phase III Trial Interim Analysis Results
ParameterThis compound + GM-CSF (n=376)Placebo + GM-CSF (n=382)
Median Follow-up16.8 months16.8 months
Disease-Free Survival (DFS) Events37 (9.8%)24 (6.3%)
P-value0.07
Hazard Ratio (HR)Not Reported
95% Confidence Interval (CI)Lower bound > 0.9 (Futility criterion met)

Data from the prespecified interim analysis that led to the termination of the trial.

Table 2: Patient Demographics and Baseline Characteristics (PRESENT Trial)
CharacteristicThis compound + GM-CSF (n=376)Placebo + GM-CSF (n=382)
Mean Age (years)51.851.8
Stage II Breast Cancer59.6%61.5%
Stage III Breast Cancer40.4%38.5%
Hormone Receptor Positive75.3%76.2%
HER2 IHC 1+57.4%58.9%
HER2 IHC 2+/FISH-42.6%41.1%

Data adapted from the publication of the interim analysis results.

Experimental Protocols

Delayed-Type Hypersensitivity (DTH) Skin Test

The DTH skin test is an in vivo method to assess cell-mediated immunity.

  • Sensitization Phase: Patients are immunized with the specific antigen (e.g., this compound) as part of the vaccination protocol.

  • Challenge Phase:

    • After a defined period following sensitization (e.g., after the primary vaccination series), a small, sterile dose of the antigen (this compound) is injected intradermally into the forearm.

    • A negative control (e.g., sterile saline) is injected at a separate site on the same arm.

    • The injection sites are marked.

  • Measurement:

    • After 48-72 hours, the injection sites are examined for induration (hardening) and erythema (redness).

    • The diameter of induration is measured in millimeters using a caliper.

    • A positive DTH response, indicative of a cell-mediated immune response to the antigen, is defined by a prespecified size of induration at the antigen injection site compared to the negative control.

Cytotoxic T-Lymphocyte (CTL) Assay (Chromium-51 Release Assay)

This in vitro assay measures the ability of a patient's T cells to kill target cells expressing the specific antigen.

  • Effector Cell Preparation:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from the patient's blood.

    • CTLs specific for the this compound peptide are expanded in vitro.

  • Target Cell Preparation:

    • A target cell line that expresses the appropriate HLA molecule and can be pulsed with the this compound peptide is used (e.g., T2 cells).

    • Target cells are labeled with radioactive Chromium-51 (⁵¹Cr).

    • The labeled target cells are then pulsed with the this compound peptide.

  • Co-culture and Measurement:

    • The patient's CTLs (effector cells) are co-cultured with the ⁵¹Cr-labeled, peptide-pulsed target cells at various effector-to-target ratios in a 96-well plate.

    • Controls include target cells with no effector cells (spontaneous release) and target cells with a detergent to induce maximal lysis (maximum release).

    • After a 4-hour incubation, the supernatant from each well is collected.

    • The amount of ⁵¹Cr released into the supernatant, which is proportional to the number of target cells killed by the CTLs, is measured using a gamma counter.

  • Calculation:

    • The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

PRESENT_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Schedule cluster_followup Follow-up & Endpoint Assessment p1 Early-Stage, Node-Positive HER2 Low-Expressing Breast Cancer Patients r1 This compound (1000 µg) + GM-CSF (250 µg) p1->r1 Arm 1 r2 Placebo + GM-CSF (250 µg) p1->r2 Arm 2 t1 Monthly Injections (6 months) r1->t1 r2->t1 t2 Booster Injections (Every 6 months for 3 years) t1->t2 f1 Annual Imaging t2->f1 f2 Clinical Assessment t2->f2 endpoint Primary Endpoint: Disease-Free Survival (DFS) f1->endpoint f2->endpoint

Caption: Workflow of the this compound PRESENT Phase III Clinical Trial.

Nelipepimut_S_Signaling_Pathway cluster_vaccination Vaccination cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Activation cluster_tumor Tumor Cell Killing vaccine This compound (E75 peptide) + GM-CSF apc Antigen Presenting Cell (e.g., Dendritic Cell) vaccine->apc Uptake & Processing mhc MHC Class I Molecule apc->mhc Peptide Presentation tcr T-Cell Receptor (TCR) mhc->tcr Recognition ctl Cytotoxic T-Lymphocyte (CTL) tcr->ctl Activation & Proliferation tumor_cell HER2-Expressing Tumor Cell ctl->tumor_cell Recognition & Binding lysis Tumor Cell Lysis tumor_cell->lysis Induction of Apoptosis

Caption: Mechanism of action of the this compound vaccine.

References

Technical Support Center: Improving the Predictive Value of Immunological Assays for Nelipepimut-S Clinical Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the immunological monitoring of Nelipepimut-S (NeuVax™) clinical response.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound, also known as E75, is an immunogenic peptide derived from the extracellular domain of the HER2/neu protein, which is often overexpressed in cancers such as breast cancer.[1][] It is a human leukocyte antigen (HLA)-A2/A3-restricted peptide vaccine.[3] The vaccine, often administered with the immunoadjuvant granulocyte-macrophage colony-stimulating factor (GM-CSF), is designed to stimulate a specific immune response against HER2-expressing cancer cells.[][4] The primary mechanism involves this compound binding to HLA-A2 or HLA-A3 molecules on antigen-presenting cells (APCs), which then activates CD8+ cytotoxic T-lymphocytes (CTLs). These activated CTLs can recognize and destroy cancer cells that express the HER2 protein.

Q2: Why is GM-CSF used as an adjuvant with this compound? A2: GM-CSF is used as an immunoadjuvant to enhance the immune response to the this compound peptide. It is known to induce the proliferation, maturation, and migration of dendritic cells (DCs), which are potent APCs. By augmenting antigen presentation to CTLs, GM-CSF helps to increase the this compound-specific immunity. However, it's important to note that the dose of GM-CSF can be critical, as some studies suggest high doses might have suppressive effects, potentially through the expansion of myeloid-derived suppressor cells.

Q3: What are the primary immunological assays used to measure the response to this compound? A3: The main immunological assays used in clinical trials to measure the response to this compound include:

  • Delayed-Type Hypersensitivity (DTH) reaction: An in vivo skin test to measure the recall response to the E75 peptide.

  • HLA-A2:IgG Dimer or MHC Dextramer® Assays: These are flow cytometry-based methods used to directly quantify the frequency of this compound-specific CD8+ T-cells in peripheral blood.

  • Enzyme-Linked Immunospot (ELISpot) Assay: A highly sensitive in vitro assay to quantify the number of cells secreting a specific cytokine (e.g., IFN-γ) in response to stimulation with the this compound peptide.

Q4: Is there a correlation between the measured immune response and clinical outcome? A4: Several studies have aimed to correlate immunological data with clinical response, with some promising findings. For example, in Phase I/II trials, patients who exhibited a robust in vitro immunological response, as measured by the HLA-A2:IgG dimer assay, had lower rates of clinical recurrence. Specifically, patients with a dimer index above the mean showed a trend towards improved disease-free survival. However, a larger Phase III trial was discontinued due to futility, indicating that while an immune response can be generated, its translation to a significant clinical benefit in a broader population remains complex.

Section 2: Immunological Assay Troubleshooting Guides

Flow Cytometry (Dimer/Dextramer Assays)
Question/Issue Potential Cause(s) Recommended Solution(s)
Q: Why am I seeing a weak or no signal for my this compound-specific T-cells? 1. Low frequency of specific T-cells: Antigen-specific T-cells can be very rare.1. Increase the number of cells acquired by the flow cytometer. Ensure you start with a sufficient number of PBMCs (e.g., 1-3 x 10^6).
2. Improper antibody/dextramer storage or handling: Reagents may have degraded due to incorrect temperature or light exposure.2. Ensure all reagents are stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
3. Suboptimal staining protocol: Incubation times or temperatures may be incorrect. Staining with CD8 antibodies simultaneously with MHC Dextramers can sometimes reduce signal intensity.3. Follow the recommended protocol precisely. For MHC I Dextramers, it is often recommended to stain with the Dextramer first, before adding CD3 and CD8 antibodies.
4. Poor sample quality: High percentage of dead cells in the PBMC sample can lead to non-specific binding and poor results.4. Always include a viability dye in your panel to exclude dead cells from the analysis. Handle cells gently during preparation.
Q: My background staining is too high, making it difficult to identify the positive population. 1. Non-specific antibody binding: Antibodies may be binding to Fc receptors on monocytes, B cells, or macrophages.1. Include an Fc blocking step in your protocol before adding antibodies or Dextramers.
2. Dead cells: Dead cells are "sticky" and can non-specifically bind antibodies and other reagents.2. Use a viability dye and gate on live cells. Ensure high-quality, viable PBMC samples.
3. Insufficient washing: Unbound reagents remaining in the sample can increase background noise.3. Ensure thorough washing steps are performed after staining, as per the protocol.
4. Incorrect compensation settings: Spectral overlap between fluorochromes can cause false positives.4. Use single-stain controls for each fluorochrome in your panel to set up proper compensation.
IFN-γ ELISpot Assay
Question/Issue Potential Cause(s) Recommended Solution(s)
Q: Why is the background high in my negative control wells? 1. Cell culture contamination: Bacterial or fungal contamination can non-specifically activate cells.1. Maintain strict aseptic technique. Run a "media only" negative control to check for contamination.
2. Improper plate washing: Residual reagents can cause background color development.2. Perform wash steps carefully and thoroughly. Ensure both sides of the membrane are washed after color development.
3. High cell density: Too many cells per well can lead to high background cytokine secretion.3. Optimize the number of cells per well. This may require titration.
4. Reagents containing serum: Human serum in the cell culture medium can sometimes contain cytokines that bind to capture antibodies.4. Use a serum-free medium or pre-screen serum batches for low background cytokine levels.
Q: I am seeing very few or no spots in my positive control or this compound stimulated wells. 1. Inactive cells: PBMCs may have low viability or may not have been handled properly.1. Ensure high cell viability (>95%) after thawing. Allow cells to rest after thawing before stimulation.
2. Ineffective peptide stimulation: The this compound peptide may have degraded or is being used at a suboptimal concentration.2. Store lyophilized peptides at -20°C and avoid multiple freeze-thaw cycles. Titrate the peptide concentration to find the optimal dose for stimulation (e.g., start with a range like 2-50 µg/mL).
3. Insufficient incubation time: Cells may not have had enough time to secrete detectable levels of cytokine.3. Ensure the incubation time is appropriate for the assay (typically 18-24 hours for IFN-γ ELISpot).
4. Problem with detection reagents: The detection antibody or enzyme conjugate may be inactive.4. Check the expiration dates of all reagents and ensure they have been stored correctly. Run a positive control (e.g., stimulation with PHA) to confirm assay functionality.
Q: The spots are fuzzy, poorly defined, or have formed a ring on the edge of the well. 1. Plate movement during incubation: Disturbing the plate can cause cells to move, resulting in "streaky" or poorly defined spots.1. Do not stack plates in the incubator and avoid moving or disturbing them during the incubation period.
2. Incorrect reagent/cell addition order: Adding cells before the stimulant can push them to the edge of the well.2. Add the stimulant (this compound peptide) or media control to the wells first, followed by the cell suspension.
3. Membrane damage: Solvents like Tween or high concentrations of DMSO can damage the PVDF membrane.3. Never use Tween in washing buffers for ELISpot. Keep the final DMSO concentration in the well below 0.5%.

Section 3: Key Experimental Protocols

Protocol 1: Quantification of this compound-Specific CD8+ T-cells using MHC Dextramer®-Based Flow Cytometry

This protocol is adapted from standard MHC Dextramer® staining procedures.

Materials:

  • Cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A2 positive patient

  • FACS Buffer (PBS + 1-5% FCS)

  • PE-conjugated HLA-A2/E75 (KIFGSLAFL) MHC Dextramer®

  • PE-conjugated Negative Control Dextramer®

  • Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD8)

  • Viability Dye (e.g., Fixable Viability Stain 780)

  • 96-well U-bottom plate or FACS tubes

Procedure:

  • Thaw cryopreserved PBMCs and resuspend 1-3 x 10^6 viable cells in 50 µL of FACS buffer.

  • Add the viability dye according to the manufacturer's instructions.

  • Centrifuge the MHC Dextramer® reagent at 10,000 x g for 1 minute to pellet any aggregates.

  • Add 10 µL of the HLA-A2/E75 Dextramer® reagent to the cell sample. In a separate tube, add 10 µL of the Negative Control Dextramer® to an equal number of cells.

  • Vortex briefly and incubate at room temperature in the dark for 10 minutes.

  • Add the titrated amounts of anti-CD3 and anti-CD8 antibodies.

  • Incubate at room temperature in the dark for 20 minutes.

  • Wash the cells twice by adding 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes, and removing the supernatant.

  • Resuspend the final cell pellet in 300 µL of FACS buffer.

  • Acquire the samples on a flow cytometer. For optimal results, acquire within 2 hours of staining.

  • Gating Strategy: First, gate on lymphocytes using FSC vs. SSC, then on single cells, and then on live cells (viability dye negative). From the live singlets, gate on CD3+ cells. From the CD3+ population, gate on CD8+ T-cells. Finally, within the CD8+ gate, quantify the percentage of Dextramer-positive cells and compare to the negative control.

Protocol 2: IFN-γ ELISpot Assay for this compound-Specific T-cell Response

This protocol is a general guide adapted from standard ELISpot procedures.

Materials:

  • 96-well PVDF ELISpot plate

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) conjugate

  • BCIP/NBT substrate

  • This compound (E75) peptide

  • Positive control (e.g., Phytohemagglutinin, PHA)

  • PBMCs from an HLA-A2 positive patient

  • Cell culture medium (e.g., RPMI-1640 + 10% FCS)

Procedure:

  • Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 1 minute, wash 5 times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Plating: The next day, wash the plate 5 times with sterile PBS to remove the capture antibody. Block the plate with culture medium for at least 30 minutes at 37°C.

  • Prepare cell suspensions and stimulants.

    • Negative Control: Medium only.

    • Positive Control: PHA (e.g., 5 µg/mL).

    • Test Wells: this compound peptide (e.g., 20 µg/mL).

  • Remove the blocking medium. Add 100 µL of the appropriate stimulant to the wells.

  • Add 100 µL of the PBMC suspension (e.g., 2-3 x 10^5 cells/well) to each well.

  • Incubate the plate at 37°C with 5% CO2 for 18-24 hours. Do not disturb the plate during incubation.

  • Detection: Wash the plate to remove cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add the Streptavidin-ALP conjugate. Incubate for 1 hour at room temperature.

  • Wash the plate thoroughly. Add the BCIP/NBT substrate and monitor for spot development (typically 5-20 minutes).

  • Stop the reaction by washing extensively with distilled water. Allow the plate to dry completely.

  • Count the spots using an automated ELISpot reader. A positive response is typically defined as the spot count in the peptide-stimulated well being significantly higher (e.g., >2-fold) than the negative control well.

Section 4: Summary of Clinical and Immunological Data

Table 1: Correlation of Immunological Response with Clinical Recurrence in Phase I/II Trials
Immunological MetricPatient CohortImmunological Response GroupNumber of PatientsRecurrence Ratep-valueReference
HLA-A2:IgG Dimer Assay (at 6 months post-vaccination)Vaccinated GroupDimer Index > Mean (0.63 mdi)303.3% (1/30)0.09
Dimer Index < Mean (0.63 mdi)5614.3% (8/56)
Change in Dimer Index (Baseline to Max)HER2 Under-expressing Vaccinated PatientsChange > Mean (1.08 mdi)263.8% (1/26)0.06
Change < Mean (1.08 mdi)3020.0% (6/30)
Table 2: Disease-Free Survival (DFS) in Phase I/II Trials (60-month follow-up)
Patient GroupDosingNumber of Patients5-Year DFSp-value (vs. Control)Reference
Vaccinated Group (Total) All doses10889.7%0.08
Control Group N/A7980.2%N/A
Vaccinated Group (Optimal Dose) 1000 µg E75 + 250 µg GM-CSFN/A (35% of total)94.6%0.05
Vaccinated Group (Suboptimal Dose) All other dosesN/A (65% of total)87.1%N/A

Section 5: Diagrams and Workflows

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Patient HLA-A2+ Patient (e.g., Breast Cancer) Sample Collect Peripheral Blood Patient->Sample PBMC Isolate PBMCs (Ficoll Gradient) Sample->PBMC Cryo Cryopreserve PBMCs PBMC->Cryo Thaw Thaw & Rest Cells Cryo->Thaw Assay Select Assay Thaw->Assay Stim Stimulate with This compound Peptide (for ELISpot) ELISpot IFN-γ ELISpot Assay Stim->ELISpot Stain Stain with MHC Dextramer & Antibodies (for Flow) Flow Flow Cytometry Stain->Flow Assay->Stim Functional Assay->Stain Enumeration Read Acquire Data (Reader / Cytometer) ELISpot->Read Flow->Read Analyze Data Analysis (Spot Count / % Positive Cells) Read->Analyze Correlate Correlate with Clinical Outcome Analyze->Correlate

Caption: Workflow for monitoring this compound immune response.

G cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling HER2 HER2 PI3K PI3K/Akt Pathway HER2->PI3K Dimerization MAPK RAS/MAPK Pathway HER2->MAPK HER3 HER3 HER3->PI3K HER3->MAPK Proliferation Cell Proliferation, Survival, Invasion PI3K->Proliferation MAPK->Proliferation CTL This compound Activated Cytotoxic T-Lymphocyte (CTL) CTL->HER2 Recognizes HER2+ Tumor Cell Lysis Tumor Cell Lysis CTL->Lysis Lysis->Proliferation INHIBITS APC Antigen Presenting Cell (APC) APC->CTL Antigen Presentation (on HLA-A2) NelipepimutS This compound (E75 Peptide) NelipepimutS->APC Uptake & Processing

Caption: HER2 signaling and CTL-mediated inhibition.

G Start Problem: Weak or No Signal in Assay CheckControls Are positive controls (PHA-ELISpot, Control Dextramer) working correctly? Start->CheckControls CheckCells Is cell viability >90%? Are cells handled gently? CheckControls->CheckCells Yes SystemIssue Troubleshoot core assay: - Check detection reagents - Review instrument settings - Check wash buffer prep CheckControls->SystemIssue No CheckPeptide Is this compound peptide stored correctly? Has concentration been titrated? CheckCells->CheckPeptide Yes CellIssue Optimize cell handling: - Use fresh, healthy PBMCs - Allow rest period post-thaw - Titrate cell number per well CheckCells->CellIssue No CheckReagents Are antibodies/dextramers within expiration and stored correctly? CheckPeptide->CheckReagents Yes PeptideIssue Optimize peptide stimulation: - Use fresh peptide aliquot - Test a range of concentrations - Check for peptide impurities CheckPeptide->PeptideIssue No ReagentIssue Replace reagents: - Order new antibodies/dextramers - Titrate new reagents before use CheckReagents->ReagentIssue No LowFrequency Consider biological reason: - Response may be very low/absent - Increase cells acquired/plated - Analyze at different time points CheckReagents->LowFrequency Yes

Caption: Troubleshooting flowchart for weak assay signals.

References

Validation & Comparative

A Comparative Guide to HER2-Targeted Peptide Vaccines: Nelipepimut-S, AE37, and GP2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The human epidermal growth factor receptor 2 (HER2) remains a critical target in breast cancer therapy. While monoclonal antibodies and antibody-drug conjugates have revolutionized the treatment of HER2-positive disease, the field of therapeutic cancer vaccines continues to explore novel avenues to harness the patient's own immune system to prevent disease recurrence. Among these, HER2-targeted peptide vaccines have shown promise. This guide provides an objective comparison of three prominent HER2-targeted peptide vaccines: Nelipepimut-S (E75, NeuVax), AE37, and GP2, with a focus on their performance, supporting experimental data, and methodologies.

At a Glance: Key Characteristics of HER2-Targeted Peptide Vaccines

FeatureThis compound (E75, NeuVax)AE37GP2
Peptide Origin Extracellular domain of HER2 (amino acids 369-377)[1]Intracellular domain of HER2 (amino acids 776-790), modified with Ii-Key[2]Transmembrane domain of HER2 (amino acids 654-662)[3]
Primary Immune Response CD8+ cytotoxic T-lymphocytes (CTLs)[3]CD4+ helper T-cells[3]CD8+ cytotoxic T-lymphocytes (CTLs)
HLA Restriction HLA-A2/A3HLA unrestricted (due to Ii-Key modification)HLA-A2
Adjuvant Granulocyte-macrophage colony-stimulating factor (GM-CSF)Granulocyte-macrophage colony-stimulating factor (GM-CSF)Granulocyte-macrophage colony-stimulating factor (GM-CSF)

Clinical Efficacy: A Comparative Look at Disease-Free Survival

Clinical trials have evaluated the efficacy of these vaccines in preventing breast cancer recurrence, with varying degrees of success. The following table summarizes key disease-free survival (DFS) data from published studies. It is important to note that direct cross-trial comparisons are challenging due to differences in patient populations, study designs, and follow-up durations.

VaccineTrial PhasePatient PopulationKey Disease-Free Survival (DFS) Results
This compound Phase I/IINode-positive and high-risk node-negative breast cancerAt 60 months, DFS was 89.7% in the vaccinated group vs. 80.2% in the control group (p=0.08). In optimally dosed patients, 5-year DFS was 94.6% vs. 87.1% in controls (p=0.05).
Phase III (PRESENT)Node-positive, HER2 low-expressing breast cancerTrial stopped for futility at interim analysis. No significant difference in DFS was observed between the this compound and placebo arms.
AE37 Phase IINode-positive and high-risk node-negative breast cancerNo significant difference in 5-year DFS in the overall intent-to-treat population. Subgroup analysis showed a trend towards benefit in patients with advanced stage, HER2 under-expression, and triple-negative breast cancer.
GP2 Phase IINode-positive and high-risk node-negative breast cancerNo significant difference in DFS in the overall population. In the HER2-positive subgroup, there was a trend toward improved DFS (p=0.052), with no recurrences in the vaccinated group. A 5-year DFS rate of 100% was reported in HER2/neu 3+ patients who completed the primary immunization series, compared to 89.4% in the placebo group (p=0.0338).

Immunological Response and Safety Profile

The immunogenicity of these vaccines is a critical determinant of their potential efficacy. The primary goal is to induce a robust and durable HER2-specific T-cell response.

VaccineImmunological Response HighlightsCommon Adverse Events (Grade 1-2)
This compound Induces HER2-specific CD8+ CTLs. Correlates with in vivo delayed-type hypersensitivity (DTH) reactions.Injection site reactions (erythema, induration, pruritus), fatigue, myalgia.
AE37 Elicits a strong CD4+ T-helper cell response. Booster inoculations enhance and sustain the immune response.Injection site reactions, flu-like symptoms, bone pain.
GP2 Generates HER2-specific CD8+ CTLs. Robust in vivo immune response measured by DTH.Injection site reactions, fatigue, headache, myalgias.

Mechanism of Action: Signaling Pathways

The fundamental mechanism of these peptide vaccines involves the presentation of HER2-derived epitopes to the immune system, leading to the activation of T-cells that can recognize and eliminate HER2-expressing tumor cells. The adjuvant, GM-CSF, plays a crucial role in enhancing this process by promoting the maturation and function of antigen-presenting cells (APCs), particularly dendritic cells.

Antigen Presentation and T-Cell Activation

MHC_Presentation APC_Surface_I APC Surface CD8_T_Cell CD8_T_Cell APC_Surface_I->CD8_T_Cell TCR Recognition APC_Surface_II APC Surface CD4_T_Cell CD4_T_Cell APC_Surface_II->CD4_T_Cell TCR Recognition Tumor_Cell_Lysis Tumor Cell Lysis CD8_T_Cell->Tumor_Cell_Lysis Induces CD4_T_Cell->CD8_T_Cell Helps activate B_Cell_Activation B-Cell Activation (Antibody Production) CD4_T_Cell->B_Cell_Activation Helps activate Peptide_I Peptide_I Peptide_II Peptide_II

Role of GM-CSF Adjuvant

GMCSF_Pathway cluster_outcomes Cellular Outcomes GMCSF GM-CSF GMCSF_R GM-CSF Receptor GMCSF->GMCSF_R Binds to JAK_STAT JAK/STAT Pathway GMCSF_R->JAK_STAT MAPK MAPK Pathway GMCSF_R->MAPK PI3K PI3K/AKT Pathway GMCSF_R->PI3K NFkB NF-κB Pathway GMCSF_R->NFkB Differentiation Differentiation JAK_STAT->Differentiation Proliferation Proliferation MAPK->Proliferation Survival Survival PI3K->Survival Maturation Maturation & Antigen Presentation NFkB->Maturation

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of research findings. Below are summaries of the methodologies used to assess the immunological and clinical responses to these vaccines.

Vaccine Administration
VaccineDosage and AdministrationSchedule
This compound 1000 µg of this compound peptide mixed with 250 µg of GM-CSF, administered as an intradermal injection.Primary series: One injection monthly for 6 months. Booster series: One injection every 6 months.
AE37 500 µg of AE37 peptide mixed with 125 µg of GM-CSF, administered as an intradermal injection. In some trials, 1000 µg of AE37 was used.Primary series: One injection monthly for 6 months. Booster series: One injection every 6 months for a total of 4 boosters.
GP2 500 µg of GP2 peptide mixed with 125 µg of GM-CSF, administered as an intradermal injection.Primary series: One injection monthly for 6 months. Booster series: One injection every 6 months.
Immunological Assays

Assay_Workflow cluster_ELISPOT IFN-γ ELISPOT Assay cluster_CTL CTL Assay (51Cr-release) cluster_DTH DTH Measurement Blood_Draw Patient Blood Draw (Collect PBMCs) PBMC_Culture Culture PBMCs with HER2 Peptide Blood_Draw->PBMC_Culture Effector_Cells Generate effector T-cells (from PBMCs) Blood_Draw->Effector_Cells DTH_Injection Intradermal Injection of Peptide (DTH) Induration_Measurement Measure induration/ erythema at 48-72h DTH_Injection->Induration_Measurement Incubation Incubate cells on plate PBMC_Culture->Incubation Plate_Coating Coat plate with anti-IFN-γ antibody Plate_Coating->PBMC_Culture Detection Add detection antibody and substrate Incubation->Detection Spot_Counting Count IFN-γ spots Detection->Spot_Counting Co_culture Co-culture effector and target cells Effector_Cells->Co_culture Target_Cells Prepare target cells (HER2-expressing, 51Cr-labeled) Target_Cells->Co_culture Cr_Release Measure 51Cr release (cell lysis) Co_culture->Cr_Release

1. IFN-γ ELISPOT Assay:

  • Objective: To quantify the number of HER2 peptide-specific T-cells that secrete interferon-gamma (IFN-γ) upon stimulation.

  • General Protocol:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.

    • ELISPOT plates are coated with an anti-IFN-γ capture antibody.

    • PBMCs are added to the wells and stimulated with the specific HER2 peptide (e.g., this compound, AE36, or GP2) for 18-24 hours. Control wells include PBMCs with no peptide and PBMCs with a mitogen (positive control).

    • After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added.

    • A streptavidin-enzyme conjugate is added, followed by a substrate that forms a colored spot at the site of IFN-γ secretion.

    • The spots are counted, with each spot representing a single IFN-γ-secreting cell. A positive response is typically defined as a spot count significantly higher than the negative control.

2. Delayed-Type Hypersensitivity (DTH) Reaction:

  • Objective: To assess the in vivo cell-mediated immune response to the vaccine peptide.

  • General Protocol:

    • A small, standardized dose of the HER2 peptide (without GM-CSF) is injected intradermally.

    • After 48-72 hours, the injection site is examined for induration (hardening) and erythema (redness).

    • The diameter of the induration is measured in two perpendicular directions, and the mean diameter is recorded.

    • A positive DTH response indicates a memory T-cell response to the peptide.

3. Cytotoxic T-Lymphocyte (CTL) Assay (e.g., 51Cr-release assay):

  • Objective: To measure the ability of vaccine-induced CTLs to kill HER2-expressing target cells.

  • General Protocol:

    • Effector cells (CTLs) are generated by stimulating patient PBMCs with the specific HER2 peptide in vitro.

    • Target cells (e.g., a HER2-expressing tumor cell line) are labeled with radioactive chromium-51 (51Cr).

    • The labeled target cells are incubated with the effector cells at various effector-to-target ratios.

    • During incubation, CTLs that recognize the HER2 peptide on the target cells will lyse them, releasing 51Cr into the supernatant.

    • The amount of 51Cr in the supernatant is measured, which is proportional to the percentage of target cells killed by the CTLs.

Conclusion

This compound, AE37, and GP2 represent distinct strategies in the development of HER2-targeted peptide vaccines. This compound and GP2 aim to induce a CD8+ CTL response, while AE37 focuses on generating a CD4+ T-helper response. While early phase trials showed promising immunogenicity and some clinical benefit for all three vaccines, the Phase III trial for this compound was unfortunately halted for futility, highlighting the challenges in translating immunological responses into clinical endpoints. AE37 and GP2 have shown potential in specific patient subgroups, and further clinical investigation is ongoing. The choice of peptide, the type of immune response elicited, and the patient population are all critical factors that will continue to shape the future of HER2-targeted cancer vaccines. This guide provides a comparative framework for researchers and drug development professionals to understand the nuances of these vaccine candidates and inform future research directions in this important field of cancer immunotherapy.

References

A Head-to-Head Comparison of Nelipepimut-S and Dendritic Cell Vaccines in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct immunotherapy approaches against cancer: the peptide vaccine Nelipepimut-S and the personalized cellular therapy of dendritic cell (DC) vaccines. This analysis is based on available clinical trial data and experimental methodologies.

This compound (NeuVax™), a synthetic peptide vaccine, targets the HER2 protein, which is overexpressed in a variety of cancers, including breast cancer.[1][2] In contrast, dendritic cell vaccines represent a broader, more personalized immunotherapeutic strategy. This approach involves isolating a patient's own dendritic cells, loading them with tumor-specific antigens, and reinfusing them to orchestrate a targeted anti-tumor immune response.[3][4][5]

Mechanism of Action

This compound is a nine-amino-acid peptide (E75) derived from the extracellular domain of the HER2 protein. It is designed to be administered with an adjuvant, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), to enhance the immune response. The vaccine works by stimulating CD8+ cytotoxic T lymphocytes (CTLs) to recognize and eliminate cancer cells that express the HER2 protein.

Dendritic cell vaccines, on the other hand, leverage the natural function of dendritic cells as the most potent antigen-presenting cells of the immune system. The process typically involves leukapheresis to collect a patient's monocytes, which are then differentiated into dendritic cells in vitro. These dendritic cells are subsequently "educated" or "pulsed" with tumor-associated antigens, which can be derived from tumor lysate, specific peptides, or mRNA from the patient's own tumor. Once matured and activated, these antigen-loaded dendritic cells are administered back to the patient, where they migrate to the lymph nodes to prime naive T cells, initiating a robust and specific anti-tumor immune attack.

Clinical Efficacy and Trial Outcomes

The clinical development of this compound has faced significant setbacks. While early phase I and II trials suggested that the vaccine was safe, could stimulate an immune response, and potentially reduce disease recurrence in high-risk breast cancer patients, these promising results were not replicated in a large-scale Phase III trial. The PRESENT (Prevention of Recurrence in Early-Stage, Node-Positive Breast Cancer with Low to Intermediate HER2 Expression with NeuVax Treatment) trial was stopped in 2016 due to futility after an interim analysis showed no significant difference in disease-free survival between the this compound and placebo groups.

Clinical trials for dendritic cell vaccines have shown varied but often promising results across different cancer types. Due to the personalized nature of this therapy, trial designs and outcomes can be highly specific to the cancer type, the antigens used, and the patient population. For instance, some studies in breast cancer have demonstrated that dendritic cell vaccines can induce tumor-specific immune responses and, in some cases, lead to stable disease. The NATASHA (Neoadjuvant Trial of HER2-Pulsed Dendritic Cell Vaccine and Trastuzumab/Pertuzumab in HER2+ Breast Cancer) trial is an ongoing Phase II study evaluating a HER2-pulsed dendritic cell vaccine in patients with HER2-positive breast cancer. Preliminary findings have suggested that the vaccine alone may initiate tumor regression even before the administration of chemotherapy.

Data Presentation

Table 1: Comparison of this compound and Dendritic Cell Vaccines

FeatureThis compound (NeuVax™)Dendritic Cell Vaccines
Vaccine Type Peptide VaccineCellular Immunotherapy
Antigen Source Synthetic HER2 peptide (E75)Patient-specific tumor antigens (lysate, peptides, mRNA)
Target Population HER2-expressing cancers (primarily studied in breast cancer)Broad applicability to various cancer types
Personalization Off-the-shelf, HLA-restrictedHighly personalized to the individual patient's tumor
Manufacturing Standardized chemical synthesisComplex, multi-step ex vivo cell culture process
Adjuvant Typically administered with GM-CSFMaturation cocktails (e.g., cytokines, TLR ligands) are part of the manufacturing process
Key Clinical Trial Phase III PRESENT trial (stopped for futility)Various Phase I/II trials (e.g., NATASHA trial) with ongoing research

Table 2: Selected Clinical Trial Data

Trial IdentifierVaccinePhaseIndicationKey Findings
PRESENT (NCT01479244)This compoundIIIEarly-stage, node-positive breast cancer (low-intermediate HER2)Halted for futility; no significant improvement in disease-free survival compared to placebo.
NCT02636582This compoundIIDuctal Carcinoma In Situ (DCIS)Safe and well-tolerated; induced a sustained antigen-specific T-cell response.
NATASHA (NCT number not consistently available in initial searches)HER2-pulsed Dendritic Cell VaccineIIHER2-positive breast cancerOngoing; preliminary imaging suggests potential for tumor regression with the vaccine alone.

Experimental Protocols

This compound (PRESENT Trial Protocol Summary)

The Phase III PRESENT trial was a multicenter, randomized, double-blind, controlled study.

  • Patient Population: 758 women with early-stage, node-positive breast cancer with low-to-intermediate HER2 expression (HER2 1+ or 2+).

  • Randomization: Patients were randomized 1:1 to receive either this compound plus GM-CSF or a placebo plus GM-CSF.

  • Vaccination Schedule: The treatment regimen consisted of six consecutive monthly inoculations, followed by booster shots every six months for a total of 36 months.

  • Primary Endpoint: The primary outcome measured was disease-free survival.

Dendritic Cell Vaccine Production (General Workflow)

The production of autologous dendritic cell vaccines is a more complex, multi-step process.

  • Leukapheresis: A patient's peripheral blood mononuclear cells (PBMCs) are collected via leukapheresis.

  • Monocyte Isolation: Monocytes are isolated from the collected PBMCs.

  • Differentiation: The isolated monocytes are cultured in the presence of cytokines, such as GM-CSF and Interleukin-4 (IL-4), to differentiate them into immature dendritic cells.

  • Antigen Loading: The immature dendritic cells are then loaded with tumor-associated antigens. This can be achieved by pulsing them with tumor lysate, specific synthetic peptides, or by electroporating them with tumor-derived mRNA.

  • Maturation: The antigen-loaded dendritic cells are then matured using a cocktail of cytokines and/or Toll-like receptor (TLR) ligands to enhance their antigen-presenting capabilities.

  • Administration: The final, mature, antigen-presenting dendritic cells constitute the vaccine, which is then injected back into the patient, typically intradermally or subcutaneously.

Visualizations

Nelipepimut_S_Signaling_Pathway cluster_0 Vaccine Administration cluster_1 Antigen Presentation cluster_2 T-Cell Activation cluster_3 Tumor Cell Killing This compound (E75 peptide) This compound (E75 peptide) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) This compound (E75 peptide)->APC Uptake GM-CSF (Adjuvant) GM-CSF (Adjuvant) GM-CSF (Adjuvant)->APC Stimulation MHC_I MHC Class I APC->MHC_I Processes & Presents E75 TCR T-Cell Receptor MHC_I->TCR Binding CTL Cytotoxic T Lymphocyte (CTL) Tumor_Cell HER2+ Tumor Cell CTL->Tumor_Cell Recognition & Lysis TCR->CTL Activation & Proliferation

This compound Mechanism of Action

Dendritic_Cell_Vaccine_Workflow cluster_0 Patient cluster_1 Ex Vivo Vaccine Preparation cluster_2 Vaccination and Immune Response Patient Cancer Patient Leukapheresis 1. Leukapheresis Patient->Leukapheresis Monocytes 2. Isolate Monocytes Leukapheresis->Monocytes Immature_DC 3. Differentiate to Immature DCs (GM-CSF, IL-4) Monocytes->Immature_DC Antigen_Loading 4. Load with Tumor Antigens (e.g., Lysate, Peptides, mRNA) Immature_DC->Antigen_Loading Mature_DC 5. Mature DCs (e.g., Cytokine Cocktail) Antigen_Loading->Mature_DC Vaccination 6. Re-infuse Mature DCs (Vaccine) Mature_DC->Vaccination Vaccination->Patient Lymph_Node Migration to Lymph Node Vaccination->Lymph_Node T_Cell_Priming T-Cell Priming & Activation Lymph_Node->T_Cell_Priming Tumor_Attack Systemic Anti-Tumor Immune Response T_Cell_Priming->Tumor_Attack

Dendritic Cell Vaccine Production Workflow

Conclusion

References

Reproducibility of Nelipepimut-S Immunogenicity Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of immunogenicity data from various clinical studies of Nelipepimut-S, a peptide vaccine designed to stimulate an immune response against HER2-expressing cancer cells. The focus is on the reproducibility of the immunogenicity assays across different laboratory settings, a critical factor for the consistent evaluation of vaccine efficacy in clinical trials. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and immunotherapy.

This compound, also known as E75, is a peptide derived from the HER2 protein. It is designed to be presented by HLA-A2 and HLA-A3 molecules on antigen-presenting cells (APCs) to stimulate CD8+ cytotoxic T-lymphocytes (CTLs)[1][2]. These CTLs can then recognize and eliminate HER2-expressing tumor cells. The immunogenicity of this compound has been evaluated in multiple clinical trials, primarily in breast cancer patients. A critical aspect of these trials is the reliable measurement of the induced immune response. This guide summarizes the quantitative immunogenicity data, details the experimental protocols used, and discusses the measures taken to ensure the reproducibility of these assays.

Comparative Immunogenicity Data

The immunogenicity of this compound has been consistently demonstrated across several clinical trials. The primary methods for assessing the cell-mediated immune response include the Delayed-Type Hypersensitivity (DTH) test, ELISpot assays, and dextramer-based flow cytometry. While direct cross-laboratory comparison studies for this compound are not publicly available, the consistent observation of immune responses across different studies suggests a degree of reproducibility.

Clinical TrialAssay TypeVaccinated Group ResponseControl Group ResponseKey Findings & Reference
Phase I/II (Breast Cancer)DTHAverage induration of 13.7 ± 1.2 mmAverage induration of 1.7 ± 0.4 mmSignificant in vivo immune response to this compound.[3]
Phase I/II (Breast Cancer)Dimer AssayStatistically significant increase in E75-specific CTLs post-vaccinationNot reportedThe vaccine is capable of stimulating a specific CTL response.[4]
Phase II (DCIS)Dextramer Assay11-fold increase in NPS-specific CTLs (0.01% to 0.11%)2.25-fold increase in NPS-specific CTLs (0.04% to 0.09%)Numerically higher, but not statistically significant, increase in CTLs with this compound + GM-CSF compared to GM-CSF alone.[5]
Phase I (Advanced Cancers)ELISpotImmune response observedNot applicableThis compound demonstrated immunogenicity in patients with advanced disease.
Phase III (PRESENT Trial)DTH, Dimer AssayHER2-specific immunity developed in the majority of patients.Not specifiedConfirmed the immunogenicity of the vaccine in a large, randomized setting.

Note: The quantitative data presented is a summary from individual studies. Direct statistical comparison across trials is not feasible due to variations in study design and patient populations.

Experimental Protocols and Assay Reproducibility

The reproducibility of immunogenicity assays is paramount for the reliable interpretation of clinical trial results. Efforts to standardize and validate these complex biological assays are ongoing in the field of cancer immunotherapy.

Delayed-Type Hypersensitivity (DTH) Reaction

The DTH reaction is an in vivo measure of cell-mediated immunity. While a simple and valuable tool, its reproducibility can be influenced by the method of administration and measurement.

Detailed Methodology:

  • Antigen Administration: 100 µg of this compound peptide without GM-CSF is injected intradermally.

  • Measurement: The diameter of induration (hardening) and erythema (redness) at the injection site is measured, typically 48-72 hours after injection. The ballpoint pen method is a sensitive technique for outlining the area of induration.

  • Control: A saline injection is used as a negative control.

Reproducibility Considerations:

Standardization of the injection technique, the volume of injectate, and the method of reading the reaction are crucial for minimizing inter-observer variability. The use of standardized operating procedures (SOPs) and trained personnel is essential for ensuring consistency across different clinical sites and studies.

ELISpot (Enzyme-Linked Immunospot) Assay

The ELISpot assay is a highly sensitive in vitro method for quantifying the frequency of cytokine-secreting T cells at the single-cell level. It is a commonly used tool in vaccine trials to measure antigen-specific T cell responses.

Detailed Methodology:

  • Plate Coating: 96-well plates with a PVDF membrane are coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) from the patient are plated in the wells.

  • Stimulation: Cells are stimulated with the this compound peptide. A negative control (no peptide) and a positive control (a mitogen like PHA) are included.

  • Incubation: The plate is incubated to allow cytokine secretion and capture.

  • Detection: A biotinylated detection antibody for the cytokine is added, followed by a streptavidin-enzyme conjugate.

  • Spot Development: A substrate is added that precipitates, forming a colored spot where a cytokine-secreting cell was located.

  • Analysis: The spots are counted using an automated ELISpot reader.

Reproducibility Considerations:

The Cancer Vaccine Consortium (CVC) has conducted large-scale international ELISpot proficiency panels to address inter-laboratory variability. Their findings and recommendations for harmonization include:

  • Standardized SOPs: For cell handling, counting, and plating.

  • Validated Reagents: Use of pre-tested serum and antibodies.

  • Harmonized Plate Reading: Including human auditing of automated counts.

  • Personnel Training: Ensuring operators are certified according to laboratory SOPs.

Adherence to these guidelines is critical for ensuring that ELISpot data is comparable across different laboratories.

Dextramer-Based Flow Cytometry

MHC-Dextramer reagents are fluorescently labeled multimers of MHC-peptide complexes that can be used to directly detect and quantify antigen-specific T cells by flow cytometry. This method offers high specificity and the ability to phenotype the responding T cells.

Detailed Methodology:

  • Cell Preparation: PBMCs are isolated from patient blood samples.

  • Staining: The cells are incubated with a cocktail of antibodies, including fluorescently labeled antibodies against CD8 and other cell surface markers, as well as the PE- or APC-labeled this compound/HLA-A2 Dextramer. A negative control dextramer with an irrelevant peptide is also used.

  • Washing: The cells are washed to remove unbound antibodies and dextramers.

  • Acquisition: The stained cells are analyzed on a flow cytometer.

  • Data Analysis: The percentage of CD8+ T cells that bind to the this compound Dextramer is determined.

Reproducibility Considerations:

The manufacturer of MHC Dextramer® reagents provides standardized protocols to ensure consistent results. Key factors for reproducibility include:

  • Reagent Quality: Using high-quality, validated dextramer reagents.

  • Staining Protocol: Adherence to the recommended staining times, temperatures, and antibody concentrations.

  • Flow Cytometer Setup and Compensation: Proper setup of the flow cytometer and compensation for spectral overlap between fluorochromes are essential for accurate quantification.

  • Gating Strategy: A consistent and well-defined gating strategy is crucial for identifying the correct cell populations.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its immunogenicity.

nelipepimut_s_moa cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell apc APC mhc HLA-A2/A3 apc->mhc Presents tcr T-Cell Receptor (TCR) mhc->tcr Recognized by cd8 CD8 activated_tcell Activated Cytotoxic T-Lymphocyte (CTL) tcr->activated_tcell Activates cd8->mhc Co-receptor binding nelipepimut This compound (E75 peptide) nelipepimut->mhc Binds to gmcsf GM-CSF (Adjuvant) gmcsf->apc Enhances APC maturation & migration tumor_cell HER2-expressing Tumor Cell activated_tcell->tumor_cell Recognizes & Binds apoptosis Tumor Cell Lysis (Apoptosis) tumor_cell->apoptosis Leads to

Figure 1. Mechanism of action of this compound.

experimental_workflow start Patient Enrollment (HLA-A2/A3+) vaccination This compound + GM-CSF Vaccination start->vaccination blood_draw Peripheral Blood Collection (Pre- and Post-vaccination) vaccination->blood_draw dth Delayed-Type Hypersensitivity (DTH) Measurement vaccination->dth In vivo assessment pbcmc_isolation PBMC Isolation blood_draw->pbcmc_isolation data_analysis Data Analysis & Comparison dth->data_analysis elispot ELISpot Assay (IFN-γ secretion) pbcmc_isolation->elispot dextramer Dextramer Staining & Flow Cytometry pbcmc_isolation->dextramer elispot->data_analysis dextramer->data_analysis

References

Nelipepimut-S Efficacy in Low vs. Intermediate HER2-Expressing Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nelipepimut-S (NeuVax™), a peptide vaccine derived from the human epidermal growth factor receptor 2 (HER2) protein, has been investigated as an immunotherapeutic agent to prevent recurrence in breast cancer. This guide provides a comprehensive comparison of its efficacy in tumors with low versus intermediate HER2 expression, based on available clinical trial data. While most clinical trials have grouped low (IHC 1+) and intermediate (IHC 2+/FISH non-amplified) HER2-expressing tumors together, subgroup analyses offer some insights into potential differential effects.

Mechanism of Action

This compound is a nine-amino-acid peptide (E75) from the extracellular domain of the HER2 protein.[1] It is administered with granulocyte-macrophage colony-stimulating factor (GM-CSF) to enhance the immune response.[2] The vaccine aims to stimulate a specific CD8+ cytotoxic T-lymphocyte (CTL) response against tumor cells expressing HER2.[2]

This compound Mechanism of Action Mechanism of Action of this compound cluster_0 Vaccine Administration cluster_1 Immune Cell Activation cluster_2 Tumor Cell Elimination This compound (E75 peptide) This compound (E75 peptide) APC Antigen Presenting Cell (APC) This compound (E75 peptide)->APC Uptake GM-CSF GM-CSF GM-CSF->APC Stimulation HLA HLA-A2/A3 APC->HLA Presents E75 peptide via CD8_T_Cell Naive CD8+ T-Cell HLA->CD8_T_Cell Activates Activated_CTL Activated Cytotoxic T-Lymphocyte (CTL) CD8_T_Cell->Activated_CTL Differentiates into Tumor_Cell HER2-Expressing Tumor Cell Activated_CTL->Tumor_Cell Recognizes & Binds Tumor_Lysis Tumor Cell Lysis Tumor_Cell->Tumor_Lysis Leads to

Mechanism of this compound action.

Clinical Efficacy: A Tale of Two Trials

The efficacy of this compound in HER2 low-to-intermediate expressing breast cancer has been primarily evaluated in two major clinical trials: a Phase IIb trial (NCT01570036) and the Phase III PRESENT trial (NCT01479244).

Phase IIb Trial (NCT01570036)

This randomized, single-blinded, controlled trial evaluated this compound in combination with trastuzumab versus trastuzumab alone in patients with high-risk, HER2 low-expressing (IHC 1+/2+, FISH non-amplified) breast cancer.[3][4]

Key Findings:

  • In the overall intention-to-treat population, there was no statistically significant difference in 24-month disease-free survival (DFS) between the this compound and control arms.

  • An exploratory subgroup analysis of patients with triple-negative breast cancer (TNBC) showed a significant improvement in DFS for those treated with this compound.

  • A further subgroup analysis of the TNBC cohort suggested a greater benefit in patients with lower HER2 expression (IHC 1+).

Outcome (24-month DFS)This compound + TrastuzumabTrastuzumab AloneHazard Ratio (95% CI)p-value
Overall Population Not significantly differentNot significantly different0.62 (0.31-1.25)0.18
TNBC Subgroup 92.6%70.2%0.26 (0.08-0.81)0.01
Phase III PRESENT Trial (NCT01479244)

This large, randomized, double-blind, placebo-controlled Phase III trial was designed to confirm the efficacy of this compound in preventing recurrence in patients with early-stage, node-positive, HER2 low-to-intermediate expressing (IHC 1+/2+) breast cancer.

Key Findings:

  • The trial was terminated early for futility based on an interim analysis that showed no significant difference in DFS between the this compound and placebo groups.

Outcome (Interim Analysis)This compound + GM-CSFGM-CSF Alone (Placebo)Hazard Ratio (95% CI)p-value
Disease-Free Survival No significant differenceNo significant differenceNot reportedNot significant

Experimental Protocols

A detailed comparison of the methodologies of the two key clinical trials is presented below.

ParameterPhase IIb Trial (NCT01570036)Phase III PRESENT Trial (NCT01479244)
Primary Objective To evaluate the efficacy of this compound + trastuzumab in preventing recurrence.To evaluate the efficacy of this compound in preventing recurrence.
Patient Population High-risk, disease-free breast cancer patients.Early-stage, node-positive, disease-free breast cancer patients.
HER2 Expression IHC 1+ or 2+, FISH non-amplified.IHC 1+ or 2+.
HLA Type HLA-A2, A3, A24, and/or A26 positive.HLA-A2 or A3 positive.
Randomization 1:11:1
Treatment Arms 1. This compound (1000 µg) + GM-CSF (250 µg) + Trastuzumab2. Placebo + GM-CSF (250 µg) + Trastuzumab1. This compound (1000 µg) + GM-CSF (250 µg)2. Placebo + GM-CSF (250 µg)
Primary Endpoint 24-month Disease-Free Survival (DFS).3-year Disease-Free Survival (DFS).

digraph "Clinical_Trial_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="General Clinical Trial Workflow for this compound Studies", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];

"Patient_Screening" [label="Patient Screening\n(HER2 low/intermediate, HLA type)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Randomization" [label="Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Treatment_Arm_A" [label="Treatment Arm:\nthis compound + Adjuvant", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Control_Arm_B" [label="Control Arm:\nPlacebo/Adjuvant Alone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Treatment_Period" [label="Treatment Period\n(Vaccinations & Boosters)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Follow_Up" [label="Follow-Up for\nDisease Recurrence", fillcolor="#F1F3F4", fontcolor="#202124"]; "Data_Analysis" [label="Data Analysis\n(DFS, OS, Safety)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Patient_Screening" -> "Randomization"; "Randomization" -> "Treatment_Arm_A"; "Randomization" -> "Control_Arm_B"; "Treatment_Arm_A" -> "Treatment_Period"; "Control_Arm_B" -> "Treatment_Period"; "Treatment_Period" -> "Follow_Up"; "Follow_Up" -> "Data_Analysis"; }

Generalized clinical trial workflow.

Discussion and Future Directions

The available data on this compound in HER2 low-to-intermediate expressing breast cancer do not support its efficacy in the broader population of these patients. The negative result of the Phase III PRESENT trial was a significant setback for the vaccine's development in this setting.

However, the intriguing signal of efficacy in the TNBC subgroup of the Phase IIb trial, particularly in those with the lowest HER2 expression (IHC 1+), suggests a potential niche for this immunotherapy. This finding warrants further investigation in a well-designed clinical trial focused on this specific patient population.

Future research should aim to:

  • Prospectively evaluate this compound in a dedicated trial for TNBC with low HER2 expression.

  • Investigate predictive biomarkers beyond HER2 and HLA status to identify patients most likely to respond.

  • Explore combination strategies with other immunotherapies, such as checkpoint inhibitors, to enhance the anti-tumor immune response.

References

E75-Specific T-Cells: A Comparative Analysis of Cross-Reactivity with HER Family Members

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of E75-specific cytotoxic T lymphocytes (CTLs) with other members of the human epidermal growth factor receptor (HER) family. The E75 peptide, derived from HER2/neu, is a well-established immunogenic target in cancer immunotherapy. Understanding the potential for T-cells targeting this epitope to recognize and eliminate tumor cells expressing other HER family members—namely EGFR (HER1), HER3, and HER4—is critical for the design and evaluation of next-generation cancer vaccines and adoptive T-cell therapies. This guide synthesizes available experimental data to provide a clear comparison of these interactions.

Executive Summary

The E75 peptide, corresponding to amino acids 369-377 of the HER2/neu protein, is a key target for cancer immunotherapy, particularly in HER2-positive breast cancer. A critical question for the broader application of E75-based therapies is whether T-cells educated to recognize this HER2-derived epitope can also target tumor cells expressing other members of the HER family due to sequence homology. Research indicates that E75-specific CTLs can indeed exhibit cross-reactivity with homologous peptides from HER3 and HER4.[1] This cross-reactivity is attributed to the high degree of sequence similarity between the E75 epitope of HER2 and corresponding sequences in HER3 and HER4.[1] These findings suggest that E75-based immunotherapies may have a broader therapeutic window than previously anticipated, potentially targeting a wider range of tumors that rely on signaling from multiple HER family members.

Comparative Analysis of T-Cell Cross-Reactivity

The following tables summarize the observed cross-reactivity of E75-specific CTLs against HER family members. The data is primarily based on a key study by Conrad et al. (2008), which demonstrated this phenomenon.[1] While specific quantitative data from the full text of this seminal paper is not publicly available, the qualitative findings are robust and supported by the study's abstract.

Table 1: Peptide Sequences of E75 and Homologous Regions in HER Family Members

ReceptorPeptide SequenceAmino Acid PositionHomology to E75 (HER2)
HER2 (E75) KIFGSLAFL 369-377 -
HER3RILGHEFL356-363High
HER4KILGNEFL361-368High
EGFR (HER1)VQEGESFL366-373Low

Table 2: Summary of E75-Specific CTL Cross-Reactivity

TargetObserved Cross-Reactivity with E75-Specific CTLsSupporting Evidence
HER2 Yes (Primary Target) Extensive preclinical and clinical data demonstrating robust CTL responses and tumor cell lysis.
HER3 Yes E75-specific CTLs recognize and lyse target cells expressing the homologous HER3 peptide.[1]
HER4 Yes E75-specific CTLs recognize and lyse target cells expressing the homologous HER4 peptide.[1]
EGFR (HER1) Not Reported No significant cross-reactivity has been reported in the literature, likely due to lower sequence homology in the corresponding peptide region.

Table 3: Functional Consequences of E75-CTL Cross-Reactivity

FunctionHER2HER3HER4EGFR (HER1)
Target Cell Lysis HighModerate to HighModerate to HighNot Observed
IFN-γ Release HighModerate to HighModerate to HighNot Observed
Endogenous Processing and Presentation YesYesYesNot Applicable

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by HER family receptors and the general workflow for assessing T-cell cross-reactivity.

HER_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K Dimerization RAS RAS HER2->RAS HER3 HER3 HER3->PI3K HER4 HER4 HER4->PI3K EGFR EGFR EGFR->PI3K EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CTL_Cross_Reactivity_Workflow cluster_generation Generation of E75-Specific CTLs cluster_assay Cross-Reactivity Assessment PBMCs Isolate PBMCs from HLA-A2+ Donor DCs Generate Dendritic Cells (DCs) PBMCs->DCs Co_culture Co-culture DCs with Autologous T-cells PBMCs->Co_culture Peptide_Pulsing Pulse DCs with E75 Peptide DCs->Peptide_Pulsing Peptide_Pulsing->Co_culture CTL_line Expand E75-Specific CTL Line Co_culture->CTL_line Cytotoxicity_Assay Chromium Release Assay or similar cytotoxicity assay CTL_line->Cytotoxicity_Assay ELISpot_Assay IFN-γ ELISpot Assay CTL_line->ELISpot_Assay Target_Cells Prepare Target Cells: - T2 cells pulsed with HER peptides - Tumor cells expressing HER family members Target_Cells->Cytotoxicity_Assay Target_Cells->ELISpot_Assay Data_Analysis Analyze and Compare: - % Specific Lysis - IFN-γ Spot Forming Units Cytotoxicity_Assay->Data_Analysis ELISpot_Assay->Data_Analysis

References

A Comparative Meta-Analysis of Nelipepimut-S and Alternative Immunotherapies in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of Nelipepimut-S phase I and II clinical trial data in the context of current immunotherapeutic alternatives for breast cancer, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.

This guide provides a meta-analysis of this compound (NPS, E75, NeuVax™), a HER2-derived peptide vaccine, based on its phase I and II clinical trial data. Its performance is objectively compared with other immunotherapeutic alternatives for breast cancer, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the clinical landscape and future directions in breast cancer immunotherapy.

This compound: An Overview

This compound is a peptide vaccine derived from the human epidermal growth factor receptor 2 (HER2) protein. It is designed to stimulate an immune response against cancer cells that express HER2. The vaccine is composed of the E75 peptide (a nine-amino acid, MHC class I peptide) combined with a granulocyte-macrophage colony-stimulating factor (GM-CSF) adjuvant.[1][2] The proposed mechanism of action involves the presentation of the E75 peptide by antigen-presenting cells to cytotoxic T lymphocytes (CTLs), leading to their activation and subsequent destruction of HER2-expressing tumor cells.[3]

This compound Phase I/II Clinical Trial Data

Phase I and II clinical trials of this compound were conducted as dose escalation and schedule optimization studies. These trials enrolled node-positive and high-risk node-negative breast cancer patients with tumors expressing any level of HER2 (immunohistochemistry 1-3+).[4] HLA-A2/A3 positive patients were vaccinated, while others were followed as a control group.[4] The optimal dose was determined to be 1000 µg of this compound with 250 µg of GM-CSF.

The trials demonstrated that this compound was safe and could elicit a HER2-specific immune response. Early results suggested a potential clinical benefit in preventing disease recurrence. However, the subsequent phase III PRESENT trial was stopped for futility, as it failed to show a significant difference in invasive disease-free survival between the this compound and placebo arms.

Quantitative Data Summary
Trial PhasePatient PopulationTreatment ArmControl ArmOutcome MeasureResultCitation
Phase I/IINode-positive and high-risk node-negative breast cancer (any HER2 expression)This compound + GM-CSFObservation5-year Disease-Free Survival (DFS)89.7%80.2%
Phase I/II (Optimally Dosed)Node-positive and high-risk node-negative breast cancer (any HER2 expression)This compound (1000 µg) + GM-CSFObservation5-year Disease-Free Survival (DFS)94.6%80.2%
Phase II (DCIS)HLA-A2-positive Ductal Carcinoma In SituThis compound + GM-CSFGM-CSF aloneNPS-specific CTL responseNumerical increase, not statistically significant

Comparison with Alternative Immunotherapies

The landscape of immunotherapy for breast cancer has evolved significantly, with several alternatives to this compound now established as standards of care or showing promise in clinical trials. This section compares this compound with monoclonal antibodies, antibody-drug conjugates (ADCs), immune checkpoint inhibitors, and CAR-T cell therapy.

Monoclonal Antibodies: Trastuzumab and Pertuzumab

Trastuzumab and Pertuzumab are monoclonal antibodies that target the HER2 receptor. They represent a cornerstone of treatment for HER2-positive breast cancer.

TherapyTrialPatient PopulationKey OutcomeResultCitation
TrastuzumabNSABP B-31 / NCCTG N9831 (Combined Analysis)HER2-positive early breast cancer3-year recurrence risk reduction~50%
Pertuzumab + TrastuzumabAPHINITYHER2-positive early breast cancer10-year Overall Survival (OS)91.6% (vs. 89.8% with Trastuzumab + placebo)
Antibody-Drug Conjugates (ADCs): T-DM1 and Trastuzumab Deruxtecan

ADCs combine the targeting specificity of an antibody with the cytotoxic effect of a chemotherapy drug.

TherapyTrialPatient PopulationKey OutcomeResultCitation
Ado-trastuzumab emtansine (T-DM1)KATHERINEHER2-positive early breast cancer with residual invasive disease after neoadjuvant therapy7-year Invasive Disease-Free Survival (iDFS)80.8% (vs. 67.1% with Trastuzumab)
Trastuzumab deruxtecan (T-DXd)DESTINY-Breast05High-risk HER2-positive primary breast cancer with residual invasive disease after neoadjuvant therapy3-year Invasive Disease-Free Survival (iDFS)92.4% (vs. 83.7% with T-DM1)
Immune Checkpoint Inhibitors: Pembrolizumab

Immune checkpoint inhibitors block proteins that prevent the immune system from attacking cancer cells.

TherapyTrialPatient PopulationKey OutcomeResultCitation
PembrolizumabKEYNOTE-522High-risk, early-stage triple-negative breast cancer (TNBC)5-year Overall Survival (OS)86.6% (vs. 81.7% with chemotherapy alone)
Chimeric Antigen Receptor (CAR) T-Cell Therapy

CAR-T cell therapy involves genetically modifying a patient's T cells to recognize and attack cancer cells. This is an emerging area for solid tumors, including breast cancer.

TherapyTrial PhasePatient PopulationKey OutcomeResultCitation
HER2-CAR T-cellsPhase IHER2-positive advanced biliary tract cancer and pancreatic cancerMedian Progression-Free Survival (PFS)4.8 months
p95HER2-CAR T-cellsPreclinicalHER2+, p95HER2-expressing breast cancer modelsAntitumor responseComplete tumor regression in xenografts

Experimental Protocols

This compound Phase I/II Trials
  • Patient Population: Patients with histologically confirmed node-positive or high-risk node-negative breast cancer with any degree of HER2 expression (IHC 1-3+). Patients were HLA-typed, and HLA-A2/A3 positive patients were assigned to the vaccine group.

  • Dosing Regimen: The trials were dose escalation and schedule optimization studies. The optimal dose was determined to be 1000 µg of this compound mixed with 250 µg of GM-CSF, administered as six monthly intradermal inoculations. Some patients received booster inoculations.

  • Control Group: HLA-A2/A3 negative patients were followed prospectively as an observational control group.

  • Endpoints: The primary efficacy endpoint was disease recurrence. Disease-Free Survival (DFS) was analyzed using Kaplan-Meier curves.

APHINITY Trial (Pertuzumab)
  • Patient Population: Patients with HER2-positive, operable breast cancer.

  • Treatment Arms: Patients were randomized to receive either pertuzumab or placebo, in combination with trastuzumab and chemotherapy.

  • Endpoints: The primary endpoint was invasive disease-free survival. Overall survival was a key secondary endpoint.

KATHERINE Trial (T-DM1)
  • Patient Population: Patients with HER2-positive early-stage breast cancer who had residual invasive disease in the breast or axillary nodes after receiving neoadjuvant chemotherapy plus a HER2-targeted therapy.

  • Treatment Arms: Patients were randomized to receive 14 cycles of either T-DM1 or trastuzumab.

  • Endpoints: The primary endpoint was invasive disease-free survival.

DESTINY-Breast05 Trial (Trastuzumab Deruxtecan)
  • Patient Population: Patients with high-risk, HER2-positive primary breast cancer with residual invasive disease after neoadjuvant therapy.

  • Treatment Arms: Patients were randomized to receive either trastuzumab deruxtecan (5.4 mg/kg) or T-DM1 (3.6 mg/kg) intravenously every three weeks for 14 cycles.

  • Endpoints: The primary endpoint was invasive disease-free survival.

KEYNOTE-522 Trial (Pembrolizumab)
  • Patient Population: Patients with previously untreated, high-risk, early-stage triple-negative breast cancer.

  • Treatment Arms: Patients were randomized 2:1 to receive neoadjuvant pembrolizumab or placebo, both with chemotherapy. After surgery, patients received adjuvant pembrolizumab or placebo.

  • Endpoints: The primary endpoints were pathological complete response and event-free survival. Overall survival was a key secondary endpoint.

Visualizations

Nelipepimut_S_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_CTL Cytotoxic T Lymphocyte (CTL) cluster_Tumor Tumor Cell APC APC MHC_I MHC Class I APC->MHC_I Processed & Presented TCR T-Cell Receptor MHC_I->TCR Recognition CTL CTL Activation Activation & Proliferation CTL->Activation TCR->CTL Tumor_Cell HER2+ Tumor Cell Lysis Tumor Cell Lysis Tumor_Cell->Lysis Nelipepimut_S This compound (E75 peptide) Nelipepimut_S->APC Uptake GM_CSF GM-CSF (Adjuvant) GM_CSF->APC Stimulation Activation->Tumor_Cell Attack

Caption: Mechanism of action of the this compound vaccine.

Clinical_Trial_Workflow Patient_Screening Patient Screening (High-risk early breast cancer) HLA_Typing HLA Typing Patient_Screening->HLA_Typing Randomization Group Assignment HLA_Typing->Randomization Vaccine_Arm Vaccine Arm (HLA-A2/A3+) This compound + GM-CSF Randomization->Vaccine_Arm Control_Arm Control Arm (HLA-A2/A3-) Observation Randomization->Control_Arm Vaccination_Schedule Vaccination Schedule (e.g., 6 monthly doses) Vaccine_Arm->Vaccination_Schedule Follow_up Follow-up (Monitoring for recurrence) Control_Arm->Follow_up Vaccination_Schedule->Follow_up Data_Analysis Data Analysis (DFS, OS, etc.) Follow_up->Data_Analysis

Caption: Generalized workflow for this compound Phase I/II clinical trials.

Outcome_Comparison Nelipepimut_S This compound (Phase I/II) Monoclonal_Antibodies Monoclonal Antibodies (Trastuzumab, Pertuzumab) Nelipepimut_S->Monoclonal_Antibodies Lower Efficacy ADCs Antibody-Drug Conjugates (T-DM1, T-DXd) Nelipepimut_S->ADCs Lower Efficacy Monoclonal_Antibodies->ADCs T-DM1 superior in some settings Checkpoint_Inhibitors Checkpoint Inhibitors (Pembrolizumab) ADCs->Checkpoint_Inhibitors Different Target Population (TNBC) CAR_T_Therapy CAR-T Therapy Checkpoint_Inhibitors->CAR_T_Therapy Emerging, high potential

Caption: Logical relationship of clinical outcomes for different immunotherapies.

References

Navigating the Landscape of HER2-Targeted Cancer Vaccines: A Comparative Guide to Safety Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

The development of therapeutic vaccines targeting the Human Epidermal Growth Factor Receptor 2 (HER2) represents a promising frontier in oncology, offering a strategy to harness the patient's immune system to combat HER2-expressing cancers. As diverse vaccine platforms advance through clinical trials, a comprehensive understanding of their respective safety profiles is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the safety data from clinical trials of peptide, DNA, viral vector, and dendritic cell-based HER2 vaccines, supported by experimental data and detailed methodologies.

Comparative Safety Profiles of HER2 Vaccine Platforms

The safety of HER2-targeted vaccines is a critical consideration in their clinical development. Generally, these vaccines are well-tolerated, with most adverse events being mild to moderate in severity. The most commonly reported side effects include injection site reactions, fatigue, and flu-like symptoms such as fever and chills.[1] However, the incidence and nature of adverse events can vary depending on the vaccine platform.

A meta-analysis of eight clinical trials involving 248 patients treated with various HER2 vaccine monotherapies found an absolute risk of 33% for all-grade fatigue, 23% for injection site reactions, and 31% for fever/chills/rigors.[1] Importantly, treatment-related serious adverse events were uncommon, with an absolute risk of 5%, and no treatment-related deaths were reported.[1]

Quantitative Comparison of Adverse Events

The following table summarizes the incidence of common adverse events observed in clinical trials for different HER2 vaccine platforms. Data is presented as the percentage of patients experiencing the adverse event, with the grade of severity noted where available.

Adverse EventPeptide Vaccines (nelipepimut-S, GP2, AE37)DNA Vaccines (pVAX-hHER2-ICD)Viral Vector Vaccines (Adenovirus, Vaccinia)Dendritic Cell Vaccines (DC1, AdHER2 DC)
Injection Site Reaction 50% - 84.3% (Grade 1/2)[2]82% (Grade 1/2)[3]Common, generally mild to moderatePredominant AE, generally mild
Fatigue 36% (Grade 1/2)36% (Grade 1/2)30% - 52% (Grade 1/2)Common, generally mild
Fever/Chills 31% (All grades)33% (Flu-like symptoms, Grade 1/2)Common, generally mild to moderateCommon, generally mild
Myalgia/Arthralgia 25% - 35% (Grade 1/2)Not prominently reported26% (Arthralgia)Not prominently reported
Headache Not prominently reportedNot prominently reported27% - 44%Not prominently reported
Cardiac Toxicity Asymptomatic LVEF drop rare (8%) in a meta-analysisNo significant cardiac toxicity reportedNot reported as a common AENo cardiac toxicity noted in several trials
Autoimmunity No documented cases of vaccine-induced autoimmunity in a review of whole-tissue autologous vaccines.No significant autoimmune events reported.History of or active autoimmune disease is often an exclusion criterion in trials.No significant autoimmune events reported.

Note: The data presented is a synthesis from multiple clinical trials with varying patient populations and study designs. Direct comparison between platforms should be made with caution.

In-Depth Look at Platform-Specific Safety

Peptide Vaccines

Peptide-based vaccines, such as this compound (E75), GP2, and AE37, have been extensively studied. The most frequent adverse events are localized injection site reactions, including erythema, induration, and pruritus. Systemic side effects are generally mild and transient. A phase III trial of this compound reported that adverse events were similar between the vaccine and placebo groups, with the most common being injection-associated. In a phase II trial comparing GP2 and AE37, both vaccines demonstrated a favorable safety profile with mostly grade 1 or 2 toxicities.

DNA Vaccines

DNA vaccines, such as the one encoding the HER2 intracellular domain (ICD), have shown minimal toxicity in clinical trials. A phase I study of a HER2 ICD plasmid-based vaccine involving 66 patients reported that the majority of vaccine-related toxic effects were grade 1 and 2 and were not significantly different across three dose levels. The most common adverse events were injection site reaction, fatigue, and flu-like syndrome.

Viral Vector Vaccines

Viral vector-based vaccines utilize modified viruses, such as adenovirus or vaccinia virus, to deliver the HER2 antigen. Safety data from adenovirus-vectored vaccines for other diseases show that common adverse events include upper respiratory tract infections, headache, nasal congestion, and gastrointestinal symptoms. Serious adverse events are rare. For a modified vaccinia virus (MVA-BN®-HER2) vaccine, no significant adverse events have been reported from HER2-directed vaccination in early trials.

Dendritic Cell Vaccines

Autologous dendritic cell (DC) vaccines, which are created from a patient's own immune cells, are generally well-tolerated. The most common adverse event is a mild injection site reaction. In a phase I trial of an autologous DC vaccine targeting HER2, no cardiac toxicity was noted. Another study of a HER2-DC1 vaccine in the neoadjuvant setting also reported no unexpected safety signals, with the majority of adverse events attributable to the concurrent chemotherapy.

Experimental Protocols for Safety and Immunogenicity Assessment

Grading of Adverse Events

The severity of adverse events in HER2 vaccine clinical trials is systematically graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This standardized system provides a scale from Grade 1 (mild) to Grade 5 (death related to adverse event), allowing for consistent reporting and comparison of safety data across different studies and platforms.

  • Grade 1 (Mild): Asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.

  • Grade 2 (Moderate): Minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).

  • Grade 3 (Severe): Medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling.

  • Grade 4 (Life-threatening): Urgent intervention indicated.

  • Grade 5 (Death): Death related to the adverse event.

Cardiac Safety Monitoring

Given that some HER2-targeted therapies have been associated with cardiotoxicity, rigorous cardiac monitoring is a standard component of HER2 vaccine clinical trials. The primary method for assessing cardiac function is echocardiography to measure the left ventricular ejection fraction (LVEF).

Protocol:

  • Baseline Assessment: An echocardiogram is performed before the first vaccine administration to establish the baseline LVEF.

  • Routine Monitoring: LVEF is typically monitored every 3 months during the vaccination period and for a specified duration after the final dose.

  • Actionable Thresholds: A significant decrease in LVEF (e.g., an absolute drop of ≥10% from baseline to an LVEF of <50%) may trigger a temporary hold on vaccination and further cardiac evaluation.

Immunogenicity Assessment

To evaluate the vaccine-induced immune response, several laboratory assays are employed.

Enzyme-Linked Immunospot (ELISpot) Assay for T-cell Response: The ELISpot assay is a highly sensitive method used to quantify the frequency of antigen-specific cytokine-secreting T cells.

Protocol:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.

  • Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., interferon-gamma, IFN-γ).

  • Cell Stimulation: PBMCs are added to the wells and stimulated with HER2-specific peptides or proteins.

  • Incubation: The plate is incubated to allow activated T cells to secrete the cytokine, which is captured by the antibody on the membrane.

  • Detection: A biotinylated detection antibody and an enzyme conjugate are added, followed by a substrate that forms a colored spot at the site of cytokine secretion.

  • Analysis: The spots, each representing a single cytokine-secreting cell, are counted to determine the frequency of HER2-specific T cells.

Flow Cytometry for Immune Cell Phenotyping: Flow cytometry is used to identify, characterize, and quantify different immune cell populations in the blood.

Protocol:

  • Sample Preparation: A whole blood sample or isolated PBMCs are stained with a cocktail of fluorescently-conjugated antibodies that bind to specific cell surface or intracellular markers of different immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, B cells, NK cells).

  • Data Acquisition: The stained cells are passed through a flow cytometer, where lasers excite the fluorochromes, and detectors measure the emitted light.

  • Data Analysis: The data is analyzed to determine the percentage and absolute count of various immune cell populations, providing insights into the cellular immune response to the vaccine.

Visualizing Key Pathways and Workflows

HER2_Signaling_Pathway HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes HER2 HER2 HER_Partner HER Partner (e.g., HER3) HER2->HER_Partner Heterodimerization PI3K PI3K HER_Partner->PI3K Activation RAS RAS HER_Partner->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression mTOR->Gene_Expression Regulation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Regulation Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Metastasis Metastasis Gene_Expression->Metastasis

Caption: HER2 signaling cascade leading to cancer cell proliferation and survival.

Experimental_Workflow Safety and Immunogenicity Monitoring Workflow Patient Patient Enrollment Vaccination HER2 Vaccine Administration Patient->Vaccination AE_Monitoring Adverse Event Monitoring (CTCAE Grading) Vaccination->AE_Monitoring Ongoing Cardiac_Monitoring Cardiac Monitoring (Echocardiogram - LVEF) Vaccination->Cardiac_Monitoring Scheduled Intervals Blood_Draw Blood Sample Collection Vaccination->Blood_Draw Pre- and Post-Vaccination Data_Analysis Data Analysis and Reporting AE_Monitoring->Data_Analysis Cardiac_Monitoring->Data_Analysis Immune_Assays Immunogenicity Assays (ELISpot, Flow Cytometry) Blood_Draw->Immune_Assays Immune_Assays->Data_Analysis

Caption: Workflow for monitoring patient safety and immune response in HER2 vaccine trials.

References

Safety Operating Guide

Lack of Publicly Available Disposal Guidelines for Nelipepimut-S Underscores Need for Direct Manufacturer Consultation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Nelipepimut-S, the primary and most critical step for ensuring proper disposal is to obtain the Safety Data Sheet (SDS) from the manufacturer or supplier. The SDS is the definitive source of information regarding the safe handling, storage, and disposal of a substance. It will provide specific guidance on the potential hazards, necessary personal protective equipment (PPE), and appropriate waste streams for this compound.

In the absence of a specific SDS, general best practices for the disposal of peptide-based investigational drugs and vaccines should be followed, always under the guidance of the institution's EHS department. These general procedures are not a substitute for the manufacturer's specific instructions.

General Recommendations for Pharmaceutical Waste Disposal (pending manufacturer's SDS):

  • Consult Institutional EHS: Before handling any waste, contact your institution's Environmental Health and Safety department. They will provide guidance based on federal, state, and local regulations for pharmaceutical and biohazardous waste.

  • Segregation of Waste: Unused or expired this compound, as well as any materials contaminated with it (e.g., vials, syringes, needles, PPE), should be segregated from general laboratory waste.

  • Sharps Disposal: All needles and syringes used for the administration of this compound must be disposed of in a designated, puncture-resistant sharps container.

  • Liquid Waste: Unused solutions of this compound should not be poured down the drain. They should be collected in a clearly labeled, sealed waste container as advised by the EHS department.

  • Solid Waste: Vials (even if empty, as they may contain residue), contaminated gloves, bench paper, and other solid materials should be placed in a designated biohazardous or pharmaceutical waste container.

  • Decontamination: Any spills of this compound should be decontaminated according to institutional protocols for handling biological materials or peptides.

Due to the lack of specific quantitative data and detailed experimental protocols for the disposal of this compound in the provided information, a data table and a Graphviz diagram as requested cannot be generated at this time. The necessary information for these would be found in the product's Safety Data Sheet. Researchers are strongly urged to obtain this document to ensure the safe and proper disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nelipepimut-S
Reactant of Route 2
Nelipepimut-S

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.